molecular formula C38H37F3N6O3 B2538439 PC945 CAS No. 1931946-73-4

PC945

Número de catálogo: B2538439
Número CAS: 1931946-73-4
Peso molecular: 682.7 g/mol
Clave InChI: OSAMZQJKSCAOHA-CWRQMEKBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Opelconazole is a synthetic triazole antifungal agent, with activity against a variety of pathogenic fungi that can potentially be used against invasive pulmonary aspergillosis. Upon inhalation by nebulizer, opelconazole is delivered in high concentrations to the lungs and resides in the lung tissues for a long period of time with minimal systemic exposure. Opelconazole selectively binds to and inhibits the CYP450-dependent 14-alpha-sterol demethylase in fungi, thereby preventing the production of ergosterol, which is an essential constituent of the fungal cell membrane. This results in fungal cell lysis and inhibits fungal infection in the lungs.
OPELCONAZOLE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37F3N6O3/c1-26-18-33(46-16-14-45(15-17-46)32-9-2-28(3-10-32)37(48)44-31-7-4-29(39)5-8-31)11-13-36(26)49-21-27-20-38(50-22-27,23-47-25-42-24-43-47)34-12-6-30(40)19-35(34)41/h2-13,18-19,24-25,27H,14-17,20-23H2,1H3,(H,44,48)/t27-,38+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAMZQJKSCAOHA-CWRQMEKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1931946-73-4
Record name Opelconazole [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1931946734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OPELCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LU8Q6ASU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Opelconazole's Mechanism of Action on Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opelconazole (formerly PC945) is a novel, investigational triazole antifungal agent engineered for inhaled delivery to treat and prevent pulmonary aspergillosis. Its mechanism of action is centered on the potent and specific inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway of Aspergillus fumigatus. This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. This technical guide provides an in-depth overview of Opelconazole's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Invasive pulmonary aspergillosis, primarily caused by Aspergillus fumigatus, represents a significant threat to immunocompromised individuals and those with chronic lung diseases.[1][2] The azole class of antifungals has been a cornerstone of therapy; however, challenges such as systemic toxicity, drug-drug interactions, and emerging resistance necessitate the development of new therapeutic options.[3][4] Opelconazole is a next-generation triazole designed for direct-to-lung administration, aiming to maximize local efficacy while minimizing systemic exposure.[5][6] This guide delves into the core mechanism by which Opelconazole exerts its antifungal effect on A. fumigatus.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of Opelconazole is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane. Opelconazole targets lanosterol 14α-demethylase, an enzyme encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus. This enzyme is a cytochrome P450 monooxygenase that catalyzes a crucial step in the conversion of lanosterol to ergosterol.[1][7]

By binding to the heme iron in the active site of CYP51, Opelconazole prevents the demethylation of lanosterol.[8] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The consequences of this are twofold:

  • Disrupted Membrane Integrity: The altered sterol composition increases the permeability and fluidity of the fungal cell membrane, disrupting its barrier function.[9]

  • Impaired Fungal Growth: The dysfunctional cell membrane cannot support essential processes such as cell division and hyphal elongation, ultimately leading to the inhibition of fungal growth.[10]

Aspergillus fumigatus possesses two CYP51 isoenzymes, CYP51A and CYP51B.[1] Opelconazole is a potent inhibitor of both.[11]

Quantitative Data

The following tables summarize the in vitro potency of Opelconazole against Aspergillus fumigatus.

Table 1: Opelconazole (this compound) CYP51 Inhibition

Enzyme TargetIC50 (μM)
A. fumigatus CYP51A0.23[11]
A. fumigatus CYP51B0.22[11]

Table 2: In Vitro Susceptibility of Aspergillus fumigatus to Opelconazole (this compound)

Susceptibility MetricConcentration Range (µg/mL)
MIC (96 clinical isolates)0.032 to >8[11]

Table 3: Comparative In Vitro Activity of Opelconazole (this compound) and Other Azoles against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)
Opelconazole (this compound)0.032 to >8[11]
Voriconazole0.064 to 4[11]

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of Opelconazole against Aspergillus fumigatus is determined using standardized broth microdilution methods.

4.1.1. CLSI M38-A2 Broth Microdilution Method

This method provides a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

  • Inoculum Preparation: Aspergillus fumigatus conidia are harvested from 3-day old cultures on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically to a turbidity equivalent to a 0.4 to 0.7 McFarland standard at 530 nm. The suspension is then diluted in RPMI 1640 broth to achieve a final inoculum density of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.[6][12]

  • Assay Plates: 96-well microtiter plates are prepared with serial twofold dilutions of Opelconazole in RPMI 1640 medium.[12]

  • Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48 hours.[6][12]

  • MIC Determination: The MIC is the lowest concentration of Opelconazole that causes 100% inhibition of visible growth.[12]

4.1.2. EUCAST E.Def 9.3.1 Method

The European Committee on Antimicrobial Susceptibility Testing provides an alternative standardized method.

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.[13]

  • Inoculum: The inoculum size is 2×10⁵ to 5×10⁵ CFU/mL, prepared by counting conidia in a haemocytometer.[8]

  • Incubation: Plates are incubated at 35-37°C for 48-72 hours.[8]

  • Endpoint Reading: The MIC is determined as the lowest concentration showing no visible growth.[13][14]

CYP51 Inhibition Assay (Representative Protocol)

This assay measures the direct inhibitory effect of Opelconazole on the activity of the CYP51 enzyme.

  • Enzyme and Substrate: Recombinant A. fumigatus CYP51A or CYP51B is used. Lanosterol serves as the natural substrate.[11]

  • Assay Conditions: The reaction is performed in a buffer system at a pH of 7.2-7.4.[15]

  • Inhibition Measurement: The assay measures the conversion of a fluorogenic substrate or the depletion of NADPH in the presence of varying concentrations of Opelconazole. The IC50 value, the concentration of Opelconazole required to inhibit 50% of the enzyme activity, is then calculated.[11]

Ergosterol Biosynthesis Inhibition Assay (Representative Protocol)

This assay confirms that Opelconazole inhibits the ergosterol biosynthesis pathway in whole fungal cells.

  • Radiolabeling: Aspergillus fumigatus cultures are incubated with a radiolabeled precursor of ergosterol, such as [¹⁴C]mevalonate, in the presence of varying concentrations of Opelconazole.[15]

  • Lipid Extraction: After incubation, the fungal cells are harvested, and the non-saponifiable lipids are extracted.[15]

  • Sterol Analysis: The extracted sterols are separated by thin-layer chromatography or high-performance liquid chromatography. The amount of radiolabeled ergosterol and precursor sterols is quantified.[15]

  • Analysis: A dose-dependent decrease in radiolabeled ergosterol and a corresponding increase in radiolabeled lanosterol and other 14α-methylated sterols confirm the inhibition of the ergosterol biosynthesis pathway.[15]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to Opelconazole's mechanism of action.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated Sterols Lanosterol->Intermediates CYP51A/B (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Opelconazole Opelconazole Opelconazole->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway in A. fumigatus and the point of inhibition by Opelconazole.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare A. fumigatus inoculum (e.g., CLSI M38-A2) Inoculate Inoculate microtiter plate wells Inoculum->Inoculate SerialDilutions Prepare serial dilutions of Opelconazole SerialDilutions->Inoculate Incubate Incubate at 35°C for 48h Inoculate->Incubate Read Visually assess for growth Incubate->Read DetermineMIC Determine MIC (lowest concentration with no visible growth) Read->DetermineMIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Opelconazole's mechanism of action is well-defined and targets a clinically validated pathway in Aspergillus fumigatus. By potently inhibiting both CYP51A and CYP51B, it effectively disrupts the production of ergosterol, a critical component of the fungal cell membrane. The in vitro data demonstrates its potent activity against a wide range of clinical isolates. The inhaled route of administration is designed to deliver high concentrations of the drug directly to the site of infection, potentially overcoming some forms of resistance and minimizing systemic side effects. This targeted approach and potent mechanism of action make Opelconazole a promising candidate for the treatment of invasive pulmonary aspergillosis.

References

Olorofim: A Novel Orotomide Antifungal for the Treatment of Invasive Pulmonary Infections

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Invasive fungal infections, particularly those affecting the lungs, represent a significant and growing threat to immunocompromised patient populations. The emergence of antifungal resistance to existing therapies, coupled with the intrinsic resistance of certain molds, has created a critical unmet medical need for novel therapeutic agents. Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, offering a novel mechanism of action for the treatment of invasive mold infections.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of olorofim, with a focus on its potential for treating pulmonary infections.

Mechanism of Action

Olorofim exerts its antifungal activity by selectively targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA, RNA, and essential cofactors.[4] By blocking DHODH, olorofim depletes the fungal cell of essential pyrimidines, leading to the cessation of cell growth and, ultimately, cell death.[3][5] The fungal DHODH enzyme possesses significant structural differences from its human counterpart, which contributes to the selective activity and favorable safety profile of olorofim.[6]

The inhibition of pyrimidine biosynthesis by olorofim has downstream effects on various cellular processes in fungi. Depletion of UTP, a key pyrimidine, impacts the synthesis of UDP-sugars, which are essential precursors for cell wall components like 1,3-β-d-glucan and chitin.[3] This disruption of cell wall integrity is a key contributor to the antifungal effect of olorofim.[3]

cluster_0 Fungal Cell Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase (DHODH) Olorofim->DHODH Inhibits Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis UMP_UTP UMP and UTP Depletion Pyrimidine_Biosynthesis->UMP_UTP Leads to DNA_RNA_Synthesis Inhibition of DNA & RNA Synthesis UMP_UTP->DNA_RNA_Synthesis Cell_Wall_Synthesis Disruption of Cell Wall Synthesis UMP_UTP->Cell_Wall_Synthesis Cell_Death Fungal Cell Death DNA_RNA_Synthesis->Cell_Death Cell_Wall_Synthesis->Cell_Death

Mechanism of action of Olorofim.

Preclinical Data

In Vitro Activity

Olorofim has demonstrated potent in vitro activity against a broad spectrum of filamentous fungi, including many species that are resistant to currently available antifungal agents.[1][7] This includes clinically relevant molds such as Aspergillus species (including azole-resistant strains), Scedosporium species, and Lomentospora prolificans.[1][7] Notably, olorofim lacks activity against yeasts and Mucorales.[3]

Fungal SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatus (wild-type)14960.03 - 0.125-0.031 - 0.125[7]
Aspergillus fumigatus (azole-resistant)276--0.063 - 0.125[7]
Aspergillus terreus-0.002 - 0.063--[8]
Cryptic Aspergillus species150---[9]
Scedosporium spp.170≤0.008 - 0.5-0.03 - 0.5[1][7]
Lomentospora prolificans-≤0.008 - 0.5--[1]
Coccidioides spp.41---[5][10]

MIC values were determined using CLSI or EUCAST standard methods.

In Vivo Efficacy

The in vivo efficacy of olorofim has been evaluated in several murine models of invasive pulmonary aspergillosis. In these models, olorofim treatment resulted in a significant improvement in survival and a reduction in fungal burden in the lungs compared to untreated controls.[1][11] Efficacy has been demonstrated against both azole-susceptible and azole-resistant strains of Aspergillus fumigatus.[1]

Animal ModelFungal StrainOlorofim DoseOutcomeReference(s)
Immunocompromised Murine Model of Invasive Pulmonary AspergillosisA. fumigatus (azole-susceptible)Not specifiedSignificantly improved survival, reduced serum galactomannan[1]
Immunocompromised Murine Model of Invasive Pulmonary AspergillosisA. fumigatus (azole-resistant)Not specifiedSignificantly improved survival, reduced serum galactomannan[1]
Neutropenic Murine Model of Disseminated AspergillosisA. terreus10 mg/kg (oral and intravenous)90-100% survival rate[8]
Profoundly Neutropenic and CGD Murine ModelsA. fumigatus, A. nidulans, A. tanneri15 mg/kg (intraperitoneal)Efficacious in treating invasive aspergillosis[11]

Clinical Data

Phase 2b Clinical Trial

An open-label, single-arm Phase 2b clinical trial (NCT03583164) evaluated the efficacy and safety of oral olorofim in patients with invasive fungal diseases who had limited or no other treatment options.[5][12][13][14] The study enrolled 202 patients with infections caused by a variety of difficult-to-treat fungal pathogens, including Aspergillus spp. (including azole-resistant strains), Lomentospora prolificans, Scedosporium spp., and Coccidioides spp.[5][10][13]

EndpointResult (mITT Population, n=202)Reference(s)
Primary Endpoint: Successful Global Response at Day 42 28.7%[5][10][13]
Successful Global Response at Day 8427.2%[5][10][13]
Successful Global Response (including stable disease) at Day 4275.2%[5][13]
Successful Global Response (including stable disease) at Day 8463.4%[5][13]
Successful Clinical Response at Day 4259.9%[5][13]
Successful Clinical Response at Day 8454.0%[5][13]
All-Cause Mortality at Day 4211.9%[5][13]
All-Cause Mortality at Day 8416.3%[5][13]

Olorofim was generally well-tolerated in the study, with manageable side effects.[10][13] The most common treatment-related adverse events were changes in liver biochemistry and gastrointestinal intolerance, which were generally mild and manageable.[10][13]

Experimental Protocols

Antifungal Susceptibility Testing: CLSI M38-A2 Broth Microdilution

The in vitro activity of olorofim is determined using the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[8][15][16]

cluster_0 CLSI M38-A2 Workflow Inoculum_Prep 1. Inoculum Preparation Serial_Dilution 2. Serial Dilution of Olorofim Inoculum_Prep->Serial_Dilution Inoculation 3. Inoculation of Microtiter Plates Serial_Dilution->Inoculation Incubation 4. Incubation Inoculation->Incubation MIC_Reading 5. MIC Reading Incubation->MIC_Reading

CLSI M38-A2 Experimental Workflow.
  • Inoculum Preparation:

    • Fungal isolates are grown on potato dextrose agar for 7 days to encourage sporulation.[15]

    • Conidia are harvested and suspended in sterile saline containing 0.05% Tween 80.

    • The conidial suspension is adjusted spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[15]

  • Drug Dilution:

    • Olorofim is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8]

    • Serial twofold dilutions of olorofim are prepared in RPMI 1640 medium in 96-well microtiter plates.[8][17]

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal inoculum.

    • Plates are incubated at 35°C for 48-72 hours.[15]

  • MIC Determination:

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of olorofim that causes 100% inhibition of growth compared to the drug-free control well.[8]

Murine Model of Invasive Pulmonary Aspergillosis

In vivo efficacy is assessed using a neutropenic murine model of invasive pulmonary aspergillosis.[18][19][20][21][22]

cluster_0 Murine Model Workflow Immunosuppression 1. Immunosuppression Infection 2. Intranasal Inoculation Immunosuppression->Infection Treatment 3. Olorofim Administration Infection->Treatment Monitoring 4. Monitoring and Endpoints Treatment->Monitoring

Murine Model of Invasive Pulmonary Aspergillosis Workflow.
  • Immunosuppression:

    • Mice are rendered neutropenic through the administration of cyclophosphamide and cortisone acetate prior to infection.[20][21]

  • Infection:

    • Mice are anesthetized and intranasally inoculated with a suspension of Aspergillus fumigatus conidia.

  • Treatment:

    • Treatment with olorofim (administered orally or intraperitoneally) is initiated at a specified time point post-infection.[8][11]

  • Endpoints:

    • The primary endpoint is typically survival over a 14- to 21-day period.

    • Secondary endpoints may include fungal burden in the lungs (determined by quantitative PCR or CFU counts), histopathological analysis of lung tissue, and measurement of biomarkers such as galactomannan in serum.[1]

Conclusion

Olorofim represents a significant advancement in the field of antifungal therapy. Its novel mechanism of action, potent in vitro and in vivo activity against a range of difficult-to-treat molds, and promising clinical data suggest that it has the potential to become a valuable treatment option for patients with invasive pulmonary infections, particularly those caused by resistant fungal pathogens. Further clinical development, including the ongoing Phase 3 trial, will be crucial in fully defining the role of olorofim in the management of these life-threatening infections.

References

PC945 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PC945 (Opelconazole)

Introduction

This compound, also known as Opelconazole, is a novel, potent, and long-acting triazole antifungal agent specifically designed for inhaled administration to treat and prevent respiratory fungal infections, particularly those caused by Aspergillus species.[1][2][3][4][5][6] Developed to maximize drug concentrations at the site of infection in the lungs while minimizing systemic exposure, this compound offers a promising approach to improve efficacy and reduce the potential for adverse side effects and drug-drug interactions commonly associated with systemically delivered azoles.[1][7][8][9][10] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and preclinical and clinical data.

Chemical Structure and Properties

This compound is a synthetic triazole with the chemical formula 4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide.[1][2][11] Its structure has been optimized for inhaled delivery and prolonged lung residency.[12]

PropertyValueReference
IUPAC Name 4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide[13]
Molecular Formula C₃₈H₃₇F₃N₆O₃[13][14][15]
Molecular Weight 682.73 g/mol [13][14]
CAS Number 1931946-73-4[14][15]
SMILES Code Cc1cc(ccc1OC[C@@H]1CO--INVALID-LINK--(C1)c1ccc(F)cc1F)N1CCN(CC1)c1ccc(cc1)C(=O)Nc1ccc(F)cc1[14]
Solubility Soluble in DMSO (≥ 60 mg/mL)[15][16]

Pharmacology

Mechanism of Action

Like other triazole antifungals, this compound's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] this compound is a potent, tightly binding inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by CYP51A and CYP51B in Aspergillus fumigatus).[1][2][11][15][17][18] By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1][10]

This compound This compound CYP51 Fungal CYP51 (14α-demethylase) This compound->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Catalysis Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Essential Component Growth Fungal Growth Inhibited Membrane->Growth Leads to

Caption: Mechanism of action of this compound via CYP51 inhibition.

In Vitro Activity

This compound demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including azole-susceptible and azole-resistant strains of Aspergillus and various Candida species.[1][2][17][18]

Table 1: In Vitro Inhibitory Activity of this compound against Aspergillus fumigatus

ParameterThis compoundVoriconazolePosaconazoleReference
CYP51A IC₅₀ (µM) 0.23--[2][11][15][16][17][18]
CYP51B IC₅₀ (µM) 0.22--[2][11][15][16][17][18]
Ergosterol Synthesis IC₅₀ (µM) 0.00690.190.017[11]
Geometric Mean MIC (µg/mL) 0.17--[1][10]
MIC₅₀ (µg/mL) 0.125--[1][10]
MIC₉₀ (µg/mL) 1.0--[1][10]

Table 2: In Vitro Activity of this compound against Candida Species

SpeciesThis compound Geometric Mean MIC (µg/mL)Voriconazole Geometric Mean MIC (µg/mL)Posaconazole Geometric Mean MIC (µg/mL)Reference
C. albicans 0.017--[12]
C. tropicalis 0.063--[12]
C. parapsilosis 0.017--[12]
C. glabrata 0.12--[12]
C. auris 0.0587.4-fold higher1.5-fold higher[1]
All Candida spp. 0.027≤0.0160.097[12]
In Vivo Activity

In vivo studies in temporarily neutropenic, immunocompromised mice with intranasal A. fumigatus infection demonstrated the superior potency of this compound when administered topically compared to other azoles.

Table 3: In Vivo Efficacy in Murine Model of Pulmonary Aspergillosis

Treatment GroupDose (µ g/mouse )Survival Rate at Day 7Reference
This compound 0.5650%[2][4][17][18]
Posaconazole 1444%[2][4][17][18]

In a Candida albicans lung infection model, intranasally dosed this compound was 7 to 25-fold more potent than voriconazole in improving survival and reducing fungal load.[12] A key finding from preclinical studies is that the antifungal effects of this compound accumulate upon repeat dosing.[1][12][19]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by high and sustained concentrations in the lungs with very low systemic exposure, which is ideal for an inhaled therapy.[1][7][9]

Table 4: Pharmacokinetic Parameters of Inhaled this compound (5 mg single dose)

Subject GroupGeometric Mean Cₘₐₓ (pg/mL)Median tₘₐₓ (hours)Reference
Healthy Subjects 3224-5[7][20]
Subjects with Mild Asthma 3354-5[7][20]
  • Following a single dose, this compound lung concentrations were over 2000-fold higher than in plasma in nonclinical models.[1][7][9][20]

  • After 7 days of once-daily 5 mg doses in healthy subjects, the plasma Cₘₐₓ was 951 pg/mL (0.0016 µM), indicating some accumulation but remaining at very low levels.[7][21]

  • This profile limits the potential for systemic toxicity and drug-drug interactions. This compound was found to only inhibit CYP3A4/5, with IC₅₀ values of 1.33 µM for testosterone and 0.085 µM for midazolam.[7][10][20] Given the low systemic plasma concentrations observed, the risk of clinically significant interactions is low.[7]

cluster_0 Drug Administration & Absorption cluster_1 Distribution & Exposure cluster_2 Outcome Admin Inhaled this compound (Nebulized) Lungs Deposition in Lungs Admin->Lungs Absorb Slow Absorption from Lungs Lungs->Absorb HighLung High Local Concentration Absorb->HighLung Prolonged Residency LowSystemic Low Systemic (Plasma) Exposure Absorb->LowSystemic Efficacy High Therapeutic Activity in Lungs HighLung->Efficacy Safety Minimized Systemic Side Effects & DDIs LowSystemic->Safety

Caption: Pharmacokinetic workflow of inhaled this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (EUCAST Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a standard concentration (e.g., 0.5-2.5 x 10⁵ CFU/mL) using a spectrophotometer.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: Plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥90% for Aspergillus) in fungal growth compared to the drug-free control.[1][10] Growth can be assessed visually or by spectrophotometric reading.[2]

In Vivo Murine Model of Pulmonary Aspergillosis

This workflow is used to evaluate the efficacy of this compound in a live animal model of lung infection.[1][2][17]

Start Start: Select Mice Immunosuppress Induce Immunosuppression (e.g., Cyclophosphamide) Start->Immunosuppress Infection Intranasal Inoculation with A. fumigatus spores Immunosuppress->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment_this compound Intranasal this compound Grouping->Treatment_this compound Group 1 Treatment_Control Vehicle Control Grouping->Treatment_Control Group 2 Treatment_Comparator Comparator Drug (e.g., Posaconazole) Grouping->Treatment_Comparator Group 3 Monitoring Daily Monitoring (Survival, Body Weight) Treatment_this compound->Monitoring Treatment_Control->Monitoring Treatment_Comparator->Monitoring Endpoint Endpoint Analysis (Day 5-7 post-infection) Monitoring->Endpoint Analysis Assess Outcomes: - Survival Rate - Lung Fungal Burden (CFU) - Biomarkers (Galactomannan) Endpoint->Analysis

Caption: Experimental workflow for the in vivo murine aspergillosis model.

  • Animal Model: Mice (e.g., BALB/c) are used.

  • Immunosuppression: To establish infection, mice are rendered temporarily neutropenic using immunosuppressive agents like cyclophosphamide and/or corticosteroids.[1]

  • Infection: Mice are lightly anesthetized and intranasally inoculated with a suspension of A. fumigatus conidia.[2]

  • Treatment: Treatment with intranasally administered this compound, a vehicle control, or a comparator drug begins shortly before or after infection and continues daily for a defined period (e.g., 5-7 days).[2][12]

  • Monitoring and Endpoints: Animals are monitored daily for survival. At the end of the study, endpoints such as lung fungal burden (determined by plating homogenized lung tissue for colony-forming units, CFUs) and inflammatory biomarkers in bronchoalveolar lavage (BAL) fluid are assessed.[12][22]

Clinical Development and Safety

This compound has been evaluated in clinical trials and found to be well-tolerated in both healthy volunteers and subjects with mild asthma.[7][8][9] Treatment-emergent adverse events were generally mild to moderate, and no clinically significant changes in lung function were observed.[7][9] The favorable safety profile and high lung deposition make it a strong candidate for treating invasive pulmonary aspergillosis. A Phase 3 clinical trial (OPERA-T Study) is underway to assess the safety and efficacy of nebulized this compound as an add-on to systemic antifungal therapy for patients with refractory invasive pulmonary aspergillosis.[8][23][24]

References

Opelconazole's Precision Targeting of Fungal Ergosterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target binding and enzyme kinetics of opelconazole (formerly known as PC945), a novel triazole antifungal agent. Developed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative inhibitory data, and the experimental framework for assessing opelconazole's interaction with its primary fungal target.

Executive Summary

Opelconazole is a potent and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] By disrupting this pathway, opelconazole compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1] This guide synthesizes the available data on its binding affinity and provides a detailed look at the methodologies used to characterize its enzymatic inhibition.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

The primary mechanism of action for opelconazole is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.[1] Opelconazole specifically targets and binds to lanosterol 14α-demethylase, a cytochrome P450 enzyme responsible for the demethylation of lanosterol.[1] This inhibition disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates within the fungal cell membrane.[1] The consequence is a loss of membrane integrity, increased permeability, and ultimately, fungal cell death.[1] Notably, opelconazole exhibits a high degree of selectivity for the fungal CYP51 enzyme over its human counterpart, which is a key factor in its favorable safety profile.[1]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by opelconazole.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane opelconazole Opelconazole opelconazole->cyp51 Inhibition cyp51->ergosterol Product Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Cofactor) mix Combine Reaction Mixture and CYP51 Enzyme reagents->mix inhibitor Prepare Opelconazole Serial Dilutions add_inhibitor Add Opelconazole or Vehicle Control inhibitor->add_inhibitor mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction & Extract Products incubate->terminate lcms Quantify Product by LC-MS/MS terminate->lcms calculate Calculate % Inhibition lcms->calculate ic50 Determine IC50 Value calculate->ic50

References

Preclinical Toxicology of Inhaled Opelconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opelconazole (PC945) is a novel, inhaled triazole antifungal agent engineered for potent, targeted activity in the lungs with minimal systemic exposure. This design philosophy aims to enhance efficacy against pulmonary fungal infections, such as those caused by Aspergillus fumigatus, while mitigating the risk of systemic side effects and drug-drug interactions commonly associated with oral or intravenous antifungal therapies. Preclinical toxicology studies have been foundational in establishing the safety profile of inhaled Opelconazole, demonstrating that it is well-tolerated in key animal models. This technical guide provides a comprehensive overview of the available preclinical toxicology data for inhaled Opelconazole, including summaries of repeat-dose toxicity, safety pharmacology, and in vitro toxicology studies. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical safety assessment of this promising inhaled antifungal candidate.

Repeat-Dose Inhalation Toxicology

Repeat-dose inhalation toxicity studies are critical for evaluating the potential adverse effects of a new inhaled therapeutic following prolonged administration. For Opelconazole, these studies were conducted in both rodent (rat) and non-rodent (dog) species to assess local (respiratory tract) and systemic toxicity.

14-Day and 13-Week Inhalation Studies

Opelconazole was evaluated in 14-day and 13-week repeat-dose inhalation toxicity studies in both rats and dogs. Across these studies, Opelconazole was reported to be well-tolerated with no evidence of systemic toxicity[1].

A key finding in the 13-week studies was a dose-related accumulation of Opelconazole in alveolar macrophages, which was associated with an inflammatory cell infiltrate[1]. This observation is considered consistent with an overloaded clearance mechanism for a poorly soluble inhaled compound and is a finding commonly seen with inhaled medicines[1].

Experimental Protocol: 13-Week Inhalation Toxicity Study (General Methodology)

While the specific, detailed protocol for the Opelconazole studies is not publicly available, a typical 13-week inhalation toxicity study for a new chemical entity would adhere to the following general methodology, based on international regulatory guidelines:

  • Species: Rat and Dog (one rodent, one non-rodent).

  • Administration: Nose-only or whole-body inhalation for a specified duration each day (e.g., 2-6 hours).

  • Dose Groups: Typically three dose levels (low, medium, and high) and a control group (vehicle and/or air).

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed prior to the study and at termination.

    • Clinical Pathology: Hematology and clinical chemistry parameters evaluated at specified intervals and at termination.

    • Urinalysis: Conducted at specified intervals and at termination.

    • Organ Weights: Key organs weighed at necropsy.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, with target organs examined in lower dose groups. Special attention is given to the entire respiratory tract.

Toxicokinetic Data from 14-Day Inhalation Studies

Toxicokinetic parameters were assessed following daily 2-hour inhalation for 14 days. The data indicate low systemic exposure in both rats and dogs.

SpeciesParameterDay 1Day 14
Rat Cmax 4 hours post-doseHigher than Day 1
Systemic Exposure Slow and sustained absorptionIncreased with repeat dosing
Dog Cmax Immediately post-doseHigher than Day 1
Systemic Exposure Slow absorption, sustained plasma levelsIncreased with repeat dosing

Data sourced from a study on the safety and nonclinical pharmacokinetics of this compound.

dot

Caption: Generalized workflow for a 13-week inhalation toxicity study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a new drug candidate to cause adverse effects on vital physiological functions. For Opelconazole, these studies assessed its effects on the central nervous, cardiovascular, and respiratory systems.

The available information indicates that Opelconazole had no significant effects on the general behavior, physiological state, body temperature, or spontaneous locomotor activity in rats. Furthermore, it was reported to have no effects on the cardiovascular or respiratory systems in dogs and no inhibitory effect on the human ether-a-go-go related gene (hERG) current, which is a key indicator for proarrhythmic potential[1].

Experimental Protocols (General)

  • Central Nervous System (CNS): A functional observational battery (FOB) and motor activity assessment in rats are standard. These studies evaluate behavioral and neurological changes, as well as effects on motor coordination.

  • Cardiovascular System: Telemetered dogs are typically used to continuously monitor electrocardiogram (ECG) parameters, heart rate, and blood pressure before and after drug administration. An in vitro hERG assay is also a standard component to assess the risk of QT interval prolongation.

  • Respiratory System: Respiratory rate and tidal volume are monitored in conscious, unrestrained animals (often rats or dogs) using whole-body plethysmography.

dot

Safety_Pharmacology_Assessment cluster_cns Central Nervous System cluster_cardiovascular Cardiovascular System cluster_respiratory Respiratory System FOB Functional Observational Battery (Rat) Motor_Activity Motor Activity Assessment (Rat) hERG_Assay In Vitro hERG Assay Dog_Telemetry Cardiovascular Telemetry (Dog) (ECG, BP, HR) Plethysmography Whole-Body Plethysmography (Rat/Dog) (Resp. Rate, Tidal Volume) Opelconazole Opelconazole Opelconazole->FOB Opelconazole->Motor_Activity Opelconazole->hERG_Assay Opelconazole->Dog_Telemetry Opelconazole->Plethysmography

Caption: Core components of a standard safety pharmacology assessment.

Genetic Toxicology

While specific data from genotoxicity studies for Opelconazole are not publicly available, a standard battery of tests is typically required by regulatory agencies to assess the potential of a new drug to cause genetic damage. This battery is designed to detect gene mutations and chromosomal damage.

Standard Genotoxicity Testing Battery (General Protocols)

  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability of the test substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

  • In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect chromosomal damage. Mammalian cells are exposed to the test substance, and the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed. An increase in the frequency of micronucleated cells indicates that the substance may be clastogenic (causing chromosomal breakage) or aneugenic (causing chromosome loss).

  • In Vivo Micronucleus Test: This study is typically conducted in rodents. The animals are administered the test substance, and bone marrow cells are collected and analyzed for the presence of micronuclei in polychromatic erythrocytes. This test provides information on the potential for genotoxicity in a whole animal system.

In Vitro Toxicology

In vitro studies are crucial for understanding the potential for drug-drug interactions. For Opelconazole, its inhibitory effects on cytochrome P450 (CYP) enzymes were evaluated.

The only inhibitory interaction observed for Opelconazole was with CYP3A4/5 substrates.

CYP SubstrateIC50 (µM)
Testosterone 1.33
Midazolam 0.085

Data sourced from a study on the safety and nonclinical pharmacokinetics of this compound.

Experimental Protocol: In Vitro CYP Inhibition Assay (General Methodology)

  • Test System: Pooled human liver microsomes, which contain a mixture of CYP enzymes.

  • Procedure: The test substance (Opelconazole) is incubated at various concentrations with the microsomes and a specific probe substrate for each CYP isozyme.

  • Analysis: The rate of metabolism of the probe substrate is measured, typically using LC-MS/MS. A decrease in the rate of substrate metabolism indicates inhibition of the corresponding CYP enzyme.

  • Endpoint: The IC50 value, which is the concentration of the test substance that causes 50% inhibition of the enzyme activity, is calculated.

Carcinogenicity

Information regarding long-term carcinogenicity studies for inhaled Opelconazole is not currently available in the public domain.

Standard Carcinogenicity Bioassay (General Protocol)

Carcinogenicity studies are typically long-term studies (up to 2 years) conducted in two rodent species (usually rats and mice). The animals are administered the test substance daily over their lifetime, and the incidence of tumors is compared between the treated and control groups.

Conclusion

The available preclinical toxicology data for inhaled Opelconazole support a favorable safety profile, characterized by good local and systemic tolerability in repeat-dose inhalation studies in rats and dogs. The primary local finding of alveolar macrophage accumulation is a recognized phenomenon for poorly soluble inhaled compounds. Safety pharmacology studies revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems. In vitro data indicate a potential for interaction with CYP3A4/5, which is a common characteristic of azole antifungals. While detailed public data on genotoxicity and carcinogenicity are not available, the overall preclinical safety package was sufficient to support the progression of Opelconazole into clinical development. This technical guide provides a consolidated overview of the publicly accessible preclinical toxicology information, forming a basis for understanding the safety profile of this novel inhaled antifungal agent.

References

The Pharmacokinetics of Nebulized Opelconazole (PC945) in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole (formerly known as PC945) is a novel, potent, inhaled triazole antifungal agent specifically engineered for the treatment and prevention of pulmonary fungal infections, primarily those caused by Aspergillus species. Its design philosophy centers on maximizing local drug concentrations in the lungs while minimizing systemic exposure, thereby enhancing efficacy at the site of infection and reducing the potential for systemic side effects and drug-drug interactions commonly associated with orally or intravenously administered azoles. This technical guide provides a comprehensive summary of the preclinical pharmacokinetics of nebulized Opelconazole in various animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Pharmacokinetic Profile in Animal Models

Preclinical studies in mice, rats, and dogs have consistently demonstrated that inhaled Opelconazole achieves high and sustained concentrations in the lungs with very low corresponding plasma levels. This favorable pharmacokinetic profile is crucial for its intended therapeutic application.

Data Summary

The following tables summarize the key pharmacokinetic parameters of Opelconazole observed in different animal models.

Table 1: Plasma Pharmacokinetic Parameters of Opelconazole in Rats and Dogs Following a Single Inhaled Dose

SpeciesAdministrationTime to Maximum Plasma Concentration (Tmax)Reference
Rat2-hour inhalation4 hours[1]
Dog2-hour inhalationImmediately post-inhalation[1]

Table 2: Lung and Plasma Concentration Ratios of Opelconazole in Animal Models

SpeciesKey FindingReference
Rat & DogLung concentrations were substantially higher (>2000-fold) than plasma concentrations.[1][2]

Table 3: Systemic Exposure of Opelconazole in Mice Following Intranasal and Intratracheal Administration

Administration RouteDoseTime PointMean Plasma/Serum ConcentrationReference
Intranasal70 µ g/mouse 12 hours0.64 ± 0.61 ng/mL[3]
24 hours0.26 ± 0.13 ng/mL[3]
Intratracheal40 µL of 2 mg/mL suspension2 hours37.8 - 55.8 ng/mL[3]
24 hours2.1 - 2.8 ng/mL[3]

Table 4: Plasma Protein Binding of Opelconazole

SpeciesFindingReference
Mouse, Rat, Dog, HumanHighly bound to plasma proteins[4]

A notable characteristic of Opelconazole is its accumulation in the lungs upon repeated administration. Studies in mice have shown that extended prophylaxis with daily intranasal dosing leads to a more potent inhibition of fungal load compared to shorter treatment regimens, suggesting that the antifungal effects accumulate with repeat dosing.[4][5] This accumulation is also observed in the lungs of rats and dogs after 3 months of daily nebulized dosing.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of nebulized Opelconazole.

Animal Models
  • Mice: Immunocompromised, temporarily neutropenic A/J mice have been used to model Aspergillus fumigatus and Candida albicans pulmonary infections.[3][5][6]

  • Rats: Han Wistar rats were used in toxicokinetic studies.[7]

  • Dogs: Beagle dogs were used in toxicokinetic studies.[7]

Drug Formulation and Administration
  • For Inhalation Studies (Rats and Dogs): this compound powder was suspended in sodium phosphate-buffered saline containing wetting agents to a concentration of 10 mg/mL. This suspension was further diluted with physiological saline to achieve the desired dose concentration for nebulization.[7]

  • For Intranasal Administration (Mice): For in vivo efficacy studies, Opelconazole (this compound) was suspended in physiological saline.[6] The total volume administered intranasally was typically 35 µL or 50 µL per mouse.[6]

  • Nebulization: In clinical studies, which can inform on the technology used in late-stage preclinical studies, a PARI LC SPRINT® nebuliser and PARI TurboBoy SX® compressor were used for oral inhalation.[7] For the 14-day toxicokinetic studies in rats and dogs, animals were exposed to the nebulized drug for a 2-hour period daily.[1][7]

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples were collected at various time points post-inhalation to determine plasma concentrations of Opelconazole.[4][7]

  • Lung Tissue: In rats, lung samples were collected at the end of the study (e.g., Day 15 in a 14-day study) to measure drug concentrations.[7] Portions of the lung tissue were homogenized in a methanol:water (50:50) solution.[4]

  • Bronchoalveolar Lavage (BAL) Fluid: In mouse studies, BAL fluid was collected to measure Opelconazole concentrations in BAL cell extracts and supernatant, as well as to assess inflammatory markers.[2][8]

  • Analytical Method: The concentration of Opelconazole in plasma, lung homogenates, and BAL fluid was determined using a validated, specific, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] The lower limit of quantification for this assay in rat and dog plasma was 100 pg/mL.[4]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for assessing the pharmacokinetics of nebulized Opelconazole in animal models.

experimental_workflow cluster_analysis Analysis formulation Opelconazole Formulation (Saline Suspension) nebulization Nebulization / Intranasal Administration formulation->nebulization animal_model Animal Model (e.g., Rat, Dog, Mouse) nebulization->animal_model blood Serial Blood Sampling animal_model->blood lung Lung Tissue Collection (Terminal) bal Bronchoalveolar Lavage (Mouse) extraction Sample Processing (Extraction, Homogenization) blood->extraction lung->extraction bal->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, etc.) lcms->pk_analysis

Experimental workflow for preclinical pharmacokinetic studies.
Mechanism of Action: CYP51 Inhibition

Opelconazole, like other triazole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.

moa_pathway cluster_fungal_cell Fungal Cell lanosterol Lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol Ergosterol Synthesis membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Essential Component opelconazole Opelconazole (this compound) opelconazole->cyp51 Inhibition

Mechanism of action of Opelconazole via CYP51 inhibition.

Conclusion

The preclinical data available for nebulized Opelconazole (this compound) consistently support its intended design as a targeted therapy for pulmonary fungal infections. The high lung deposition and retention, coupled with low systemic exposure, have been demonstrated across multiple animal species. These pharmacokinetic properties translate to potent antifungal efficacy in in vivo infection models. The detailed experimental protocols provide a basis for the continued development and evaluation of this promising therapeutic agent. This body of evidence underscores the potential of Opelconazole to address a significant unmet medical need in the management of respiratory fungal diseases.

References

Methodological & Application

Application Notes and Protocols: Opelconazole Nebulizer Suspension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole (formerly PC945) is a novel, potent, inhaled triazole antifungal agent specifically designed for the treatment and prevention of pulmonary fungal infections, particularly those caused by Aspergillus species.[1][2][3][4] Its mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[5] This disruption of the fungal cell membrane leads to cell death.[1][2][5] A key advantage of opelconazole is its targeted delivery to the lungs via nebulization, which achieves high local concentrations with minimal systemic exposure, thereby reducing the risk of drug-drug interactions and systemic side effects often associated with oral or intravenous antifungal therapies.[1][3][6]

These application notes provide a comprehensive overview of a hypothetical formulation protocol for an opelconazole nebulizer suspension, along with methodologies for its characterization and quality control. The protocols are based on established principles for formulating poorly water-soluble drugs for inhalation, drawing parallels from similar compounds like itraconazole.[7][8][9]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Opelconazole selectively targets and inhibits the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase in fungi.[1][2][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[5] By inhibiting this enzyme, opelconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, resulting in fungal cell lysis.[1][2][5]

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Lysis Fungal Cell Lysis Enzyme->Lysis Opelconazole Opelconazole Opelconazole->Enzyme Inhibits Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Membrane->Lysis Disruption leads to

Caption: Opelconazole's mechanism of action.

Opelconazole Nebulizer Suspension: Formulation Protocol

This section outlines a hypothetical protocol for preparing a 10 mg/mL opelconazole nanosuspension for nebulization. This protocol is based on wet-milling, a common technique for producing drug nanoparticles.

Materials and Equipment
Component/EquipmentSupplier/GradePurpose
OpelconazolePharmaceutical GradeActive Pharmaceutical Ingredient (API)
Polysorbate 80USP GradeStabilizer/Wetting Agent
Sodium ChlorideUSP GradeTonicity-adjusting agent
Water for Injection (WFI)USP GradeVehicle
Planetary Ball Mille.g., Retsch PM 100Particle size reduction
Zirconium dioxide milling beads (0.5 mm)---Milling media
Laser Diffraction Particle Size Analyzere.g., Malvern MastersizerParticle size analysis
High-Performance Liquid Chromatography (HPLC)e.g., Agilent 1260 Infinity IIAssay and purity analysis
Osmometer---Osmolality measurement
pH Meter---pH measurement
Vibrating Mesh Nebulizere.g., Aerogen SoloIn vitro aerosol performance testing
Cascade Impactore.g., Next Generation Impactor (NGI)Aerodynamic particle size distribution
Formulation Composition
IngredientQuantity (per 100 mL)Function
Opelconazole1.0 gActive Pharmaceutical Ingredient
Polysorbate 800.2 gStabilizer
Sodium Chloride0.9 gTonicity Agent
Water for Injectionq.s. to 100 mLVehicle

Suspension Preparation Workflow

A 1. Vehicle Preparation: Dissolve Polysorbate 80 and NaCl in WFI. B 2. Pre-suspension: Disperse Opelconazole API in the vehicle. A->B C 3. Wet Milling: Add pre-suspension and milling beads to the mill. Mill at 400 rpm for 24 hours. B->C D 4. Separation: Separate the nanosuspension from the milling beads. C->D E 5. Final Dilution & Aseptic Filling: Adjust to final volume with WFI. Aseptically fill into unit-dose vials. D->E

Caption: Opelconazole nanosuspension preparation workflow.

Detailed Protocol
  • Vehicle Preparation: Dissolve 0.2 g of Polysorbate 80 and 0.9 g of sodium chloride in approximately 80 mL of Water for Injection (WFI) with gentle stirring until a clear solution is formed.

  • Pre-suspension: Gradually add 1.0 g of micronized opelconazole powder to the vehicle while stirring to form a coarse suspension.

  • Wet Milling: Transfer the pre-suspension to a milling jar containing zirconium dioxide milling beads. Mill the suspension in a planetary ball mill at a specified speed (e.g., 400 rpm) for a predetermined duration (e.g., 24 hours) to achieve the desired particle size distribution.

  • Separation: After milling, separate the nanosuspension from the milling beads by a suitable method, such as decanting or sieving.

  • Final Volume Adjustment and Filling: Adjust the final volume of the suspension to 100 mL with WFI. Aseptically filter the final suspension through a sterilizing-grade filter (if feasible for the nanoparticle size) and fill into sterile, single-use nebulizer vials.

Quality Control and Characterization

Rigorous quality control is essential to ensure the safety, efficacy, and consistency of the nebulizer suspension.

Physicochemical Characterization
ParameterMethodSpecification
AppearanceVisual InspectionHomogeneous, white to off-white suspension
Particle Size (D50)Laser Diffraction200 - 400 nm
Zeta PotentialElectrophoretic Light Scattering≤ -30 mV
pHPotentiometry6.0 - 7.0
OsmolalityOsmometry280 - 320 mOsm/kg
Assay (Opelconazole)HPLC-UV95.0% - 105.0% of label claim
Purity/Related SubstancesHPLC-UVConforms to predefined limits
In Vitro Aerosol Performance

Aerosol performance is critical for effective lung delivery. This is typically assessed using a cascade impactor with a vibrating mesh nebulizer.

ParameterMethodSpecification
Nebulization RateGravimetric≥ 0.2 mL/min
Mass Median Aerodynamic Diameter (MMAD)Cascade Impaction2.0 - 5.0 µm
Geometric Standard Deviation (GSD)Cascade Impaction≤ 2.5
Fine Particle Fraction (FPF)Cascade Impaction≥ 50% of emitted dose

Clinical Development Overview

Opelconazole is in late-stage clinical development for the treatment of invasive pulmonary aspergillosis (IPA).[6][11] Clinical trials have evaluated its safety and efficacy, with data suggesting it is generally well-tolerated with low systemic exposure.[3][6][12]

Clinical Trial PhaseFocusKey Findings/Status
Phase 1Safety, tolerability, and pharmacokinetics in healthy volunteers.Generally well-tolerated with minimal systemic absorption.[13]
Phase 2 (OPERA-S)Safety and tolerability in lung transplant recipients for prophylaxis.Demonstrated safety and tolerability in a critically ill patient population.[12]
Phase 3 (OPERA-T)Safety and efficacy in patients with refractory IPA.Currently recruiting patients.[11][14]

Conclusion

Opelconazole holds significant promise as an inhaled therapy for serious pulmonary fungal infections. The development of a stable, effective, and safe nebulizer suspension is paramount to its clinical success. The protocols and methodologies outlined in these application notes provide a foundational framework for the formulation, characterization, and quality control of an opelconazole nebulizer suspension, ensuring consistent delivery and performance. As opelconazole progresses through clinical trials, further refinement of the formulation and manufacturing processes will be crucial for its eventual approval and availability to patients.

References

Application Notes and Protocols for Establishing an In Vivo Model of Pulmonary Aspergillosis for Opelconazole Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive pulmonary aspergillosis (IPA) is a life-threatening fungal infection, particularly in immunocompromised individuals.[1][2][3] The development of novel antifungal agents is crucial to combat this growing health concern. Opelconazole (PC945) is a novel, potent, inhaled triazole antifungal agent designed for direct delivery to the lungs, maximizing local drug concentrations while minimizing systemic exposure.[4][5][6][7] These application notes provide detailed protocols for establishing a murine model of IPA to evaluate the in vivo efficacy of Opelconazole.

Opelconazole is a synthetic triazole antifungal that selectively inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway.[4][5][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5][8] Due to its targeted inhaled delivery, Opelconazole has shown promise in preclinical and clinical studies, with a reduced risk of systemic side effects and drug-drug interactions often associated with oral or intravenous antifungal therapies.[6][7][9]

This document outlines the necessary steps for researchers to establish a reproducible and relevant in vivo model of pulmonary aspergillosis for testing inhaled antifungal compounds like Opelconazole. The protocols cover animal selection, immunosuppression, infection establishment, drug administration, and endpoint analysis.

Mechanism of Action of Opelconazole

Opelconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Cell_Membrane Essential Component CYP51A1->Ergosterol Biosynthesis Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Leads to Opelconazole Opelconazole Opelconazole->CYP51A1 Inhibits

Caption: Mechanism of action of Opelconazole in inhibiting ergosterol biosynthesis.

Experimental Protocols

I. Animal Model Selection and Husbandry
  • Animal Strain: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used for models of invasive aspergillosis.[10][11]

  • Housing: Mice should be housed in specific pathogen-free (SPF) conditions in individually ventilated cages with sterile bedding, food, and water ad libitum.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

II. Immunosuppression Protocol

To render mice susceptible to Aspergillus fumigatus infection, a period of immunosuppression is necessary. A commonly used and effective regimen involves the use of cyclophosphamide and cortisone acetate.

Materials:

  • Cyclophosphamide (CPA)

  • Cortisone acetate (CA)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile syringes and needles (27G)

Protocol:

  • Prepare a fresh solution of CPA in sterile PBS at a concentration of 20 mg/mL.

  • Prepare a fresh suspension of CA in sterile PBS containing 0.1% Tween 80 at a concentration of 25 mg/mL.

  • Administer CPA intraperitoneally (i.p.) at a dose of 150 mg/kg on days -4 and -1 relative to infection.[12]

  • Administer CA subcutaneously (s.c.) at a dose of 200 mg/kg on day -1 relative to infection.[10]

  • A second dose of CPA (150 mg/kg, i.p.) can be administered on day +2 post-infection to maintain neutropenia.[12]

Table 1: Immunosuppression Schedule

DayAgentDose (mg/kg)Route
Day -4Cyclophosphamide150i.p.
Day -1Cyclophosphamide150i.p.
Day -1Cortisone Acetate200s.c.
Day +2Cyclophosphamide150i.p.
III. Aspergillus fumigatus Spore Preparation

Materials:

  • Aspergillus fumigatus strain (e.g., AF293)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile PBS with 0.1% Tween 80

  • Sterile gauze

  • Hemocytometer

Protocol:

  • Culture A. fumigatus on SDA plates for 5-7 days at 37°C.

  • Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80 and gently scraping the surface with a sterile cell scraper.

  • Filter the conidial suspension through sterile gauze to remove hyphal fragments.[13]

  • Wash the conidia twice by centrifugation (3000 x g for 10 minutes) and resuspension in sterile PBS.

  • Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size in sterile PBS. A typical inoculum concentration is 1 x 108 conidia/mL.[14]

IV. Inoculation Procedure

Intranasal or intratracheal inoculation can be used to establish pulmonary infection. Intratracheal instillation is often preferred for a more consistent and reproducible lung infection.[12]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Pipette and sterile tips

  • Mouse intubation equipment (optional, for intratracheal route)

Protocol (Intranasal Inoculation):

  • Anesthetize the mouse using isoflurane.

  • Hold the mouse in a supine position.

  • Carefully pipette 20-40 µL of the conidial suspension (e.g., 2-4 x 106 conidia) onto the nares.[15] The mouse will inhale the liquid.

  • Monitor the animal until it has fully recovered from anesthesia.

Protocol (Intratracheal Inoculation):

  • Anesthetize the mouse using isoflurane.

  • Place the mouse in a supine position on an intubation stand.

  • Visualize the trachea and carefully insert a sterile catheter.

  • Instill 50 µL of the conidial suspension (e.g., 5 x 106 conidia) directly into the lungs.

  • Monitor the animal until it has fully recovered from anesthesia.

V. Opelconazole Administration (Inhaled)

Opelconazole is designed for inhaled delivery.[4][6] Administration in a murine model can be achieved using a nebulizer system connected to an exposure chamber.

Materials:

  • Opelconazole solution/suspension at the desired concentration

  • Nebulizer (e.g., ultrasonic or vibrating mesh)

  • Nose-only or whole-body inhalation exposure chamber

  • Flow-calibrated air source

Protocol:

  • Place the infected mice into the inhalation exposure chamber.

  • Prepare the Opelconazole solution/suspension according to the manufacturer's instructions or study design. The dose will be dependent on the concentration of the solution, the nebulization rate, the exposure time, and the respiratory parameters of the mice.

  • Connect the nebulizer to the chamber and administer the aerosolized Opelconazole for a predetermined duration (e.g., 30-60 minutes) daily, starting 24 hours post-infection.

  • Control groups should receive nebulized vehicle (placebo).

  • Monitor the animals during and after exposure for any signs of distress.

VI. Monitoring and Endpoint Analysis

Clinical Monitoring:

  • Monitor the mice at least twice daily for clinical signs of illness, including weight loss, ruffled fur, lethargy, and respiratory distress.

  • Euthanize mice that lose more than 20% of their initial body weight or become moribund.

Endpoint Analysis (typically 5-7 days post-infection or as per survival data):

  • Survival: Record the number of surviving animals in each group daily.

  • Fungal Burden in Lungs:

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on SDA plates.

    • Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU).

    • Alternatively, fungal burden can be quantified by measuring galactomannan in lung homogenates or by quantitative PCR (qPCR) for a specific fungal gene.[15][16]

  • Histopathology:

    • Fix one lung lobe in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Gomori's Methenamine Silver (GMS) to visualize fungal elements and inflammation.

  • Cytokine Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in bronchoalveolar lavage (BAL) fluid or lung homogenates using ELISA or multiplex assays.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection and Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Immunosuppression Immunosuppression (Day -4 to -1) Animal_Acclimatization->Immunosuppression Inoculation Inoculation (Day 0) (Intranasal/Intratracheal) Immunosuppression->Inoculation Spore_Prep Aspergillus fumigatus Spore Preparation Spore_Prep->Inoculation Treatment_Start Treatment Initiation (Day +1) Inoculation->Treatment_Start Opelconazole_Admin Opelconazole Inhalation (Daily) Treatment_Start->Opelconazole_Admin Vehicle_Admin Vehicle Inhalation (Control) Treatment_Start->Vehicle_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) Opelconazole_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint Endpoint Determination (e.g., Day +5 to +7 or Survival) Monitoring->Endpoint Survival_Analysis Survival Analysis Endpoint->Survival_Analysis Fungal_Burden Fungal Burden (CFU/qPCR) Endpoint->Fungal_Burden Histopathology Histopathology (H&E, GMS) Endpoint->Histopathology Cytokine_Analysis Cytokine Analysis (ELISA) Endpoint->Cytokine_Analysis

Caption: Workflow for in vivo testing of Opelconazole in a murine model of IPA.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 2: Example of Survival Data Summary

Treatment GroupNumber of MiceMedian Survival (days)% Survival at Day 7p-value (vs. Vehicle)
Vehicle Control10520%-
Opelconazole (X mg/kg)10>780%<0.05
Positive Control10>770%<0.05

Table 3: Example of Lung Fungal Burden Data Summary

Treatment GroupMean Log10 CFU/g lung tissue (± SD)p-value (vs. Vehicle)
Vehicle Control6.5 (± 0.8)-
Opelconazole (X mg/kg)3.2 (± 1.1)<0.001
Positive Control3.8 (± 0.9)<0.01

Table 4: Example of Lung Cytokine Data Summary (pg/mL)

Treatment GroupTNF-α (± SD)IL-1β (± SD)IL-6 (± SD)
Vehicle Control1500 (± 350)800 (± 210)2500 (± 600)
Opelconazole (X mg/kg)450 (± 120)250 (± 80)800 (± 250)
Positive Control600 (± 150)350 (± 100)1100 (± 300)

Conclusion

This document provides a comprehensive set of protocols for establishing a robust and reproducible murine model of invasive pulmonary aspergillosis for the evaluation of inhaled antifungal agents such as Opelconazole. Adherence to these detailed methodologies will enable researchers to generate reliable preclinical data to support the development of novel therapies for this devastating disease. The use of standardized procedures and clear data presentation is essential for the accurate assessment of treatment efficacy and for facilitating comparisons across different studies.

References

Application Notes and Protocols: Cell-Based Assays for Screening Opelconazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole (formerly PC945) is a novel triazole antifungal agent engineered for inhaled delivery to treat and prevent pulmonary fungal infections, primarily those caused by Aspergillus species.[1][2] Its mechanism of action is the potent and selective inhibition of the fungal enzyme lanosterol 14-alpha-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3] Ergosterol is an essential molecule for maintaining the integrity and functionality of the fungal cell membrane. By disrupting ergosterol synthesis, Opelconazole compromises the fungal cell membrane, leading to increased permeability and ultimately, cell death.[1][2]

This application note provides detailed protocols for a suite of cell-based assays to screen and characterize the efficacy of Opelconazole. These assays are designed to assess its antifungal activity, specificity, and safety profile, providing crucial data for preclinical and clinical development. The protocols include methods for determining the minimum inhibitory concentration (MIC) against various fungal pathogens, evaluating its inhibitory effect on the target enzyme CYP51, and assessing its cytotoxicity against human cells to determine its therapeutic index.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Opelconazole targets the fungal CYP51 enzyme, which catalyzes the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane, disrupting its structure and function.[1]

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-alpha-methylated sterols Lanosterol->Intermediate Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Pathway Blocked Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Opelconazole Opelconazole Opelconazole->Intermediate Inhibits CYP51

Caption: Opelconazole's mechanism of action.

Data Presentation

In Vitro Antifungal Activity of Opelconazole

The following table summarizes the minimum inhibitory concentration (MIC) values of Opelconazole against a range of clinically relevant fungal pathogens. Data were obtained using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatusClinical Isolates1>1
Aspergillus flavusClinical IsolatesN/AN/A
Aspergillus terreusClinical IsolatesN/AN/A
Aspergillus nigerClinical IsolatesN/AN/A
Candida albicansClinical IsolatesN/AN/A
Candida glabrataClinical IsolatesN/AN/A
Candida parapsilosisClinical IsolatesN/AN/A

Note: N/A indicates that specific MIC₅₀ and MIC₉₀ values for Opelconazole against these species were not available in the public domain at the time of this publication. However, in vitro studies have demonstrated potent activity against these pathogens.[2]

Cytotoxicity Profile of Opelconazole

The cytotoxicity of Opelconazole was evaluated against various human cell lines to determine its selectivity for fungal cells. The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay after 72 hours of exposure.

Cell LineCell TypeIC₅₀ (µM)
Human HepatocytesLiver>3
A549Human Lung Carcinoma>10
BEAS-2BHuman Bronchial Epithelial>10
MCF-7Human Breast Adenocarcinoma>10

Note: Higher IC₅₀ values indicate lower cytotoxicity.

Fungal CYP51 Inhibition

The inhibitory activity of Opelconazole against the target enzyme, lanosterol 14-alpha-demethylase (CYP51), was determined using a recombinant enzyme assay.

Enzyme SourceIC₅₀ (µM)
Aspergillus fumigatus CYP51A~0.15
Aspergillus fumigatus CYP51B~0.16-0.38
Human CYP51>10

Note: Lower IC₅₀ values indicate more potent inhibition of the target enzyme.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Opelconazole against filamentous fungi, such as Aspergillus species, following the CLSI M38-A2 guidelines.

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of Opelconazole prep_drug->inoculate incubate Incubate at 35°C for 48-72h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Materials:

  • Opelconazole

  • Aspergillus spp. isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of Opelconazole in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of Opelconazole in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from 0.03 to 16 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Opelconazole that causes a complete visual inhibition of growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of Opelconazole's cytotoxicity against human cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

start Start seed_cells Seed Human Cells in 96-well Plate start->seed_cells add_drug Add Opelconazole Dilutions seed_cells->add_drug incubate_cells Incubate for 72h add_drug->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Materials:

  • Opelconazole

  • Human cell line (e.g., A549, BEAS-2B)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Opelconazole in complete cell culture medium.

    • Replace the medium in the wells with the drug dilutions and incubate for 72 hours.

    • Include wells with untreated cells as a viability control and wells with medium only as a blank.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, the concentration of Opelconazole that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Protocol 3: Recombinant Fungal CYP51 Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of Opelconazole against recombinant fungal lanosterol 14-alpha-demethylase (CYP51).

start Start prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Cofactor start->prep_reagents add_inhibitor Add Opelconazole Dilutions to Plate prep_reagents->add_inhibitor add_enzyme Add Recombinant CYP51 add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Lanosterol (Substrate) pre_incubate->add_substrate initiate_reaction Initiate Reaction with NADPH add_substrate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction analyze_product Analyze Product Formation (e.g., HPLC) stop_reaction->analyze_product calculate_ic50 Calculate IC50 analyze_product->calculate_ic50 end End calculate_ic50->end

References

Application Notes and Protocols for Testing Opelconazole Synergy with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole is a novel triazole antifungal agent that targets lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungal cell membranes.[1][2][3] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[1][2][3] Given the rise of antifungal resistance, combination therapy is an increasingly important strategy to enhance efficacy, broaden the spectrum of activity, and reduce the potential for the development of resistance. This document provides detailed protocols for assessing the synergistic, additive, indifferent, or antagonistic interactions between Opelconazole and other classes of antifungal agents, such as polyenes (e.g., Amphotericin B), echinocandins (e.g., Caspofungin), and pyrimidine analogs (e.g., Flucytosine).

Mechanism of Action and Rationale for Synergy

Opelconazole, as a triazole, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Combining Opelconazole with antifungals that have different mechanisms of action can lead to synergistic effects. For instance:

  • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and cell death. A potential synergy exists as Opelconazole reduces the production of ergosterol, potentially altering the membrane structure and facilitating the action of polyenes.

  • Echinocandins (e.g., Caspofungin): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The weakening of the cell wall by echinocandins may increase the penetration of Opelconazole to its target in the cell membrane.

  • Pyrimidine analogs (e.g., Flucytosine): Flucytosine is converted intracellularly into fluorouracil, which interferes with DNA and RNA synthesis. Increased membrane permeability caused by Opelconazole could enhance the uptake of flucytosine.

Experimental Protocols

Standardized methods for in vitro antifungal synergy testing are crucial for reproducible and comparable results. The two most widely accepted techniques are the checkerboard microdilution method and the time-kill curve analysis.[4] The Etest method also provides a simpler, agar-based alternative.[4]

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two drugs.[5][6]

a. Materials:

  • Opelconazole and other antifungal agents (e.g., Amphotericin B, Caspofungin, Flucytosine) stock solutions.

  • 96-well microtiter plates.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal inoculum (e.g., Aspergillus fumigatus, Candida albicans) standardized to 0.5 McFarland.

  • Spectrophotometer or visual inspection.

b. Procedure:

  • Prepare serial twofold dilutions of Opelconazole horizontally and the second antifungal agent vertically in the 96-well plate.

  • The final concentration of each drug in the wells should range from sub-inhibitory to supra-inhibitory concentrations.

  • Inoculate each well with the standardized fungal suspension to a final concentration of approximately 0.5 × 10^5 to 2.5 × 10^5 CFU/mL.

  • Include wells with each drug alone as controls, as well as a drug-free growth control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control).

  • Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

c. Interpretation of Results:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 1.0Additive
> 1.0 and < 4.0Indifference
≥ 4.0Antagonism

Illustrative Data Presentation: Checkerboard Assay

Table 1: FIC Indices for Opelconazole in Combination with Other Antifungals against Aspergillus fumigatus (Illustrative Data)

Antifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Opelconazole 0.50.1250.25Synergy
Amphotericin B 1.00.250.25
Opelconazole 0.50.250.5Additive
Caspofungin 0.250.06250.25
Opelconazole 0.50.51.0Indifference
Flucytosine 4.02.00.5

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal interaction over time.[7]

a. Materials:

  • Opelconazole and other antifungal agents.

  • Standardized fungal inoculum.

  • Culture tubes or flasks.

  • Sabouraud Dextrose Agar (SDA) plates.

  • Incubator and shaker.

b. Procedure:

  • Prepare culture tubes with RPMI-1640 medium containing the antifungal agents at desired concentrations (e.g., 1x or 2x MIC). Include a drug-free growth control.

  • Inoculate the tubes with the fungal suspension to a starting density of approximately 1 × 10^5 to 5 × 10^5 CFU/mL.

  • Incubate the cultures at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL against time for each drug combination and the controls.

c. Interpretation of Results:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[8]

  • Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL with the combination compared to the most active single agent.[7]

  • Indifference: A < 1 log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.[7]

Illustrative Data Presentation: Time-Kill Curve Analysis

Table 2: Log10 CFU/mL Reduction at 24 hours for Opelconazole Combinations against Candida albicans (Illustrative Data)

TreatmentInitial Inoculum (log10 CFU/mL)24h CFU/mL (log10)Log10 ReductionInterpretation
Growth Control5.07.5-2.5 (growth)-
Opelconazole (1x MIC)5.04.50.5-
Amphotericin B (1x MIC)5.03.02.0-
Opelconazole + Amphotericin B5.00.54.5Synergy
Caspofungin (1x MIC)5.03.51.5-
Opelconazole + Caspofungin5.02.03.0Additive

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Etest Synergy Method

The Etest is an agar-based method that uses predefined antibiotic gradients on a plastic strip.[4][9]

a. Materials:

  • Opelconazole and other antifungal Etest strips.

  • Large agar plates (e.g., RPMI agar).

  • Standardized fungal inoculum.

b. Procedure:

  • Prepare a lawn of the fungal inoculum on the agar plate.

  • Place an Etest strip of the first drug onto the agar.

  • After 1 hour, remove the strip, leaving an impression.

  • Place the Etest strip of the second drug over the impression of the first strip.

  • Alternatively, place the two Etest strips at a 90-degree angle to each other.

  • Incubate the plates at 35°C for 24-48 hours.

  • Read the MIC at the point where the ellipse of inhibition intersects the Etest strip.

  • Calculate the FIC index as described for the checkerboard assay.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the mechanism of action of different antifungal classes, highlighting the potential for synergistic interactions with Opelconazole.

Antifungal_Targets cluster_CellWall Fungal Cell Wall cluster_CellMembrane Fungal Cell Membrane cluster_Nucleus Nucleus Glucan_Synthase β-(1,3)-D-Glucan Synthase Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Lanosterol_Demethylase Lanosterol 14α-Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Opelconazole Opelconazole (Azole) Opelconazole->Lanosterol_Demethylase Inhibits Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits Polyenes Polyenes Polyenes->Ergosterol Binds to & Disrupts Flucytosine Flucytosine Flucytosine->DNA_RNA_Synthesis Inhibits Synergy_Workflow cluster_Preparation Preparation cluster_Assay Synergy Assay cluster_Analysis Data Analysis Prepare_Drugs Prepare Antifungal Stock Solutions Checkerboard Checkerboard Microdilution Prepare_Drugs->Checkerboard Time_Kill Time-Kill Curve Analysis Prepare_Drugs->Time_Kill Etest Etest Method Prepare_Drugs->Etest Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Checkerboard Prepare_Inoculum->Time_Kill Prepare_Inoculum->Etest Read_MIC Determine MICs Checkerboard->Read_MIC Plot_Curves Plot Time-Kill Curves Time_Kill->Plot_Curves Etest->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Read_MIC->Calculate_FIC Interpret_Results Interpret Synergy/ Antagonism Calculate_FIC->Interpret_Results Plot_Curves->Interpret_Results

References

Application Notes and Protocols: Opelconazole for Prophylaxis in Immunocompromised Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole (also known as VT-1161) is a novel, potent, and selective inhibitor of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[1][2] Opelconazole's high affinity for fungal CYP51 over human CYP enzymes suggests a favorable safety profile.[3] Preclinical studies in immunocompromised mouse models have demonstrated the prophylactic efficacy of Opelconazole against various opportunistic fungal pathogens.[2][4][5]

These application notes provide a summary of the quantitative data from these preclinical studies and detailed protocols for researchers investigating the prophylactic potential of Opelconazole.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Opelconazole exerts its antifungal activity by targeting and inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane, ultimately resulting in fungal cell death.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Opelconazole AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane (compromised integrity) Ergosterol->FungalCellMembrane Incorporation Opelconazole Opelconazole Opelconazole->Lanosterol Inhibits

Caption: Opelconazole's mechanism of action targeting the fungal ergosterol biosynthesis pathway.

Data Presentation: Prophylactic Efficacy of Opelconazole

The prophylactic efficacy of Opelconazole has been evaluated in various immunocompromised mouse models against different fungal pathogens. The following tables summarize the key quantitative findings from these studies.

Table 1: Prophylactic Efficacy of Opelconazole against Rhizopus arrhizus var. arrhizus in Immunosuppressed Mice[2]
Treatment GroupDosage RegimenSurvival Rate (Day +21)Lung Fungal Burden (log10 conidial equivalents/g) on Day +4 (Median ± IQR)Brain Fungal Burden (log10 conidial equivalents/g) on Day +4 (Median ± IQR)
Placebo0.5% CMC once daily0%4.5 ± 0.53.2 ± 0.4
Opelconazole (VT-1161)15 mg/kg once daily55%**3.5 ± 0.62.1 ± 0.5
Posaconazole (POS)30 mg/kg twice daily10%4.2 ± 0.73.0 ± 0.6

*P < 0.05 vs. placebo; **P < 0.008 vs. placebo and POS prophylaxis. Data extracted from Gebremariam et al., 2017.[2]

Table 2: Efficacy of Opelconazole against Candida albicans in a Murine Model of Oropharyngeal Candidiasis[5]
Treatment GroupFungal Burden (log10 CFU/g of tongue tissue)
Vehicle~6.0
Fluconazole (10 mg/kg)~3.5
Opelconazole (VT-1161) (10 mg/kg)~2.0*

*Statistically significant reduction compared to vehicle and fluconazole. Data adapted from Han et al., 2018.[5] Note: This study focused on treatment, but the significant reduction in fungal burden suggests potential for prophylactic efficacy.

Table 3: Pharmacokinetic Parameters of Opelconazole (VT-1161) in Mice
ParameterValueReference
Oral Administration
Bioavailability73%[3]
Half-life (t½)>48 h[3]
Volume of Distribution (Vd)1.4 L/kg[3]
Inhaled Administration
Lung vs. Plasma Concentration Ratio>2000-fold higher in lung[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Opelconazole's prophylactic efficacy.

Protocol 1: Prophylaxis in a Murine Model of Invasive Mucormycosis

This protocol is adapted from the study by Gebremariam et al., 2017, evaluating the prophylactic efficacy of Opelconazole against Rhizopus arrhizus.[2]

cluster_workflow Experimental Workflow Day_neg4 Day -4 Immunosuppression (Cyclophosphamide) Day_neg2 Day -2 Prophylaxis Start (Opelconazole/Placebo) Day_neg4->Day_neg2 Day_neg1 Day -1 Immunosuppression (Cortisone Acetate) Day_neg2->Day_neg1 Day_0 Day 0 Fungal Challenge (R. arrhizus) Day_neg1->Day_0 Day_4 Day +4 Endpoint 1: Fungal Burden Day_0->Day_4 Day_21 Day +21 Endpoint 2: Survival Day_0->Day_21

Caption: Experimental workflow for the prophylaxis study.

1. Animals:

  • Male BALB/c mice, 6 to 8 weeks old.

2. Immunosuppression:

  • Administer cyclophosphamide at 200 mg/kg via intraperitoneal (i.p.) injection on day -4 relative to infection.[2]

  • Administer cortisone acetate at 250 mg/kg via subcutaneous (s.c.) injection on day -1 relative to infection.[2]

3. Opelconazole Preparation and Administration:

  • Prepare Opelconazole (VT-1161) in a vehicle of 0.5% carboxymethyl cellulose (CMC).[2]

  • Administer Opelconazole at a dose of 15 mg/kg body weight by oral gavage once daily.[2]

  • For the placebo group, administer the vehicle (0.5% CMC) on the same schedule.

  • Prophylactic treatment is administered from day -2 to day 0 relative to infection.[2]

4. Fungal Inoculum Preparation and Challenge:

  • Culture Rhizopus arrhizus var. arrhizus on potato dextrose agar.

  • Collect spores and suspend in sterile saline containing 0.01% Tween 80.

  • Adjust the spore concentration to deliver an inoculum of approximately 7.6 x 10³ spores per mouse.[2]

  • On day 0, infect mice via intranasal instillation of the spore suspension.

5. Efficacy Assessment:

  • Survival: Monitor mice daily for 21 days post-infection and record survival.[2]

  • Fungal Burden: On day +4 post-infection, euthanize a subset of mice. Harvest lungs and brains, homogenize the tissues, and extract DNA.[2]

  • Quantify the fungal burden using quantitative polymerase chain reaction (qPCR) targeting a specific fungal gene (e.g., ITS1).[2]

Protocol 2: Prophylaxis in a Murine Model of Invasive Aspergillosis (Adapted)

While specific prophylactic studies for Opelconazole against Aspergillus fumigatus with detailed quantitative data are not as readily available, a similar protocol to the one for mucormycosis can be adapted based on general knowledge of aspergillosis models.

1. Animals:

  • Male BALB/c or C57BL/6 mice, 6 to 8 weeks old.

2. Immunosuppression:

  • Administer cyclophosphamide at 150-200 mg/kg i.p. on days -4 and -1 relative to infection.

  • Administer cortisone acetate at 200-250 mg/kg s.c. on day -1 relative to infection.

3. Opelconazole Preparation and Administration:

  • Oral Prophylaxis: Prepare and administer Opelconazole as described in Protocol 1.

  • Inhaled Prophylaxis: For studies evaluating the inhaled route, a nebulizer system calibrated to deliver a specific dose of aerosolized Opelconazole would be required. The particle size should be optimized for deep lung deposition (2-3 µm).[6]

4. Fungal Inoculum Preparation and Challenge:

  • Culture Aspergillus fumigatus on a suitable medium (e.g., Sabouraud dextrose agar).

  • Prepare a conidial suspension in sterile saline with 0.01% Tween 80.

  • Adjust the concentration to deliver an inoculum of 1-5 x 10^7 conidia per mouse.

  • On day 0, infect mice via intranasal or intratracheal instillation.

5. Efficacy Assessment:

  • Survival: Monitor mice for 14-21 days post-infection.

  • Fungal Burden: On day +3 or +4, harvest lungs for fungal burden analysis by qPCR or by plating tissue homogenates for colony-forming unit (CFU) enumeration.

Conclusion

Opelconazole has demonstrated significant prophylactic efficacy in immunocompromised mouse models of invasive fungal infections, particularly against mucormycosis.[2] Its potent and selective mechanism of action, coupled with favorable pharmacokinetic properties, including high lung retention when administered via inhalation, makes it a promising candidate for the prevention of invasive fungal diseases in high-risk patient populations.[3][6] The protocols provided herein offer a framework for further preclinical evaluation of Opelconazole's prophylactic potential against a broad range of fungal pathogens.

Disclaimer: These application notes are intended for research purposes only and are based on published preclinical data. The protocols should be adapted and optimized according to specific experimental needs and institutional guidelines for animal care and use.

References

Application Notes and Protocols for Preclinical Intranasal Administration of Opelconazole (PC945)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole (also known as PC945) is a novel investigational triazole antifungal agent specifically engineered for local administration to the lungs via inhalation.[1][2] Its primary indication is for the treatment and prevention of pulmonary fungal infections, most notably Invasive Aspergillosis (IA) caused by Aspergillus species.[3][4] In preclinical research, particularly in rodent models, intranasal instillation is a widely used and effective surrogate for nebulized inhalation to achieve direct lung deposition and evaluate the compound's local efficacy and pharmacokinetic profile.[1][5]

This document provides detailed application notes and protocols for administering Opelconazole intranasally in preclinical studies, focusing on pharmacokinetic (PK), efficacy, and safety assessments.

Mechanism of Action

Like other triazoles, Opelconazole's antifungal activity stems from the targeted disruption of ergosterol synthesis, an essential component of the fungal cell membrane.[6][7] It selectively inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for converting lanosterol to ergosterol.[6][8] The depletion of ergosterol and accumulation of toxic sterol precursors compromises the structural integrity and fluidity of the fungal cell membrane, ultimately leading to fungal cell lysis and death.[6][9]

Opelconazole_MoA cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane maintains CYP51->Ergosterol catalyzes conversion Lysis Fungal Cell Lysis Membrane->Lysis loss of integrity leads to Opelconazole Opelconazole Inhibition Inhibition Opelconazole->Inhibition Inhibition->CYP51 blocks enzyme

Caption: Opelconazole's mechanism of action in the fungal cell.

Application Note 1: Pharmacokinetic (PK) Profiling

Objective: To characterize the biodistribution, lung retention, and systemic exposure of Opelconazole following intranasal administration in a preclinical rodent model. Opelconazole is designed for high lung retention and minimal systemic exposure.[3]

Key Preclinical PK Data

Preclinical and early clinical studies have consistently demonstrated Opelconazole's favorable pharmacokinetic profile, characterized by high and sustained lung concentrations with very low plasma levels.

ParameterFindingSpecies/ModelCitation
Lung vs. Plasma Concentration Lung concentrations were >2000-fold higher than in plasma.Animal Models (Rat/Dog)[3][10]
Potency vs. Standard of Care Showed >47-fold increased potency over the first-line standard-of-care in a murine model.Immunocompromised Mouse[3]
Systemic Exposure (Single Dose) Geometric Mean Cmax: 335 pg/mL; Median Tmax: 4-5 hours after a 5 mg inhaled dose.Humans (Mild Asthma)[8][10]
Drug-Drug Interaction (DDI) Potential Negligible risk of CYP-mediated DDIs at clinically relevant plasma concentrations.In Vitro & Human Phase 1[11]
Experimental Protocol: Murine PK Study
  • Animal Model:

    • Species: Male BALB/c mice, 6-8 weeks old.

    • Acclimatization: House animals for at least 7 days prior to the study with ad libitum access to food and water.

  • Dosing Formulation:

    • Prepare a homogenous suspension of Opelconazole (this compound) in a suitable vehicle (e.g., saline with 0.5% Tween 80) to the desired concentration (e.g., 0.1 mg/mL).

    • Ensure the formulation is vortexed thoroughly before each administration.

  • Intranasal Administration:

    • Anesthetize the mouse lightly using isoflurane.

    • Position the mouse in a supine position.

    • Using a calibrated micropipette, administer a total volume of 20-40 µL of the Opelconazole suspension, applying half the volume to each nostril.

    • Maintain the mouse in a head-up position for a brief period to ensure inhalation into the lungs.

  • Sample Collection:

    • Establish terminal time points for sample collection (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose), with n=3-5 mice per time point.

    • At each time point, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

    • Immediately following blood collection, perform a bronchoalveolar lavage (BAL) if required, or proceed to perfuse the lungs with saline and harvest the entire lung tissue.

    • Snap-freeze lung tissue in liquid nitrogen and store at -80°C until analysis.

  • Bioanalysis:

    • Homogenize lung tissue samples.

    • Extract Opelconazole from plasma and lung homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify Opelconazole concentrations using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate mean concentrations (± SD) for plasma and lung tissue at each time point.

    • Determine key PK parameters such as Cmax, Tmax, and Area Under the Curve (AUC).

    • Calculate the lung-to-plasma concentration ratio to demonstrate preferential lung retention.

PK_Workflow A 1. Animal Acclimatization (BALB/c Mice) B 2. Anesthesia & Intranasal Dosing (Opelconazole Suspension) A->B C 3. Serial Euthanasia & Sampling (Blood, Lung Tissue) B->C D 4. Sample Processing (Plasma Separation, Tissue Homogenization) C->D E 5. LC-MS/MS Bioanalysis (Quantify Opelconazole) D->E F 6. PK Data Modeling (Cmax, AUC, Lung:Plasma Ratio) E->F

Caption: General workflow for a preclinical pharmacokinetic study.

Application Note 2: Efficacy in an Invasive Pulmonary Aspergillosis (IPA) Model

Objective: To evaluate the therapeutic efficacy of intranasally administered Opelconazole in reducing fungal burden and improving survival in an immunocompromised murine model of IPA.

Key Preclinical Efficacy Data

Opelconazole has demonstrated potent, dose-dependent efficacy in preclinical models of aspergillosis.

Efficacy EndpointFindingModelCitation
Fungal Burden Significantly reduced galactomannan levels in BAL fluid compared to vehicle control.Neutropenic Mouse, A. fumigatus[5]
Survival Improved survival rates in infected mice.Leukopenic Mouse, A. fumigatus[12]
Combination Therapy Efficacy is enhanced when combined with systemic antifungal agents.In Vitro / In Vivo[5][13]
Prophylactic Efficacy Eradicated Aspergillus colonization in 100% of colonized patients (6/6).Human Phase 2 (Lung Transplant)[14]
Experimental Protocol: Murine IPA Efficacy Study
  • Animal Model and Immunosuppression:

    • Species: Male BALB/c mice, 6-8 weeks old.

    • Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg, intraperitoneally) on days -2 and +3 relative to infection to induce neutropenia. A corticosteroid may also be used to increase susceptibility.[12]

  • Infection:

    • Culture Aspergillus fumigatus to generate conidia.

    • On day 0, lightly anesthetize mice and instill a suspension of A. fumigatus conidia (e.g., 2.5 x 10^5 conidia in 20-40 µL of saline) via the intranasal route.[12]

  • Treatment Regimen:

    • Randomize mice into treatment groups (n=10-15 per group):

      • Group 1: Vehicle Control (intranasal)

      • Group 2: Opelconazole (e.g., 0.56 µ g/mouse , intranasal, once daily)[1]

      • Group 3: Systemic Comparator (e.g., Posaconazole, oral)

    • Initiate treatment 24 hours post-infection and continue for a defined period (e.g., 4 to 7 days).

  • Efficacy Endpoints:

    • Survival: Monitor mice twice daily for morbidity and mortality for up to 14 days post-infection.

    • Fungal Burden (Terminal Endpoint):

      • At a pre-determined time point (e.g., 96 hours post-infection), euthanize a subset of animals from each group.

      • Harvest lungs and homogenize.

      • Quantify fungal load via quantitative PCR (qPCR) targeting fungal DNA or by plating serial dilutions to determine colony-forming units (CFUs).

    • Histopathology:

      • Fix lung lobes in 10% formalin.

      • Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) and Grocott's Methenamine Silver (GMS) to visualize inflammation and fungal elements.[5]

  • Data Analysis:

    • Compare survival curves between groups using the Log-rank (Mantel-Cox) test.

    • Analyze differences in fungal burden (log-transformed CFU or qPCR data) using an appropriate statistical test (e.g., ANOVA or Kruskal-Wallis test).

Efficacy_Workflow cluster_prep Study Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Immunosuppression (e.g., Cyclophosphamide) B Intranasal Infection (Aspergillus fumigatus conidia) A->B C Randomization B->C V Vehicle Control C->V assign to groups O Opelconazole (IN) C->O assign to groups S Systemic Comparator C->S assign to groups M Daily Survival Monitoring V->M FB Fungal Burden (qPCR / CFU) V->FB H Histopathology (H&E, GMS Staining) V->H O->M O->FB O->H S->M S->FB S->H

Caption: Workflow for a preclinical efficacy study in a murine IPA model.

Application Note 3: Safety and Tolerability

Objective: To assess the local (respiratory) and systemic safety of repeat-dose intranasal Opelconazole administration.

Key Safety & Tolerability Data

Opelconazole has been shown to be well-tolerated in both preclinical and clinical studies, a profile attributed to its minimal systemic exposure.

Safety ParameterFindingStudy TypeCitation
General Tolerability Well-tolerated in both healthy subjects and those with mild asthma.Human Phase 1[8][10]
Adverse Events (AEs) Drug-related AEs (cough, nausea) were mild/moderate and occurred in <7% of patients.Human Phase 2[15]
Treatment Discontinuation Discontinuation due to AEs/DDIs was significantly lower than standard of care (7.7% vs 27.3%).Human Phase 2[15]
Local (Lung) Tolerability No clinically significant changes in lung function observed.Human Phase 1[1]
Experimental Protocol: 14-Day Repeat-Dose Safety Study
  • Animal Model:

    • Species: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent species) are typical for regulatory toxicology studies.

    • Groups: Divide animals into a vehicle control group and at least two Opelconazole dose groups (low and high dose).

  • Administration:

    • Administer the vehicle or Opelconazole suspension intranasally (rats) or via nebulized inhalation (dogs) once daily for 14 consecutive days.[10]

  • In-Life Monitoring:

    • Conduct daily clinical observations (e.g., changes in posture, activity, respiration).

    • Record body weights twice weekly.

    • Perform detailed examinations weekly.

  • Terminal Procedures:

    • On day 15, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, including organ weight measurements.

    • Preserve a comprehensive set of tissues, with a focus on the entire respiratory tract (nasal passages, larynx, trachea, lungs), in 10% neutral buffered formalin.

  • Histopathology:

    • Perform microscopic examination of the preserved tissues, paying close attention to any signs of local irritation, inflammation, or other pathological changes in the respiratory tract and potential target organs.

  • Data Analysis:

    • Compare body weight, organ weights, and clinical pathology parameters between control and dosed groups.

    • Report the incidence and severity of any microscopic findings.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

References

Application Notes and Protocols for Assessing Lung Tissue Retention of Inhaled Opelconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole is a novel triazole antifungal agent administered via inhalation for the treatment of pulmonary aspergillosis.[1][2] Its therapeutic efficacy is rooted in its ability to selectively inhibit the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[3][4] This disruption of the fungal cell membrane leads to increased permeability and ultimately, fungal cell death.[3][4] A key feature of inhaled Opelconazole is its high retention in lung tissue with minimal systemic exposure, which is designed to maximize local efficacy and reduce the potential for systemic side effects and drug-drug interactions.[2][5] Preclinical animal studies have demonstrated that Opelconazole concentrations in the lung can be over 2000-fold higher than in plasma.[6]

These application notes provide a comprehensive overview of methodologies to assess the lung tissue retention of inhaled Opelconazole, offering detailed protocols for in vivo, ex vivo, and in vitro studies. The provided protocols are intended to serve as a guide for researchers to evaluate the pharmacokinetic profile of inhaled Opelconazole and similar compounds in a preclinical setting.

Data Presentation

The following tables summarize representative pharmacokinetic data for inhaled azole antifungals in animal models. This data illustrates the expected high lung-to-plasma concentration ratios. Note: Specific quantitative, time-course data for Opelconazole is not yet publicly available. The data presented here for other azole antifungals serves as an illustrative example.

Table 1: Representative Lung and Plasma Concentrations of Inhaled Voriconazole in Mice (Single Dose)

Time Point (minutes)Mean Lung Concentration (µg/g ± SD)Mean Plasma Concentration (µg/mL ± SD)Lung-to-Plasma Ratio
3011.0 ± 1.67.9 ± 0.681.4
609.5 ± 2.16.5 ± 0.551.5
1207.2 ± 1.84.8 ± 0.421.5
2404.5 ± 1.12.9 ± 0.311.6

Data adapted from studies on inhaled voriconazole in mice.[6]

Table 2: Representative Lung and Plasma Concentrations of Inhaled Voriconazole in Mice (Multiple Doses)

Time Point (minutes)Mean Lung Concentration (µg/g ± SD)Mean Plasma Concentration (µg/mL ± SD)Lung-to-Plasma Ratio
306.73 ± 3.642.32 ± 1.522.9
605.81 ± 2.981.95 ± 1.213.0
1204.55 ± 2.111.43 ± 0.983.2
2403.12 ± 1.550.98 ± 0.673.2

Data adapted from studies on inhaled voriconazole in mice.[6]

Table 3: Representative Lung and Serum Pharmacokinetic Parameters of Posaconazole in a Rat Model

ParameterSerumLung Tissue
Cmax (µg/mL or µg/g)1.5 ± 0.34.8 ± 1.1
Tmax (h)88
AUC (µg·h/mL or µg·h/g)25.4 ± 5.189.7 ± 15.3

Data adapted from studies on posaconazole in a rat model of invasive pulmonary aspergillosis.[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of Lung Tissue Retention in a Rodent Model

This protocol describes the intratracheal administration of Opelconazole to rodents and subsequent analysis of lung tissue and plasma concentrations.

1.1. Animal Model and Acclimatization

  • Use male Wistar rats (250-300 g) or BALB/c mice (20-25 g).

  • Acclimatize animals for at least 7 days prior to the experiment with free access to food and water.

1.2. Formulation Preparation

  • Prepare a suspension of Opelconazole in a suitable vehicle (e.g., sterile saline with 0.5% Tween 80) at the desired concentration.

  • Ensure the formulation is homogenous by vortexing before each administration.

1.3. Intratracheal Instillation

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[2][8]

  • Place the anesthetized animal in a supine position on an inclined board.[9]

  • Visualize the trachea using a small animal laryngoscope.

  • Gently insert a sterile, flexible cannula or a microsprayer into the trachea.

  • Instill a small volume of the Opelconazole suspension (e.g., 50 µL for mice, 200 µL for rats) followed by a small bolus of air (e.g., 100 µL for mice, 400 µL for rats) to ensure delivery to the lungs.[8][9]

  • Monitor the animal until it has fully recovered from anesthesia.

1.4. Sample Collection

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration, euthanize the animals.

  • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

  • Perfuse the lungs with ice-cold saline to remove blood.

  • Excise the entire lung, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

1.5. Sample Preparation and Analysis

1.5.1. Lung Tissue Homogenization

  • Thaw the lung tissue on ice.

  • Add a known weight of the lung tissue to a homogenization tube containing stainless steel beads and a suitable homogenization buffer (e.g., phosphate-buffered saline).[10]

  • Homogenize the tissue using a bead beater homogenizer (e.g., Bullet Blender™) until a uniform homogenate is obtained.[10]

  • Centrifuge the homogenate to pellet debris.

1.5.2. Drug Extraction

  • To a known volume of lung homogenate supernatant or plasma, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of Opelconazole or another azole antifungal).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

1.5.3. Quantification by LC-MS/MS

  • Analyze the reconstituted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Use a suitable C18 column with a gradient elution of mobile phases such as acetonitrile and water with formic acid.

  • Monitor the parent and daughter ions for Opelconazole and the internal standard in multiple reaction monitoring (MRM) mode.

  • Construct a calibration curve using standards of known Opelconazole concentrations in the respective matrix (lung homogenate or plasma) to quantify the drug concentration in the samples.

Protocol 2: Ex Vivo Assessment of Lung Retention using an Isolated Perfused Lung Model

This protocol allows for the study of drug retention in an isolated lung, separating it from systemic circulation.

2.1. Surgical Preparation

  • Anesthetize a rat and cannulate the trachea, pulmonary artery, and left atrium.[1]

  • Ventilate the lungs with a small animal ventilator.

  • Carefully excise the heart-lung block and transfer it to the isolated perfused lung apparatus.[1]

2.2. Perfusion and Ventilation

  • Perfuse the lungs via the pulmonary artery with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin) at a constant flow rate.[5]

  • Maintain the temperature of the perfusate and the lung at 37°C.[5]

  • Ventilate the lungs with a mixture of 95% O2 and 5% CO2.[1]

2.3. Drug Administration

  • Introduce a known concentration of Opelconazole into the perfusate or administer it as an aerosol directly into the trachea.

2.4. Sample Collection and Analysis

  • Collect perfusate samples at various time points.

  • At the end of the experiment, homogenize the lung tissue.

  • Analyze the Opelconazole concentration in the perfusate and lung homogenate using the LC-MS/MS method described in Protocol 1.

Protocol 3: In Vitro Assessment of Lung Epithelial Transport using an Air-Liquid Interface (ALI) Culture Model

This protocol uses a culture of human bronchial epithelial cells to model the airway barrier and assess drug transport.

3.1. Cell Culture

  • Culture human bronchial epithelial cells (HBECs) on permeable supports (e.g., Transwell® inserts).

  • Once the cells reach confluence, switch to an air-liquid interface (ALI) culture by removing the medium from the apical side to promote differentiation into a pseudostratified epithelium.[9]

3.2. Drug Application

  • Apply a solution of Opelconazole to the apical side of the differentiated cell monolayer.

3.3. Sample Collection and Analysis

  • At various time points, collect samples from both the apical and basolateral compartments.

  • At the end of the experiment, lyse the cells to determine the intracellular drug concentration.

  • Analyze the Opelconazole concentration in all samples using the LC-MS/MS method described in Protocol 1.

  • Calculate the apparent permeability coefficient (Papp) to assess the transport of Opelconazole across the epithelial barrier.

Mandatory Visualizations

G cluster_fungus Fungal Cell ergosterol Ergosterol membrane Cell Membrane ergosterol->membrane Component lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate cyp51->ergosterol Synthesis disrupted_membrane Disrupted Cell Membrane (Increased Permeability) cyp51->disrupted_membrane opelconazole Opelconazole opelconazole->inhibition inhibition->cyp51 Inhibition cell_death Fungal Cell Death disrupted_membrane->cell_death

Caption: Mechanism of action of Opelconazole.

G cluster_invivo In Vivo Protocol animal_prep Animal Preparation (Anesthesia) administration Intratracheal Administration animal_prep->administration sampling Sample Collection (Lung & Plasma) administration->sampling homogenization Lung Tissue Homogenization sampling->homogenization extraction Drug Extraction sampling->extraction Plasma homogenization->extraction analysis LC-MS/MS Analysis extraction->analysis G cluster_exvivo Ex Vivo Protocol surgery Surgical Preparation (Lung Isolation) perfusion Perfusion & Ventilation surgery->perfusion drug_admin Drug Administration perfusion->drug_admin sampling Sample Collection (Lung & Perfusate) drug_admin->sampling analysis LC-MS/MS Analysis sampling->analysis G cluster_invitro In Vitro Protocol cell_culture Cell Culture (Air-Liquid Interface) drug_app Drug Application (Apical) cell_culture->drug_app sampling Sample Collection (Apical, Basolateral, Cell Lysate) drug_app->sampling analysis LC-MS/MS Analysis sampling->analysis

References

Application Notes & Protocols: Monitoring Fungal Burden in Response to Voriconazole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for monitoring the fungal burden in response to treatment with voriconazole, a broad-spectrum triazole antifungal agent.

Voriconazole is a potent antifungal drug prescribed for severe fungal infections, particularly those caused by Aspergillus and Candida species.[1][2] It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.[1] Specifically, voriconazole targets and inhibits the fungal enzyme lanosterol 14α-demethylase, which is a critical step in the ergosterol biosynthesis pathway.[1][3] This disruption leads to the accumulation of toxic sterol intermediates within the fungal cell membrane, compromising its integrity, increasing permeability, and ultimately causing fungal cell death.[1] While it is generally fungistatic against yeasts, it can be fungicidal against some filamentous fungi.[4]

Effective monitoring of fungal burden is crucial for assessing therapeutic efficacy, guiding dosage adjustments, and improving patient outcomes. This document outlines key methodologies for quantifying fungal load and monitoring the host response.

Quantitative Data Summary

The following tables summarize key quantitative data related to voriconazole efficacy and monitoring.

Table 1: Clinical Efficacy of Voriconazole in Invasive Aspergillosis

Study PopulationTreatment ResponseMortality RateCitation
116 assessable patients48% "Good Response" (14% complete, 34% partial)58% overall mortality[5]
113 adult patients with proven/probable IA50.4% successful outcome (complete or partial)52% overall, 17% attributable to fungal infection[6]

Table 2: Therapeutic Drug Monitoring (TDM) for Voriconazole

ParameterRecommended RangeRationaleCitations
Trough Plasma Concentration1.0 - 5.5 mg/LLevels <1.0 mg/L associated with treatment failure. Levels >5.5 mg/L associated with increased risk of toxicity (e.g., encephalopathy, hepatotoxicity).[7][8][9]
AUC:MIC Ratio~100Associated with improved clinical outcomes for fluconazole, a related triazole.[10]

Table 3: Interpretation of Fungal Biomarker Assays

AssayPositive ResultNegative ResultIndeterminateCitations
(1→3)-β-D-Glucan (BDG)≥80 pg/mL<60 pg/mL60-79 pg/mL[11][12]
Galactomannan (GM) Index≥0.5 (two consecutive serum samples)<0.5N/A[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Two primary methods for quantifying fungal burden in tissue samples are Colony Forming Unit (CFU) assays and quantitative Polymerase Chain Reaction (qPCR).

2.1.1. Colony Forming Unit (CFU) Assay

This method quantifies viable fungal cells in a sample.[14]

Protocol:

  • Sample Preparation:

    • Aseptically harvest tissues (e.g., lungs, kidneys, spleen) from the experimental model.

    • Weigh the tissue and homogenize it in sterile phosphate-buffered saline (PBS) or saline solution using a tissue homogenizer.

  • Serial Dilution:

    • Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS. The range of dilutions will depend on the expected fungal burden.

  • Plating:

    • Plate 100 µL of each dilution onto appropriate fungal growth agar plates (e.g., Sabouraud Dextrose Agar).

    • Spread the inoculum evenly using a sterile spreader.

  • Incubation:

    • Incubate the plates at a temperature suitable for the specific fungal species (e.g., 37°C for Candida albicans, 30-35°C for Aspergillus fumigatus) for 24-48 hours or until colonies are visible.

  • Colony Counting:

    • Count the number of colonies on plates that have between 30 and 300 colonies for statistical accuracy.[14]

  • Calculation:

    • Calculate the CFU per gram of tissue using the following formula: CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in grams)

2.1.2. Quantitative PCR (qPCR) Assay

qPCR offers a highly sensitive method for quantifying fungal DNA, which can be particularly advantageous for filamentous fungi where CFU counts may not accurately reflect the fungal biomass.[15][16][17]

Protocol:

  • DNA Extraction:

    • Extract total DNA from a known weight of homogenized tissue using a commercially available fungal DNA extraction kit, ensuring efficient lysis of the fungal cell wall.

  • Primer and Probe Design:

    • Design or use validated primers and a TaqMan probe specific to a fungal gene (e.g., the 18S rRNA gene or the internal transcribed spacer (ITS) region for broad fungal detection, or a species-specific gene like gp43 for Paracoccidioides brasiliensis).[18][19]

  • Standard Curve Generation:

    • Prepare a standard curve using known concentrations of fungal genomic DNA (e.g., from 10^7 to 10^1 copies/reaction).

  • qPCR Reaction:

    • Set up the qPCR reaction using a commercial qPCR master mix, the extracted DNA sample, primers, and probe.

    • Include a no-template control to check for contamination and a positive control.

  • Thermal Cycling:

    • Run the reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Quantify the fungal DNA in the sample by interpolating its Ct value against the standard curve.

    • Express the results as fungal genome equivalents per gram of tissue.

2.2.1. (1→3)-β-D-Glucan (BDG) Assay

This assay detects a component of the cell wall of most pathogenic fungi.[12]

Protocol (based on a commercial kit like Fungitell®):

  • Sample Collection:

    • Collect a serum sample in a serum separator or red-top tube. Avoid contamination as BDG is present in the environment.[20]

  • Sample Pre-treatment:

    • Pre-treat the serum samples according to the kit manufacturer's instructions to inactivate interfering substances.

  • Assay Procedure:

    • Prepare a standard curve using the provided BDG standards.

    • Add pre-treated samples, controls, and standards to a 96-well plate.

    • Add the Limulus Amebocyte Lysate (LAL) reagent, which is specific for (1→3)-β-D-Glucan, to all wells.[20][21]

    • Incubate the plate as per the manufacturer's protocol.

  • Data Acquisition and Interpretation:

    • Read the optical density of the colorimetric reaction using a microplate reader.

    • Calculate the BDG concentration in the samples based on the standard curve.

    • Interpret the results as negative (<60 pg/mL), indeterminate (60-79 pg/mL), or positive (≥80 pg/mL).[11][12]

2.2.2. Galactomannan (GM) Assay

This assay is primarily used for the diagnosis of invasive aspergillosis by detecting a polysaccharide component of the Aspergillus cell wall.[13]

Protocol (based on a commercial kit like Platelia™ Aspergillus):

  • Sample Collection:

    • Collect serum or bronchoalveolar lavage (BAL) fluid.[22]

  • Sample Pre-treatment:

    • Heat-treat the samples to dissociate immune complexes and release the galactomannan antigen.

  • ELISA Procedure:

    • Add pre-treated samples, controls, and standards to the wells of a microplate coated with a monoclonal antibody against galactomannan.

    • Incubate to allow binding of the antigen.

    • Wash the wells to remove unbound material.

    • Add a conjugate antibody (e.g., peroxidase-conjugated monoclonal antibody) and incubate.

    • Wash again and add a substrate solution that will produce a color change in the presence of the enzyme.

  • Data Acquisition and Interpretation:

    • Read the absorbance using a microplate reader.

    • Calculate the GM index by dividing the optical density of the sample by the mean optical density of the cutoff controls provided in the kit.[13]

    • An index of ≥0.5 in two consecutive serum samples is generally considered positive.[13]

Visualizations

G cluster_0 Voriconazole Mechanism of Action Voriconazole Voriconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal CYP450) Voriconazole->Lanosterol_14a_demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis Blocks Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol_Synthesis->Fungal_Cell_Membrane Essential for Membrane_Disruption Membrane Disruption & Cell Death

Caption: Mechanism of action of Voriconazole.

G cluster_1 Experimental Workflow: Fungal Burden Quantification Infected_Tissue Infected Tissue Sample (e.g., lung, kidney) Homogenization Homogenization Infected_Tissue->Homogenization Serial_Dilution Serial Dilution Homogenization->Serial_Dilution DNA_Extraction Fungal DNA Extraction Homogenization->DNA_Extraction Plating Plating on Agar Serial_Dilution->Plating Incubation Incubation Plating->Incubation CFU_Counting CFU Counting Incubation->CFU_Counting qPCR Quantitative PCR DNA_Extraction->qPCR qPCR_Analysis qPCR Data Analysis qPCR->qPCR_Analysis

Caption: Workflow for CFU and qPCR analysis.

G cluster_2 Host Immune Signaling in Fungal Infection PAMPs Fungal PAMPs (e.g., β-glucans, mannans) PRRs Host PRRs (Dectin-1, TLRs) PAMPs->PRRs Recognized by Signaling_Cascades Signaling Cascades (Syk, NF-κB, MAPKs) PRRs->Signaling_Cascades Activate Immune_Response Cytokine Production (TNF, IL-6) Phagocytosis Neutrophil Activation Signaling_Cascades->Immune_Response Induce

Caption: Host innate immune signaling pathways.

References

Troubleshooting & Optimization

improving Opelconazole solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Opelconazole solubility in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges related to the solubility of Opelconazole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Opelconazole and why is its solubility a consideration for in vitro assays?

A1: Opelconazole (also known as PC945) is a novel, potent triazole antifungal agent.[1] It is characterized by low aqueous solubility, a property that is advantageous for its intended use as an inhaled therapeutic to minimize systemic exposure.[2] However, this low solubility can present challenges when preparing solutions for in vitro experiments, such as antifungal susceptibility testing or cell-based assays, where maintaining the compound in solution is critical for accurate and reproducible results.

Q2: What is the recommended solvent for preparing Opelconazole stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended and most commonly used solvent for preparing stock solutions of Opelconazole for in vitro studies.[3]

Q3: Is there quantitative data on the solubility of Opelconazole in common laboratory solvents?

A3: While specific quantitative solubility limits for Opelconazole in various solvents are not widely published in peer-reviewed literature, it is known to be soluble in DMSO. For practical purposes in creating stock solutions for in vitro assays, concentrations up to 5 µM have been successfully used in published studies. As a reference, other triazole antifungals, such as fluconazole, can be dissolved in DMSO at concentrations of ≥ 100 mg/mL.

Q4: What is the maximum recommended concentration of DMSO in the final assay medium?

A4: To avoid solvent-induced artifacts or toxicity in your experiments, the final concentration of DMSO in the assay medium should be kept as low as possible, ideally below 1%. For sensitive cell lines or assays, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without Opelconazole) in your experimental design to account for any potential effects of the solvent.

Troubleshooting Guides

This section addresses common problems encountered when working with Opelconazole in in vitro assays.

Issue 1: Precipitation of Opelconazole upon dilution of DMSO stock solution into aqueous media.

Cause: This is a common issue for poorly soluble compounds. The aqueous environment of the culture medium or buffer can cause the compound to crash out of the DMSO solution.

Solutions:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the aqueous medium. This gradual decrease in DMSO concentration can help maintain solubility.

  • Pre-warming the Medium: Warming the aqueous medium to 37°C before adding the Opelconazole stock solution can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the Opelconazole stock to the aqueous medium.

  • Use of Co-solvents or Surfactants (for non-cellular assays): For biochemical or enzymatic assays, the inclusion of a low percentage of a co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the final assay buffer can help maintain solubility. Caution: These should be used with care in cell-based assays as they can have cytotoxic effects.

Issue 2: Inconsistent results in antifungal susceptibility testing.

Cause: Inconsistent results can arise from incomplete solubilization or precipitation of Opelconazole during the assay setup, leading to variability in the effective drug concentration.

Solutions:

  • Adherence to Standardized Protocols: Strictly follow the guidelines for preparing stock solutions and serial dilutions as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Visual Inspection: Before inoculating with fungi, visually inspect the wells of your microdilution plates for any signs of precipitation. If precipitation is observed, the plate should be discarded and the solution preparation method reviewed.

  • Stock Solution Storage: Store Opelconazole stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.

Experimental Protocols

Protocol 1: Preparation of Opelconazole Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of Opelconazole in DMSO for subsequent dilution in in vitro assays.

Materials:

  • Opelconazole powder (Molecular Weight: 682.73 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of Opelconazole powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the Opelconazole is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Opelconazole Working Solutions for Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To prepare serial dilutions of Opelconazole in a 96-well microtiter plate for determining the Minimum Inhibitory Concentration (MIC) against filamentous fungi, following a modified CLSI M38/EUCAST E.DEF 9.4 approach.

Materials:

  • Opelconazole stock solution in DMSO (e.g., 1.6 mg/mL)

  • RPMI 1640 medium (buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipettes and tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the Opelconazole stock solution in RPMI 1640 medium. For example, if your highest final test concentration is 16 µg/mL, you will need a 2X working solution of 32 µg/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 11 of the microtiter plate.

    • Add 200 µL of the 2X Opelconazole working solution (e.g., 32 µg/mL) to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this 2-fold serial dilution from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no drug, no inoculum).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final Opelconazole concentrations will be half of the intermediate concentrations.

  • Incubation: Incubate the plate according to the recommendations for the specific fungal species being tested.

  • Reading Results: Determine the MIC as the lowest concentration of Opelconazole that causes the specified level of growth inhibition.

Data Presentation

Table 1: Opelconazole Chemical and Physical Properties

PropertyValue
Synonyms This compound, PC-945
Molecular Formula C38H37F3N6O3
Molecular Weight 682.73 g/mol [1]
Appearance Solid powder

Table 2: Recommended Solvents for Opelconazole Stock Solutions

SolventConcentrationNotes
DMSO Up to 10 mM (or higher, solubility permitting)Recommended for primary stock solutions. Store at -20°C or -80°C.

Table 3: Example Dilution Series for Antifungal Susceptibility Testing

Well NumberOpelconazole Concentration (µg/mL)
116
28
34
42
51
60.5
70.25
80.125
90.06
100.03
110 (Growth Control)
120 (Sterility Control)

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Setup cluster_results Results start Opelconazole Powder stock Prepare Stock in DMSO start->stock working Prepare 2X Working Solution in RPMI stock->working plate Prepare Serial Dilutions in 96-Well Plate working->plate inoculate Inoculate with Fungal Suspension plate->inoculate incubate Incubate inoculate->incubate read Read MIC incubate->read

Caption: Workflow for Opelconazole Antifungal Susceptibility Testing.

troubleshooting_workflow cluster_problem Problem Identification cluster_solutions Potential Solutions precipitation Precipitation Observed serial_dilution Use Serial Dilutions precipitation->serial_dilution pre_warm Pre-warm Medium precipitation->pre_warm mix_well Ensure Thorough Mixing precipitation->mix_well co_solvent Use Co-solvent (non-cellular) precipitation->co_solvent

Caption: Troubleshooting Precipitation of Opelconazole.

References

Technical Support Center: Overcoming Opelconazole Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential Opelconazole resistance in fungal isolates. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Opelconazole?

Opelconazole is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1]

Q2: What are the likely mechanisms of resistance to Opelconazole?

While specific resistance to Opelconazole is still an emerging area of study, it is anticipated to follow the established patterns of resistance to other azole antifungals. The two primary mechanisms are:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for Opelconazole.[2][3]

  • Overexpression of Efflux Pumps: Fungal cells can actively transport Opelconazole out of the cell, preventing it from reaching its target. This is mediated by the overexpression of ATP-binding cassette (ABC) transporters (e.g., encoded by CDR1, CDR2 genes) and Major Facilitator Superfamily (MFS) transporters (e.g., encoded by the MDR1 gene).[4][5][6]

Q3: Can overexpression of the ERG11 gene lead to Opelconazole resistance?

Yes, increased expression of the ERG11 gene can lead to higher concentrations of the target enzyme, lanosterol 14α-demethylase. This can require higher intracellular concentrations of Opelconazole to achieve an inhibitory effect and may contribute to reduced susceptibility.[4]

Q4: Are there strategies to overcome Opelconazole resistance?

Several strategies are being explored to combat azole resistance, which may be applicable to Opelconazole:

  • Combination Therapy: Using Opelconazole in combination with other antifungal agents that have different mechanisms of action may create a synergistic effect and overcome resistance.[7][8][9] For example, combining an azole with an echinocandin (which targets the fungal cell wall) has shown promise.

  • Efflux Pump Inhibitors (EPIs): Co-administering Opelconazole with a compound that inhibits the activity of efflux pumps could increase the intracellular concentration of the drug and restore its efficacy.[10][11][12][13][14]

  • Targeting Stress Response Pathways: Fungal stress response pathways, such as the calcineurin and Hsp90 pathways, have been shown to play a role in azole tolerance and resistance. Inhibitors of these pathways may potentiate the activity of Opelconazole.[8]

Troubleshooting Guide

This guide provides a structured approach for researchers who suspect Opelconazole resistance in their fungal isolates.

Problem: Fungal isolate shows high Minimum Inhibitory Concentration (MIC) values for Opelconazole in susceptibility testing.

Step 1: Confirm the MIC value. Repeat the antifungal susceptibility testing (AST) to ensure the result is reproducible. Use a standardized protocol such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19]

Step 2: Investigate the mechanism of resistance. Based on the confirmed high MIC, proceed with molecular investigations to determine the likely resistance mechanism.

  • Hypothesis 1: Target site modification.

    • Action: Sequence the ERG11 gene of the resistant isolate and compare it to a susceptible reference strain.

    • Expected Outcome: Identification of point mutations that lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.

  • Hypothesis 2: Overexpression of efflux pumps.

    • Action: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key efflux pump genes (CDR1, CDR2, MDR1).

    • Expected Outcome: Significantly higher expression levels of one or more efflux pump genes in the resistant isolate compared to a susceptible control.

Step 3: Evaluate strategies to overcome resistance. Based on the identified mechanism, design experiments to test potential solutions.

  • If ERG11 mutations are present:

    • Action: Test combination therapies with non-azole antifungals.

  • If efflux pumps are overexpressed:

    • Action: Evaluate the efficacy of Opelconazole in combination with known efflux pump inhibitors.

A logical workflow for troubleshooting is presented in the diagram below.

G Troubleshooting Workflow for Opelconazole Resistance start High Opelconazole MIC Observed confirm_mic Repeat Antifungal Susceptibility Testing (AST) start->confirm_mic reproducible Is the high MIC reproducible? confirm_mic->reproducible investigate Investigate Resistance Mechanism reproducible->investigate Yes end_susceptible Isolate is Susceptible reproducible->end_susceptible No sequence_erg11 Sequence ERG11 Gene investigate->sequence_erg11 qrpcr_efflux qRT-PCR for Efflux Pump Gene Expression investigate->qrpcr_efflux mutation_found ERG11 mutation identified? sequence_erg11->mutation_found overexpression_found Efflux pump overexpression? qrpcr_efflux->overexpression_found mutation_found->overexpression_found No combo_therapy Test Combination Therapy (e.g., with Echinocandins) mutation_found->combo_therapy Yes epi_therapy Test Combination with Efflux Pump Inhibitors (EPIs) overexpression_found->epi_therapy Yes unknown_mech Investigate Novel Resistance Mechanisms overexpression_found->unknown_mech No end_resistant Resistance Confirmed combo_therapy->end_resistant epi_therapy->end_resistant unknown_mech->end_resistant

Troubleshooting workflow for suspected Opelconazole resistance.

Data Presentation

The following table provides a hypothetical example of MIC data for susceptible and resistant fungal isolates.

Isolate IDFungal SpeciesOpelconazole MIC (µg/mL)ERG11 MutationCDR1 Expression (Fold Change)Phenotype
FS-01Aspergillus fumigatus0.25None1.0Susceptible
FR-01Aspergillus fumigatus8.0G54R1.2Resistant
FR-02Aspergillus fumigatus4.0None15.5Resistant
CS-01Candida albicans0.125None1.0Susceptible
CR-01Candida albicans>16.0Y132F20.3Resistant

Experimental Protocols

1. Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the EUCAST guidelines for Aspergillus spp.[15][16][17]

  • Materials:

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • 2% glucose solution.

    • Opelconazole stock solution.

    • 96-well microtiter plates.

    • Fungal isolate grown on potato dextrose agar (PDA) for 5-7 days.

    • Sterile 0.05% Tween 80 in saline.

    • Hemocytometer.

  • Procedure:

    • Prepare the test medium: RPMI 1640 supplemented with 2% glucose.

    • Prepare serial twofold dilutions of Opelconazole in the microtiter plates.

    • Harvest fungal conidia by flooding the agar plate with sterile Tween 80 saline and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 2 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer.

    • Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free growth control well.

    • Incubate the plates at 35°C for 48 hours.

    • The MIC is the lowest concentration of Opelconazole that causes complete visual inhibition of growth.

2. ERG11 Gene Sequencing

  • Materials:

    • Genomic DNA extraction kit.

    • Primers flanking the ERG11 gene.

    • Taq DNA polymerase and dNTPs.

    • PCR thermocycler.

    • DNA sequencing service.

  • Procedure:

    • Extract genomic DNA from the fungal isolate.

    • Amplify the ERG11 gene using PCR with specific primers.[20][21]

    • Purify the PCR product.

    • Send the purified PCR product for Sanger sequencing.

    • Align the resulting sequence with a reference ERG11 sequence from a susceptible strain to identify mutations.

3. Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

  • Materials:

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qRT-PCR master mix (e.g., SYBR Green).

    • Primers for target genes (CDR1, CDR2, MDR1) and a housekeeping gene (e.g., ACT1).

    • Real-time PCR system.

  • Procedure:

    • Culture the fungal isolate with and without a sub-inhibitory concentration of Opelconazole.

    • Extract total RNA from the fungal cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers for the target efflux pump genes and the housekeeping gene.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Signaling Pathways and Mechanisms

The following diagrams illustrate the ergosterol biosynthesis pathway and the primary mechanisms of azole resistance.

G Ergosterol Biosynthesis Pathway and Azole Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14-alpha-demethylase (ERG11) lanosterol->erg11 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane opelconazole Opelconazole opelconazole->erg11 Inhibits erg11->ergosterol

Opelconazole inhibits a key enzyme in ergosterol synthesis.

G Mechanisms of Azole Resistance cluster_cell Fungal Cell opelconazole_in Opelconazole erg11_target ERG11 Target opelconazole_in->erg11_target Binds to efflux_pump Efflux Pump (ABC/MFS) opelconazole_in->efflux_pump Substrate for opelconazole_out Opelconazole efflux_pump->opelconazole_out Pumps out mutation Target Site Mutation in ERG11 mutation->erg11_target Alters target, reduces binding overexpression Efflux Pump Overexpression overexpression->efflux_pump Increases number of pumps

Primary mechanisms of fungal resistance to azole antifungals.

References

Opelconazole Technical Support Center: Minimizing Systemic Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the systemic exposure of inhaled Opelconazole during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which inhaled Opelconazole is designed to have low systemic exposure?

A1: Opelconazole is specifically engineered for high lung retention and minimal systemic absorption.[1][2][3][4][5] Its physicochemical properties, namely low aqueous solubility and a slow dissolution rate, are the key factors that limit its entry into the systemic circulation.[1] This design ensures that the drug remains at the site of action in the lungs for an extended period, maximizing its local therapeutic effect while minimizing potential systemic side effects.[1]

Q2: How significant is the difference between lung and plasma concentrations of Opelconazole observed in preclinical studies?

A2: Animal studies have demonstrated a substantial difference between lung and plasma concentrations of Opelconazole. The concentration of the drug in the lungs has been observed to be more than 2000 times higher than in the plasma, highlighting its targeted delivery and low systemic uptake.[1]

Q3: What is the recommended particle size for inhaled Opelconazole to ensure optimal lung deposition?

A3: The ideal particle size for inhaled Opelconazole is between 2 and 3 micrometers (µm).[1] This size is comparable to that of Aspergillus spores, the primary target of the antifungal, allowing for efficient delivery to the site of infection within the lungs.[1]

Q4: Are there any known drug-drug interactions with Opelconazole related to systemic exposure?

A4: Clinical data suggests a low potential for drug-drug interactions with Opelconazole.[2][6] A Phase 1 study in healthy volunteers indicated no significant inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP1A2 at steady-state concentrations.[6] This is a significant advantage over some systemically administered azole antifungals.

Q5: What are the reported systemic side effects of inhaled Opelconazole in clinical trials?

A5: Phase 2 clinical trial data for Opelconazole indicate that it is generally well-tolerated with a low incidence of drug-related adverse events.[3][7][8][9] Reported adverse events, such as cough, nausea, and respiratory tract irritation, were typically mild to moderate and rarely led to discontinuation of treatment.[3][7]

Troubleshooting Guides

Issue 1: Higher-than-expected plasma concentrations of Opelconazole in animal studies.
Potential Cause Troubleshooting Step
Incorrect Nebulizer Settings Verify that the nebulizer is generating particles within the optimal 2-3 µm range. Calibrate the nebulizer and use laser diffraction to confirm particle size distribution.
Improper Animal Dosing Technique Ensure the animal's breathing pattern is synchronized with aerosol generation for maximal lung deposition. For rodent studies, utilize nose-only or whole-body inhalation chambers with validated exposure parameters.
Formulation Instability Confirm the stability and homogeneity of the Opelconazole suspension. Particle agglomeration can lead to larger particle sizes and increased oropharyngeal deposition, followed by gastrointestinal absorption.
Physiological Factors in Animal Model Consider the specific anatomy and physiology of the animal model. Differences in lung geometry and breathing patterns can affect deposition and subsequent absorption.
Issue 2: Variability in lung tissue concentration between experimental subjects.
Potential Cause Troubleshooting Step
Inconsistent Inhalation Profiles Standardize the inhalation protocol, including the duration and flow rate of aerosol delivery. For conscious animal studies, acclimatize the animals to the inhalation apparatus to minimize stress-induced breathing variations.
Variations in Lung Health of Subjects Ensure that all animals in the study have a similar baseline lung health status. Pre-existing lung conditions can alter deposition patterns.
Dissection and Tissue Handling Standardize the protocol for lung tissue harvesting and processing to minimize variability in drug recovery.

Experimental Protocols

Protocol 1: Quantification of Opelconazole in Lung Tissue and Plasma
  • Sample Collection:

    • Following inhalation exposure, collect blood samples via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Perfuse the lungs with saline to remove blood before excision. Homogenize the lung tissue in a suitable buffer.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction of Opelconazole from plasma and lung homogenate samples.

  • Quantification:

    • Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify Opelconazole concentrations.

    • Establish a standard curve with known concentrations of Opelconazole in blank plasma and lung homogenate to ensure accurate quantification.

Protocol 2: In Vitro Assessment of Opelconazole Dissolution Rate
  • Apparatus: Use a USP Apparatus 4 (flow-through cell) to mimic the physiological conditions of the lung lining fluid.

  • Medium: Prepare a simulated lung fluid (e.g., Gamble's solution) with a composition that mimics the ionic strength and pH of the lung lining.

  • Procedure:

    • Introduce a known amount of Opelconazole powder into the flow-through cell.

    • Pump the dissolution medium through the cell at a low and constant flow rate.

    • Collect samples of the eluate at predetermined time intervals.

  • Analysis: Analyze the concentration of Opelconazole in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the dissolution rate.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Inhaled Opelconazole in Animal Models

Parameter Species Dose Cmax (Lung) (µg/g) Cmax (Plasma) (ng/mL) Lung-to-Plasma Ratio
AUC (0-24h) Rat1 mg/kgData from specific studyData from specific study>2000[1]
Tmax Mouse0.5 mg/kgData from specific studyData from specific studyData from specific study
Half-life Rabbit2 mg/kgData from specific studyData from specific studyData from specific study

Note: This table is a template. Researchers should populate it with their own experimental data.

Table 2: Summary of In Vitro Dissolution Profile of Opelconazole Formulations

Formulation Dissolution Medium Time to 50% Dissolution (hours) Time to 90% Dissolution (hours)
Micronized Opelconazole Simulated Lung Fluid (pH 7.4)Data from specific studyData from specific study
Opelconazole Nanoparticles Simulated Lung Fluid (pH 7.4)Data from specific studyData from specific study
Opelconazole with Excipient A Simulated Lung Fluid (pH 7.4)Data from specific studyData from specific study

Note: This table is a template for comparing different formulations.

Visualizations

Opelconazole_MOA cluster_fungal_cell Fungal Cell Opelconazole Inhaled Opelconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Opelconazole->Lanosterol_14a_demethylase Inhibits Ergosterol_synthesis Ergosterol Synthesis Pathway Lanosterol_14a_demethylase->Ergosterol_synthesis Catalyzes Ergosterol Ergosterol Ergosterol_synthesis->Ergosterol Cell_Lysis Fungal Cell Lysis Ergosterol_synthesis->Cell_Lysis Disruption leads to Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains

Caption: Mechanism of action of Opelconazole in a fungal cell.

Experimental_Workflow cluster_formulation Formulation & Delivery cluster_sampling Sample Collection & Processing cluster_analysis Analysis Formulation Opelconazole Suspension (2-3 µm particles) Nebulization Nebulization Formulation->Nebulization Inhalation Controlled Inhalation (Animal Model) Nebulization->Inhalation Blood_Collection Blood Collection (Cardiac Puncture) Inhalation->Blood_Collection Lung_Excision Lung Excision & Homogenization Inhalation->Lung_Excision Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Separation->Sample_Extraction Lung_Excision->Sample_Extraction LCMSMS LC-MS/MS Quantification Sample_Extraction->LCMSMS Data_Analysis Pharmacokinetic Data Analysis LCMSMS->Data_Analysis

Caption: Workflow for assessing Opelconazole systemic exposure.

Logical_Relationship cluster_properties Drug Properties cluster_outcomes Pharmacokinetic Outcomes cluster_benefits Therapeutic Benefits Low_Solubility Low Solubility High_Lung_Retention High Lung Retention Low_Solubility->High_Lung_Retention Slow_Dissolution Slow Dissolution Rate Slow_Dissolution->High_Lung_Retention Low_Systemic_Exposure Low Systemic Exposure High_Lung_Retention->Low_Systemic_Exposure Maximized_Efficacy Maximized Local Efficacy High_Lung_Retention->Maximized_Efficacy Minimized_Side_Effects Minimized Systemic Side Effects Low_Systemic_Exposure->Minimized_Side_Effects

Caption: Relationship between properties and benefits of Opelconazole.

References

Opelconazole Formulation Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Opelconazole formulation stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues that may be encountered during experimental work with Opelconazole formulations.

Frequently Asked Questions (FAQs)

Q1: What are the known critical stability attributes of Opelconazole in a formulation?

A1: While specific public data on Opelconazole's degradation is limited, for a dry powder inhaler (DPI) formulation of a poorly soluble azole like Opelconazole, the critical stability attributes to monitor are primarily physical. These include particle size distribution, morphology, degree of crystallinity, and moisture content.[1][2] Chemical stability, including degradation into related substances, is also a key consideration.

Q2: How does the amorphous or crystalline state of Opelconazole affect its stability in a DPI formulation?

A2: The solid-state form of Opelconazole is critical for the stability and performance of a DPI formulation. Amorphous forms tend to have higher energy and may be more prone to physical and chemical instability.[3] Changes in the crystalline state during storage, such as crystallization of amorphous material, can lead to particle growth and altered aerosol performance.[1]

Q3: What are the typical degradation pathways for azole antifungals like Opelconazole?

A3: The degradation of azole antifungals can be influenced by factors such as pH, light, and oxidizing agents. A common degradation route for some azole fungicides under UV irradiation involves the substitution of halogen atoms with hydroxyl groups, with the final degradation product being imidazole or triazole.[4][5] For voriconazole, degradation is significant under base hydrolysis conditions.[6]

Q4: What are some common excipients used in DPI formulations and how can they impact Opelconazole stability?

A4: Excipients in DPIs are used to improve powder flow and aerosolization. Common examples include lactose and mannitol.[7] It is crucial to conduct compatibility studies, as excipients can interact with the active pharmaceutical ingredient (API). For instance, the interaction of fluconazole with microcrystalline cellulose has been observed, though it did not indicate incompatibility in commercial formulations.

Q5: What are the recommended storage conditions for experimental Opelconazole formulations?

A5: For DPI formulations, it is crucial to protect them from moisture.[1] Storage in a low-humidity environment is recommended. Accelerated stability studies are often conducted at 40°C / 75% relative humidity (RH) to predict long-term stability.[1] For early-stage experimental formulations, storage at controlled room temperature (25°C / 60% RH) and refrigerated conditions (2-8°C) in a desiccated environment is advisable.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Changes in Powder Flow or Agglomeration

Q: My Opelconazole DPI formulation is showing poor flowability and signs of clumping after a period of storage. What could be the cause and how can I investigate it?

A: Poor flowability and agglomeration in DPIs are often linked to moisture uptake.[1]

  • Potential Cause: Absorption of moisture from the environment, which can increase inter-particle capillary forces, leading to aggregation.[1]

  • Troubleshooting Steps:

    • Moisture Content Analysis: Determine the water content of your formulation using Karl Fischer titration or thermogravimetric analysis (TGA). Compare this to the initial measurement.

    • Hygroscopicity Assessment: Evaluate the hygroscopicity of your bulk Opelconazole and the formulation by exposing them to different relative humidity conditions and measuring weight gain over time.

    • Particle Size Analysis: Use laser diffraction or microscopy to assess if particle size has increased due to agglomeration.

    • Packaging Evaluation: Ensure your storage containers are properly sealed and consider including a desiccant.

Issue 2: Altered Aerosol Performance

Q: I'm observing a decrease in the fine particle fraction (FPF) of my Opelconazole DPI formulation during stability testing. What could be the reason?

A: A decrease in FPF indicates a reduction in the formulation's ability to be effectively dispersed into respirable particles.

  • Potential Causes:

    • Particle Growth/Agglomeration: As discussed in Issue 1, moisture uptake can lead to larger particles that are not easily aerosolized.[1]

    • Changes in Crystal Form: A transition from an amorphous to a more stable crystalline form can alter particle properties and aerosol performance.[1][3]

    • Surface Morphology Changes: The surface texture of the particles may change over time, affecting inter-particulate forces.

  • Troubleshooting Workflow:

    G Troubleshooting Altered Aerosol Performance start Decrease in Fine Particle Fraction (FPF) Observed check_moisture Analyze Moisture Content start->check_moisture check_particle_size Characterize Particle Size and Morphology (e.g., SEM, Laser Diffraction) start->check_particle_size check_solid_state Assess Solid-State Properties (e.g., DSC, XRD) start->check_solid_state evaluate_packaging Review Packaging and Storage Conditions check_moisture->evaluate_packaging Moisture increase detected reformulate Consider Formulation Modification (e.g., add moisture protective excipients) check_particle_size->reformulate Particle agglomeration or change in morphology check_solid_state->reformulate Change in crystallinity optimize_packaging Optimize Packaging (e.g., add desiccant, improve seal) evaluate_packaging->optimize_packaging

    Caption: Troubleshooting workflow for decreased aerosol performance.

Issue 3: Appearance of New Peaks in HPLC Analysis

Q: During a stability study of my Opelconazole formulation, I've noticed new peaks appearing in the HPLC chromatogram. What does this indicate and how should I proceed?

A: The appearance of new peaks suggests chemical degradation of Opelconazole.

  • Potential Cause: Opelconazole may be degrading into related substances due to factors like hydrolysis, oxidation, or photolysis.

  • Investigation Steps:

    • Forced Degradation Study: If not already done, perform a forced degradation study to intentionally degrade Opelconazole under various stress conditions (acid, base, peroxide, heat, light).[8][9] This will help in identifying the potential degradation products and confirming if the new peaks in your stability sample correspond to these degradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main Opelconazole peak and the new peaks to ensure they are not co-eluting species.[6]

    • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to identify the mass of the degradation products, which can help in elucidating their structures.

    • Review Formulation Components: Assess for any potential incompatibilities between Opelconazole and the excipients that might be catalyzing the degradation.

Data Presentation: Hypothetical Stability Data

The following table presents a hypothetical example of stability data for an experimental Opelconazole DPI formulation under accelerated conditions.

Time PointStorage ConditionAppearanceMoisture Content (%)Assay (% of Initial)Total Related Substances (%)Mean Particle Size (d50, µm)
InitialN/AWhite to off-white powder0.5100.00.13.2
1 Month40°C / 75% RHWhite to off-white powder1.299.50.33.5
3 Months40°C / 75% RHWhite to off-white powder2.598.70.84.1
6 Months40°C / 75% RHSlight yellowing of powder4.197.21.54.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Opelconazole

This protocol is adapted from validated methods for other azole antifungals like voriconazole and can be used as a starting point for method development for Opelconazole.[6][8][9][10]

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of Opelconazole and its degradation products in a DPI formulation.

2. Materials and Equipment:

  • HPLC with PDA or UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reagents: HCl, NaOH, H₂O₂

  • Opelconazole reference standard and formulation samples

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of Opelconazole (e.g., 255 nm)

  • Injection Volume: 10 µL

4. Experimental Workflow:

G Workflow for Stability-Indicating HPLC Method Development start Start: Method Development forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation chromatography_dev Develop Chromatographic Conditions for Separation of Degradants forced_degradation->chromatography_dev method_validation Validate the Method (Specificity, Linearity, Accuracy, Precision, Robustness) chromatography_dev->method_validation stability_testing Apply Method to Stability Samples method_validation->stability_testing end End: Report Results stability_testing->end

Caption: HPLC method development and validation workflow.

5. Forced Degradation Procedure:

  • Acid Hydrolysis: Reflux sample with 0.1M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux sample with 0.1M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose sample to UV light (254 nm) for 24 hours.

6. Validation Parameters:

  • Specificity: Ensure complete separation of the Opelconazole peak from degradation products and excipients.

  • Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.

  • Accuracy: Perform recovery studies by spiking the formulation with known amounts of Opelconazole.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: Evaluate the effect of small variations in method parameters (e.g., mobile phase composition, flow rate).

Protocol 2: Accelerated Stability Study of a DPI Formulation

This protocol provides a general framework for conducting an accelerated stability study on an experimental Opelconazole DPI formulation.

1. Objective: To evaluate the physical and chemical stability of the Opelconazole DPI formulation under accelerated conditions to predict its shelf-life.

2. Materials and Equipment:

  • Stability chambers (40°C / 75% RH)

  • HPLC system

  • Karl Fischer titrator

  • Laser diffraction particle size analyzer

  • Scanning electron microscope (SEM)

  • Differential scanning calorimeter (DSC)

  • X-ray powder diffractometer (XRPD)

3. Study Design:

  • Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points: 0, 1, 3, and 6 months.

  • Packaging: The formulation should be stored in the intended primary packaging.

4. Testing Parameters and Methods:

  • Appearance: Visual inspection for color change and clumping.

  • Moisture Content: Karl Fischer titration.

  • Assay and Related Substances: Stability-indicating HPLC method (as per Protocol 1).

  • Particle Size Distribution: Laser diffraction.

  • Morphology: SEM.

  • Solid-State Characterization: DSC and XRPD to monitor changes in crystallinity.

  • Aerosol Performance: In vitro testing using a cascade impactor to determine FPF.

Signaling Pathways and Degradation

While specific signaling pathways are more relevant to pharmacology, a generalized degradation pathway for azole antifungals can be visualized.

G Generalized Degradation Pathway of Azole Antifungals azole Azole Antifungal (e.g., Opelconazole) stress Stress Conditions (e.g., UV Light, Hydrolysis) azole->stress intermediate1 Hydroxylated Intermediate stress->intermediate1 Hydroxylation intermediate2 Side-Chain Cleavage Products stress->intermediate2 Hydrolysis/Oxidation final_product Final Degradation Products (e.g., Triazole/Imidazole Ring) intermediate1->final_product intermediate2->final_product

Caption: Potential degradation pathways for azole antifungals under stress.

References

Technical Support Center: Opelconazole Lung Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in opelconazole lung deposition. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is opelconazole and its intended lung deposition profile?

Opelconazole (PC945) is a novel, potent triazole antifungal agent specifically designed for administration via inhalation for the treatment of respiratory fungal infections, such as pulmonary aspergillosis.[1][2] Its design aims to achieve high local concentrations in the lung with minimal systemic exposure, thereby reducing the risk of systemic side effects and drug-drug interactions commonly associated with oral or systemic antifungals.[1][3][4][5] The particle size of opelconazole is optimized to be similar to that of Aspergillus spores (approximately 2-3 µm), targeting deposition deep within the lungs where the infection resides.[4] In animal studies, lung concentrations of opelconazole were over 2000-fold higher than in plasma, highlighting its targeted delivery and retention.[4]

Q2: What are the primary sources of variability in opelconazole lung deposition?

Variability in pulmonary drug delivery is a complex issue stemming from three main categories: the drug formulation, the delivery device, and the patient's (or animal model's) physiological and behavioral factors.[6][7][8]

  • Formulation-Specific Factors: These include the physicochemical properties of opelconazole, such as its particle size, shape, and density. The aerodynamic particle size distribution (APSD) is a critical quality attribute, as particles between 1-5 µm are considered optimal for reaching the smaller airways.[7][9]

  • Device-Specific Factors: The type of inhalation device used (e.g., nebulizer, dry powder inhaler) and its performance characteristics significantly impact aerosol generation and delivery.[8][10] For nebulizers, factors such as the required flow rates and pressures for effective nebulization are important.[11]

  • Patient/Animal-Related Factors: These are often the largest source of variability and include airway geometry, breathing patterns (inhalation flow rate, breath-hold duration), and the presence of lung disease, which can alter airway anatomy and clearance mechanisms.[8][12][13] Patient adherence and correct inhaler technique are also crucial for consistent dosing.[10][13]

Q3: How can I assess the aerodynamic properties of my opelconazole aerosol in vitro?

The most widely accepted method for in vitro determination of aerodynamic particle size distribution (APSD) for inhaled products is cascade impaction .[14][15] This technique fractionates aerosol particles based on their inertia, which is the most relevant parameter for predicting transport within the respiratory tract.[14][16] It allows for the quantification of the active pharmaceutical ingredient (API) in different size ranges.[14] The Next Generation Impactor (NGI) and the Andersen Cascade Impactor (ACI) are the most commonly used devices for this purpose.[17][18]

Q4: My in vitro cascade impaction results are inconsistent. What should I investigate?

Inconsistency in cascade impaction data can arise from several sources. Key areas to troubleshoot include:

  • Flow Rate Control: The volumetric air flow rate must be constant and accurately controlled throughout the experiment.[17]

  • Environmental Control: Temperature and humidity can affect particle size, especially for hygroscopic formulations.[12][17] For nebulized solutions, cooling the impactor is often recommended to minimize evaporation.[19]

  • Assembly and Leaks: Ensure the impactor is assembled correctly and is airtight to prevent leaks that can alter the airflow path.

  • Particle Bounce: Solid particles can bounce off collection surfaces, leading to inaccurate sizing. This can be mitigated by using coated collection surfaces.[17]

  • Drug Assay: Variability in the chemical assay used to quantify the drug on each stage can lead to inconsistent results.

Q5: How do in vitro results correlate with in vivo lung deposition?

While in vitro APSD is predictive of in vivo deposition, the correlation is not always direct.[18][20] The Fine Particle Fraction (FPF), often defined as the percentage of particles <5 µm, generally correlates with whole-lung deposition but tends to overestimate it.[20] Studies have shown that the percentage of the aerosol dose with a particle size smaller than 3 µm provides a closer numerical equivalence to actual lung deposition.[18][20] The discrepancy arises because cascade impactors do not fully account for complex in vivo factors like patient physiology, breathing patterns, and upper airway anatomy.[16][18]

Q6: What are the standard methods for quantifying opelconazole deposition in vivo?

Two primary methods are used to quantify lung deposition in vivo:

  • Gamma Scintigraphy: This imaging technique involves radiolabeling the drug and using a gamma camera to visualize and quantify its deposition in the lungs.[21] Both 2D planar imaging and 3D Single Photon Emission Computed Tomography (SPECT) can be used to assess total and regional lung deposition.[22][23] Planar imaging is a well-established method for assessing total lung deposition with reasonable accuracy.[22][23]

  • Pharmacokinetic Analysis: This involves measuring drug concentrations in biological fluids. For inhaled drugs with low systemic absorption like opelconazole, this is often done by sampling fluid directly from the lungs using Bronchoalveolar Lavage (BAL) .[24][25][26] BAL is a minimally invasive procedure where a sterile saline solution is instilled into a lung segment and then collected for analysis.[25][26]

Troubleshooting Guides

Guide 1: Inconsistent Aerodynamic Particle Size Distribution (APSD) from Cascade Impaction
Observed Issue Potential Cause Recommended Action
High variability in Mass Median Aerodynamic Diameter (MMAD) between runs. 1. Inconsistent vacuum pump flow rate. 2. Leaks in the impactor assembly. 3. Fluctuations in ambient temperature/humidity.1. Calibrate the flow meter regularly. Ensure a constant flow rate throughout the measurement. 2. Check all seals and connections for leaks before each run. 3. Conduct experiments in a controlled environment. For nebulizers, consider cooling the impactor to minimize evaporation.[19]
Lower than expected Fine Particle Fraction (FPF). 1. Sub-optimal nebulizer/inhaler performance. 2. Particle aggregation. 3. Incorrect inhaler actuation or breathing simulation profile.1. Characterize the nebulizer output independently to ensure it meets specifications.[11][27] 2. Review formulation for stability and potential for aggregation. 3. Ensure the simulated breathing profile is appropriate and actuation is synchronized correctly.
Evidence of particle bounce (drug found on lower stages than expected). Solid particles impacting and being re-entrained into the airstream.Coat the impaction surfaces with a sticky material (e.g., silicone) to prevent bounce and re-entrainment.[17]
Guide 2: Poor In Vitro - In Vivo Correlation (IVIVC)
Observed Issue Potential Cause Recommended Action
In vitro FPF is significantly higher than the observed in vivo lung deposition. 1. The FPF definition (e.g., <5.8 µm) systematically overestimates lung deposition.[20] 2. The in vitro setup does not account for extrathoracic deposition (mouth/throat). 3. Patient/animal breathing patterns differ from the constant flow rate used in vitro.1. Use a smaller particle size cut-off (e.g., <3 µm) for a closer numerical equivalence to in vivo deposition.[18][20] 2. Incorporate an anatomical throat model (e.g., Alberta Idealized Throat) into the in vitro setup.[20][28] 3. Use patient-relevant airflow profiles instead of a constant flow rate in your in vitro experiments.[28]
High variability in in vivo deposition despite consistent in vitro results. 1. Inconsistent inhalation technique in human subjects or variable respiratory patterns in animal models.[13] 2. The disease state of the subjects is altering airway geometry and deposition patterns.[6][7]1. Provide thorough training on inhalation technique for clinical studies. For animal studies, ensure consistent animal handling and control of respiratory parameters.[29] 2. Stratify results based on disease severity. Use imaging techniques like SPECT/CT to correlate deposition patterns with lung anatomy.[23]

Quantitative Data Summary

Table 1: Key Factors Influencing Pulmonary Deposition of Inhaled Antifungals

Factor Category Specific Factor Impact on Deposition Reference
Formulation Aerodynamic Particle SizeParticles >5 µm deposit in upper airways; 1-5 µm deposit in central/small airways; <0.5 µm may be exhaled.[9][30]
Particle Shape & DensityAffects the aerodynamic diameter and inertial properties of the particle.[8][15]
HygroscopicityParticles can grow in the humid environment of the lungs, altering their deposition site.[12]
Delivery Device Type (Nebulizer, DPI, MDI)Each device type produces a different aerosol plume velocity and particle size distribution.[8]
Device PerformanceInconsistent aerosol generation can lead to variable dosing.[10]
Patient/Animal Inhalation Flow RateHigher flow rates increase inertial impaction in the upper and central airways.[30][31]
Airway GeometryIndividual anatomical differences and disease-induced changes (e.g., bronchoconstriction) alter airflow and deposition.[8][12]
Breathing PatternTidal volume and breath-holding can enhance deposition in the lung periphery.[31]
Inhaler TechniqueErrors such as poor coordination or exhalation into the device significantly reduce drug delivery.[13][32]

Table 2: Comparison of Common Lung Deposition Measurement Techniques

Technique Type Information Provided Advantages Limitations
Cascade Impaction In VitroAerodynamic Particle Size Distribution (APSD), Mass Median Aerodynamic Diameter (MMAD), Fine Particle Fraction (FPF).[33]Highly reproducible, standardized, cost-effective, measures API directly.[14][17]Does not directly simulate in vivo conditions (e.g., breathing patterns, airway anatomy). May overestimate lung deposition.[16][20]
Gamma Scintigraphy In VivoTotal and regional lung deposition (2D or 3D).Provides direct visualization and quantification of deposition in living subjects.[23][34]Requires radiolabeling of the drug, which may alter its properties. Provides limited resolution.
Bronchoalveolar Lavage (BAL) In VivoDrug concentration in epithelial lining fluid (ELF) and alveolar cells.[24]Samples directly from the site of action. Useful for pharmacokinetic analysis.[25]Invasive procedure. The lavage process itself may extract drug from lung tissue, leading to uncertainty in ELF concentration measurements.[35]

Detailed Experimental Protocols

Protocol 1: Measuring Aerodynamic Particle Size Distribution (APSD) using a Next Generation Impactor (NGI)

This protocol provides a general methodology for using a cooled NGI to characterize a nebulized opelconazole solution.

  • Preparation:

    • Place the NGI collection cups in a refrigerator or cooling unit and cool to approximately 4-5°C for at least 90 minutes.[19]

    • Prepare the opelconazole solution for nebulization according to the experimental design.

    • Prepare the mobile phase and standards for the High-Performance Liquid Chromatography (HPLC) assay.

  • Assembly and Setup:

    • Assemble the cooled NGI, ensuring all parts are correctly aligned and sealed.

    • Connect the NGI to a vacuum pump via a flow controller. Calibrate the flow rate to the desired setting (e.g., 15 L/min).[19]

    • Attach a mouthpiece adapter and an induction port (e.g., a USP throat model) to the NGI inlet.

    • Position the nebulizer at the entrance of the induction port.

  • Sample Collection:

    • Activate the vacuum pump to draw air through the NGI at the set flow rate.

    • Turn on the nebulizer and run it for a predetermined amount of time or until the full dose is delivered.

    • Once nebulization is complete, turn off the nebulizer and the vacuum pump.

  • Drug Recovery and Analysis:

    • Carefully disassemble the NGI.

    • Rinse the drug deposited on the mouthpiece adapter, induction port, and each NGI collection cup/stage into separate volumetric flasks using a suitable solvent.

    • Bring each flask to volume with the solvent.

    • Analyze the drug concentration in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the mass of opelconazole deposited on each stage of the impactor.

    • Using the known effective cutoff diameter for each stage at the tested flow rate, calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF, e.g., % of particles < 5 µm and < 3 µm).[19][33]

Protocol 2: Quantifying In Vivo Lung Deposition using Gamma Scintigraphy

This protocol outlines the general steps for a human scintigraphy study.

  • Radiolabeling:

    • Label the opelconazole formulation with a suitable gamma-emitting radionuclide (e.g., Technetium-99m, 99mTc).

    • Ensure the radiolabeling process does not significantly alter the aerosol's physicochemical properties or aerodynamic behavior. This must be validated via comparative cascade impaction.

  • Subject Preparation and Dosing:

    • Recruit subjects and provide training on the specific inhalation maneuver required for the study (e.g., controlled breathing rate, duration of breath-hold).

    • Administer the radiolabeled opelconazole aerosol to the subject using the designated inhalation device.

  • Image Acquisition:

    • Immediately after inhalation, position the subject in front of a gamma camera.

    • Acquire anterior and posterior static planar images of the chest for a set duration. This allows for the visualization of deposition in the lungs and oropharynx.[22]

    • For more detailed regional analysis, a SPECT scan can be performed, which provides 3D information.[23]

  • Image Analysis and Quantification:

    • Define regions of interest (ROIs) on the images corresponding to the whole lungs, peripheral lung regions, central lung regions, and the oropharynx.

    • Apply correction factors for tissue attenuation and radioactive decay.

    • Calculate the amount of radioactivity in each ROI.

    • Express the deposition in each region as a percentage of the total metered dose administered.[36]

Protocol 3: Measuring Opelconazole Concentration via Bronchoalveolar Lavage (BAL)

This protocol describes a general procedure for performing BAL in animal models or human subjects to measure lung drug concentrations.

  • Preparation and Anesthesia:

    • The procedure is performed by a trained professional. For human subjects, local anesthesia and light sedation are typically used. For animal studies, general anesthesia is required.

  • Bronchoscope Insertion:

    • A flexible bronchoscope is inserted through the nose or mouth and advanced into the airways.[25][26]

    • The tip of the bronchoscope is wedged into a subsegmental bronchus of the lung region of interest.

  • Lavage Procedure:

    • A sterile, buffered saline solution (e.g., 20-50 mL aliquots up to a total of 100-240 mL in humans) is instilled through a channel in the bronchoscope.[25]

    • The fluid is immediately aspirated back through the bronchoscope and collected in a sterile trap. The retrieved volume is typically 40-70% of the instilled volume.

  • Sample Processing:

    • The collected BAL fluid (BALF) is placed on ice and processed promptly.

    • The fluid is centrifuged to separate the cells (alveolar macrophages, lymphocytes) from the supernatant (epithelial lining fluid, ELF).

  • Drug Quantification:

    • The concentration of opelconazole in the BALF supernatant and cell pellet is determined using a validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The concentration in the original ELF can be estimated by correcting for the dilution that occurs during the lavage, often using the urea dilution method.[35]

    • Caution: The lavage procedure may extract drug from lung tissue, potentially overestimating the true concentration in the ELF. This limitation should be considered when interpreting the data.[35]

Visualizations

G Workflow for Investigating Opelconazole Deposition Variability cluster_0 In Vitro Characterization cluster_1 In Vivo / Ex Vivo Studies formulation Formulation Development (Opelconazole Suspension) nebulizer Nebulizer Performance Characterization formulation->nebulizer apsd APSD Measurement (Cascade Impaction) nebulizer->apsd consistent_apsd APSD Results Consistent? apsd->consistent_apsd animal_model Animal Model Selection (e.g., Rodent, NHP) scintigraphy Deposition Imaging (Gamma Scintigraphy) animal_model->scintigraphy bal Lung Concentration (Bronchoalveolar Lavage) animal_model->bal ivivc_ok Good IVIVC Achieved? scintigraphy->ivivc_ok bal->ivivc_ok proceed_invivo Proceed to In Vivo Studies consistent_apsd->proceed_invivo Yes troubleshoot_invitro Troubleshoot In Vitro Method consistent_apsd->troubleshoot_invitro No target_met Target Lung Concentration Met? ivivc_ok->target_met Yes optimize_delivery Optimize Device/ Formulation for In Vivo ivivc_ok->optimize_delivery No target_met->optimize_delivery No proceed_pkpd Proceed to PK/PD & Efficacy Studies target_met->proceed_pkpd Yes proceed_invivo->animal_model troubleshoot_invitro->apsd optimize_delivery->formulation

Caption: Experimental workflow for characterizing and optimizing opelconazole lung deposition.

G Key Factors Influencing Pulmonary Drug Deposition center Total Lung Deposition & Variability formulation Formulation Factors formulation->center sub_form1 Particle Size (APSD) formulation->sub_form1 device Device Factors device->center sub_dev1 Device Type (Nebulizer, DPI) device->sub_dev1 patient Patient/Host Factors patient->center sub_pat1 Inhalation Technique patient->sub_pat1 sub_form2 Particle Shape/Density sub_form1->sub_form2 sub_form3 Hygroscopicity sub_form2->sub_form3 sub_dev2 Aerosol Velocity sub_dev1->sub_dev2 sub_dev3 Dose Counter Accuracy sub_dev2->sub_dev3 sub_pat2 Breathing Pattern sub_pat1->sub_pat2 sub_pat3 Airway Geometry sub_pat2->sub_pat3 sub_pat4 Disease State sub_pat3->sub_pat4

Caption: Factors contributing to variability in lung deposition.

G Troubleshooting Inconsistent Cascade Impaction Results start High Variability in APSD/MMAD Results q_flow Is Flow Rate Calibrated & Stable? start->q_flow q_leaks Is Impactor Assembled Correctly? (No Leaks) q_flow->q_leaks Yes a_flow Calibrate Flow Meter and Check Pump q_flow->a_flow No q_env Is Environment (Temp/Humidity) Controlled? q_leaks->q_env Yes a_leaks Check All Seals and Gaskets, Re-assemble Carefully q_leaks->a_leaks No q_assay Is Drug Assay Validated & Consistent? q_env->q_assay Yes a_env Move to Controlled Environment; Use Cooled Impactor for Nebulizers q_env->a_env No a_assay Validate HPLC Method, Check Standards & Solvents q_assay->a_assay No end_node Results Should Be Consistent q_assay->end_node Yes a_flow->q_flow a_leaks->q_leaks a_env->q_env a_assay->q_assay

Caption: Decision tree for troubleshooting cascade impaction experiments.

References

improving the translational relevance of Opelconazole animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opelconazole animal models. The information is designed to improve the translational relevance of preclinical studies by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Opelconazole and what is its primary mechanism of action?

A1: Opelconazole (also known as PC945) is a novel, potent triazole antifungal agent specifically designed for inhaled administration to treat and prevent pulmonary fungal infections, particularly those caused by Aspergillus species.[1][2][3] Its mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to damage of the cell membrane and ultimately fungal cell death.

Q2: Why is inhaled delivery the preferred route of administration for Opelconazole?

A2: Opelconazole is designed for direct delivery to the lungs to maximize its concentration at the site of infection while minimizing systemic exposure.[2][4][5] This approach is intended to enhance efficacy and reduce the risk of systemic side effects and drug-drug interactions commonly associated with orally or intravenously administered antifungal agents.[6] Animal studies have shown that the concentration of Opelconazole in the lungs is substantially higher (over 2000-fold) compared to plasma concentrations.[4]

Q3: What are the key characteristics of Opelconazole observed in preclinical animal models?

A3: Preclinical studies in animal models have highlighted several key features of Opelconazole:

  • High Lung Retention: Opelconazole is specifically designed to be retained in the lungs for an extended period, leading to a long duration of action at the site of infection.[4][7]

  • Low Systemic Exposure: Due to its low solubility and slow dissolution rate, Opelconazole has very low systemic absorption when administered via inhalation.[4]

  • Potent Antifungal Activity: It has demonstrated significant efficacy against Aspergillus fumigatus in immunocompromised mouse models.[4]

  • Broad-Spectrum Activity: In vitro studies have shown its activity against various pathogenic Aspergillus species, including Aspergillus terreus, Aspergillus flavus, and Aspergillus carbonarius, as well as Candida species.[1][4]

Q4: What is the relevance of using an immunocompromised mouse model for Opelconazole testing?

A4: Immunocompromised mouse models are crucial for evaluating the efficacy of antifungal agents like Opelconazole because they mimic the clinical situation of patients most at risk for invasive pulmonary aspergillosis.[8] These patients, such as those undergoing chemotherapy or organ transplantation, have weakened immune systems that are unable to fight off fungal infections effectively.[8] Therefore, testing Opelconazole in these models provides a more accurate prediction of its potential therapeutic benefit in the target human population.

Troubleshooting Guides

Issue 1: High variability in lung deposition of Opelconazole between animals.
  • Question: We are observing significant variability in the pulmonary fungal burden and treatment efficacy in our mouse model of invasive aspergillosis treated with inhaled Opelconazole. We suspect inconsistent lung deposition. What could be the cause and how can we improve it?

  • Answer:

    • Potential Causes:

      • Animal Breathing Patterns: Variations in the breathing rate and depth of individual mice during nose-only inhalation can significantly affect the amount of drug deposited in the lungs.[9]

      • Aerosol Particle Size: The aerodynamic diameter of the nebulized Opelconazole particles is critical for deep lung deposition. Particles larger than 5 µm tend to deposit in the upper airways, while very small particles may be exhaled.[10]

      • Nebulizer Performance: Inconsistent performance of the nebulizer can lead to variations in the aerosol output and particle size distribution.

      • Animal Restraint and Positioning: Improper restraint or positioning of the mice in the exposure chamber can obstruct airflow and lead to inconsistent inhalation.

    • Troubleshooting Steps:

      • Optimize Particle Size: Ensure your nebulization system consistently generates particles with a mass median aerodynamic diameter (MMAD) between 1 and 3 µm for optimal deposition in the rodent lung.[11][12]

      • Standardize Animal Handling: Use a consistent and well-validated method for animal restraint that minimizes stress and ensures unobstructed breathing. Acclimatize the animals to the exposure system before the actual dosing.

      • Monitor Nebulizer Output: Regularly calibrate and maintain your nebulizer system to ensure a consistent aerosol generation rate.

      • Control Airflow: In a nose-only exposure system, maintain a constant and appropriate airflow to each port to ensure uniform delivery of the aerosol.[10]

      • Consider Intratracheal Administration for Initial Studies: For initial dose-ranging or proof-of-concept studies where precise lung dosing is critical, consider intratracheal instillation. However, be aware that this method bypasses the upper airways and may result in a less uniform lung distribution compared to inhalation.[10]

Issue 2: Unexpected systemic toxicity or drug-drug interactions.
  • Question: Although Opelconazole is reported to have low systemic exposure, we are observing some unexpected adverse effects in our animals, potentially related to systemic toxicity or interactions with other administered drugs. How can we investigate this?

  • Answer:

    • Potential Causes:

      • Higher than Expected Systemic Absorption: While designed for low systemic uptake, certain experimental conditions could potentially lead to increased absorption. This could be due to formulation issues or compromised lung epithelial integrity in the disease model.

      • Metabolite Activity: Although Opelconazole itself has low systemic levels, it's important to consider the potential activity of any systemic metabolites.

      • Off-Target Effects: At very high local concentrations in the lung, there could be unforeseen local effects that manifest systemically.

    • Troubleshooting Steps:

      • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure the plasma concentrations of Opelconazole in your animal model under your specific experimental conditions. Compare these levels to the reported low systemic exposure to confirm if absorption is indeed higher than anticipated.

      • Dose Reduction: If systemic effects are confirmed and linked to Opelconazole, consider reducing the inhaled dose to see if the adverse effects are mitigated while maintaining efficacy.

      • Evaluate Formulation: Ensure the formulation of Opelconazole is stable and does not contain any excipients that could enhance systemic absorption or cause toxicity.

      • Review Concomitant Medications: Carefully review all other drugs being administered to the animals for any known potential for interactions with triazole antifungals, even at low systemic concentrations. While Opelconazole is designed to avoid these, it's a critical checkpoint.[6]

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data based on qualitative descriptions from preclinical studies. Actual experimental results may vary and should be determined empirically.

Table 1: Illustrative Pharmacokinetic Parameters of Inhaled Opelconazole in a Murine Model

ParameterLung TissuePlasma
Cmax (ng/g or ng/mL) High (e.g., >10,000)Low (e.g., <10)
AUC (ngh/g or ngh/mL) Very HighVery Low
Half-life (t½) (hours) Long (e.g., >24)Short (e.g., <4)
Lung-to-Plasma Ratio >2000:1N/A

Table 2: Illustrative Efficacy of Inhaled Opelconazole in an Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis

Treatment GroupDose (mg/kg, inhaled)Survival Rate (%) at Day 14 Post-InfectionLung Fungal Burden (log10 CFU/g) Reduction vs. Vehicle
Vehicle Control 010N/A
Opelconazole Low Dose (e.g., 0.1)502.0
Opelconazole High Dose (e.g., 1.0)904.5
Systemic Antifungal (e.g., Voriconazole) (e.g., 10 mg/kg, oral)602.5

Detailed Experimental Protocols

Protocol 1: Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis

This protocol describes a common method for establishing an invasive pulmonary aspergillosis model in mice to test the efficacy of inhaled Opelconazole.

  • Animals: Use male BALB/c mice, 6-8 weeks old.[13]

  • Immunosuppression:

    • Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal injection on day -4 and 100 mg/kg on day -1 relative to infection.[14]

    • Administer a subcutaneous injection of cortisone acetate at 250 mg/kg on day -1.[15]

    • Alternative: A single dose of cyclophosphamide (200 mg/kg) and a single dose of cortisone acetate (250 mg/kg) on day -2 can also be effective.[15]

  • Infection:

    • Culture Aspergillus fumigatus (e.g., strain Af293) on potato dextrose agar for 5-7 days.

    • Harvest conidia by washing the agar surface with sterile saline containing 0.05% Tween 80.

    • Filter the conidial suspension through sterile gauze to remove hyphae.

    • Wash the conidia twice with sterile saline and resuspend at a concentration of 1 x 10⁸ conidia/mL.

    • On day 0, anesthetize the mice (e.g., with ketamine/xylazine) and intranasally inoculate with 20-30 µL of the conidial suspension.[16]

  • Opelconazole Administration (Inhalation):

    • Beginning 24 hours post-infection, place the mice in a nose-only exposure chamber.

    • Nebulize the Opelconazole suspension using a system capable of generating particles with an MMAD of 1-3 µm.

    • Expose the animals to the aerosol for a predetermined duration (e.g., 30-60 minutes) once or twice daily for a specified number of days (e.g., 7 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy).

    • Primary endpoint: Survival over a 14-day period.

    • Secondary endpoints (at specified time points):

      • Lung Fungal Burden: Homogenize lung tissue and perform quantitative culture on Sabouraud dextrose agar.

      • Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with Gomori methenamine silver (GMS) or periodic acid-schiff (PAS) to visualize fungal elements and assess tissue damage.

Mandatory Visualizations

Opelconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_inhibition cluster_outcome Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Pathway CYP51 Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Intact Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Fungal Cell Membrane Opelconazole Opelconazole Opelconazole->CYP51 Inhibits Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death Experimental_Workflow Start Start Immunosuppression Induce Immunosuppression in Mice (e.g., Cyclophosphamide) Start->Immunosuppression Infection Intranasal Inoculation with Aspergillus fumigatus Conidia Immunosuppression->Infection Treatment_Groups Randomize into Treatment Groups Infection->Treatment_Groups Vehicle Vehicle Control (Inhalation) Treatment_Groups->Vehicle Opelconazole Opelconazole (Inhalation) Treatment_Groups->Opelconazole Systemic_Control Systemic Antifungal (e.g., Oral Voriconazole) Treatment_Groups->Systemic_Control Monitoring Daily Monitoring of Survival and Morbidity Vehicle->Monitoring Opelconazole->Monitoring Systemic_Control->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Survival Survival Analysis Endpoint_Analysis->Survival Fungal_Burden Lung Fungal Burden (CFU count) Endpoint_Analysis->Fungal_Burden Histopathology Lung Histopathology (GMS/PAS Staining) Endpoint_Analysis->Histopathology End End Survival->End Fungal_Burden->End Histopathology->End Troubleshooting_Logic Problem High Variability in Efficacy Data Q1 Is Lung Deposition Consistent? Problem->Q1 A1_Yes Proceed to Investigate Other Variables (e.g., Host Response) Q1->A1_Yes Yes A1_No Inconsistent Lung Deposition Q1->A1_No No Check_Particle_Size Verify Nebulizer Output and Particle Size (1-3 µm) A1_No->Check_Particle_Size Standardize_Handling Standardize Animal Handling and Restraint A1_No->Standardize_Handling Monitor_Nebulizer Calibrate and Maintain Nebulizer A1_No->Monitor_Nebulizer Solution Improved Consistency in Efficacy Check_Particle_Size->Solution Standardize_Handling->Solution Monitor_Nebulizer->Solution

References

mitigating potential off-target effects of Opelconazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers and drug development professionals. This technical support center provides essential information for mitigating potential off-target effects of Opelconazole during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Opelconazole and its known selectivity?

A1: Opelconazole is a triazole antifungal agent that specifically targets the fungal enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway.[1][2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[1][2] Opelconazole was designed for inhaled delivery to achieve high concentrations in the lungs with minimal systemic exposure, thereby reducing the potential for off-target effects commonly associated with systemically administered azole antifungals.[3] Its specificity lies in its selective inhibition of the fungal lanosterol 14α-demethylase enzyme over mammalian cytochrome P450 enzymes.[2]

Q2: What are the theoretical off-target concerns for an azole antifungal like Opelconazole?

A2: The azole class of antifungals is known to have the potential to interact with mammalian cytochrome P450 (CYP) enzymes due to structural similarities with the fungal target. This can lead to drug-drug interactions and other systemic side effects. However, Opelconazole is specifically designed for inhaled administration to keep systemic exposure low and minimize these risks.[3] Preclinical and clinical data have shown that Opelconazole has a low potential for clinically relevant drug-drug interactions.

Q3: I am observing unexpected cellular effects in my in vitro experiments. Could these be off-target effects of Opelconazole?

A3: While Opelconazole is designed for high selectivity, it is crucial to consider several factors in an in vitro setting:

  • High Concentrations: In vitro studies often use concentrations that are significantly higher than the expected systemic levels in vivo. At these high concentrations, off-target activity may be observed that is not clinically relevant.

  • Cell Line Specificity: The expression profile of kinases, CYP enzymes, and other potential off-target proteins can vary greatly between different cell lines. An effect observed in one cell line may not be generalizable.

  • Assay Interference: The compound itself may interfere with the assay technology (e.g., fluorescence-based readouts). It is important to run appropriate vehicle and compound controls.

If you suspect off-target effects, we recommend performing a dose-response experiment to determine if the effect is concentration-dependent and utilizing the protocols in this guide to investigate potential interactions with common off-target classes.

Q4: How can I proactively assess the off-target profile of Opelconazole in my experimental system?

A4: A tiered approach is recommended. Start with in silico predictions and then move to broad in vitro screening panels. Based on these results, you can perform more targeted cellular assays to confirm any findings. The experimental protocols section of this guide provides detailed methodologies for assessing interactions with kinases and CYP enzymes, as well as for confirming target engagement in a cellular context.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
High background signal in fluorescence-based assays. Opelconazole may have intrinsic fluorescent properties.Run a control plate with Opelconazole in assay buffer without cells or enzymes to quantify its intrinsic fluorescence. Subtract this background from your experimental wells.
Inconsistent results between experimental replicates. Cell density variations; inconsistent compound concentration; pipetting errors.Ensure a homogenous cell suspension and accurate cell counting. Use calibrated pipettes and perform serial dilutions of Opelconazole carefully.
Unexpected cytotoxicity at high concentrations. Off-target effects on essential cellular machinery; mitochondrial toxicity.Perform a dose-response curve to determine the IC50 for cytotoxicity. Investigate potential mitochondrial toxicity using a relevant assay (e.g., measuring mitochondrial respiration).
Discrepancy between in vitro potency and cellular activity. Poor cell permeability; active efflux from cells; compound degradation in cell culture media.Assess cell permeability using a suitable assay. Use efflux pump inhibitors to determine if the compound is a substrate. Analyze the stability of Opelconazole in your specific cell culture media over the course of the experiment.

Data Presentation

Table 1: Representative Kinase Selectivity Profile of Opelconazole

Kinase% Inhibition at 1 µMIC50 (µM)
Fungal Lanosterol 14α-demethylase98%0.01
Human Kinase 1< 10%> 100
Human Kinase 2< 5%> 100
Human Kinase 315%75
Human Kinase 4< 10%> 100

This table presents hypothetical data for illustrative purposes.

Table 2: Representative CYP450 Inhibition Profile of Opelconazole

CYP IsoformProbe SubstrateIC50 (µM)
CYP3A4Midazolam> 50
CYP2D6Dextromethorphan> 100
CYP2C9Tolbutamide> 100
CYP1A2Phenacetin> 100
CYP2C19S-mephenytoin> 100

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using a Fluorescent Probe

This protocol provides a method for assessing the potential of Opelconazole to inhibit the activity of human cytochrome P450 3A4 (CYP3A4) in vitro.

Materials:

  • Recombinant human CYP3A4 enzyme

  • CYP3A4 fluorescent probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Opelconazole stock solution (in DMSO)

  • Ketoconazole (positive control inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2x working solution of the CYP3A4 enzyme in potassium phosphate buffer.

    • Prepare a 2x working solution of the fluorescent probe substrate in potassium phosphate buffer.

    • Prepare a 4x working solution of the NADPH regenerating system in potassium phosphate buffer.

  • Compound Dilution:

    • Perform a serial dilution of Opelconazole and ketoconazole in potassium phosphate buffer to achieve a range of final assay concentrations. Include a vehicle control (DMSO).

  • Assay Setup:

    • Add 50 µL of the 2x CYP3A4 enzyme solution to each well of the 96-well plate.

    • Add 25 µL of the diluted Opelconazole, ketoconazole, or vehicle control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of the 4x NADPH regenerating system to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop Reaction:

    • Stop the reaction by adding 50 µL of a suitable stop solution (e.g., acetonitrile).

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Subtract the background fluorescence from the vehicle control wells.

    • Calculate the percent inhibition for each concentration of Opelconazole and ketoconazole.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of Opelconazole against a panel of human kinases.

Materials:

  • A panel of purified, active human kinases

  • Corresponding kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer

  • Opelconazole stock solution (in DMSO)

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of each kinase and its corresponding substrate in kinase reaction buffer.

    • Prepare a working solution of ATP in kinase reaction buffer.

  • Compound Dilution:

    • Prepare serial dilutions of Opelconazole and staurosporine.

  • Assay Setup:

    • Add 1 µL of diluted Opelconazole, staurosporine, or vehicle control to the appropriate wells of the 384-well plate.

    • Add 2 µL of the kinase working solution to each well.

    • Add 2 µL of the ATP/substrate working solution to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each concentration of Opelconazole.

    • Determine the IC50 value for any kinase that shows significant inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a method to assess the direct binding of Opelconazole to its target and potential off-targets in a cellular environment using Western blotting for detection.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Opelconazole stock solution (in DMSO)

  • Vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, buffers, and transfer system

  • Primary antibodies against the target protein and a loading control

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with Opelconazole at the desired concentration or with vehicle control for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Wash and probe with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities.

    • Plot the relative amount of soluble protein as a function of temperature for both vehicle- and Opelconazole-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.

Mandatory Visualizations

G cluster_0 Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Target of Opelconazole) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Opelconazole Opelconazole Opelconazole->Lanosterol Inhibits G cluster_0 Experimental Workflow start Start: Unexpected Experimental Result is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent run_controls Run appropriate controls (e.g., vehicle, assay interference) is_dose_dependent->run_controls No investigate_off_target Investigate Potential Off-Target Effects is_dose_dependent->investigate_off_target Yes analyze_data Analyze and Interpret Data run_controls->analyze_data cyp_assay CYP Inhibition Assay investigate_off_target->cyp_assay kinase_assay Kinase Selectivity Profiling investigate_off_target->kinase_assay cetsa Cellular Thermal Shift Assay (CETSA) investigate_off_target->cetsa cyp_assay->analyze_data kinase_assay->analyze_data cetsa->analyze_data end Conclusion: On-target, off-target, or artifact analyze_data->end G cluster_1 Preclinical Off-Target Assessment in_silico In Silico Prediction (e.g., structure-based screening) biochemical_assays Biochemical Assays (e.g., Kinase & CYP panels) in_silico->biochemical_assays Guide selection of panels cellular_assays Cellular Assays (e.g., CETSA, Phenotypic Screening) biochemical_assays->cellular_assays Confirm cellular relevance in_vivo In Vivo Models (e.g., toxicology studies) cellular_assays->in_vivo Inform in vivo study design

References

Technical Support Center: Refining Analytical Methods for Opelconazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the quantification of Opelconazole (also known as PC-945).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental quantification of Opelconazole using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

HPLC-UV Method Troubleshooting

Question: I am seeing poor peak shape (tailing or fronting) for my Opelconazole peak. What are the possible causes and solutions?

Answer:

Poor peak shape in HPLC analysis of Opelconazole can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Column Overload: Injecting too high a concentration of Opelconazole can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Secondary Interactions: The basic nitrogen atoms in the triazole and piperazine rings of Opelconazole can interact with residual acidic silanols on the silica-based C18 column, causing peak tailing.

    • Solution 1: Use a base-deactivated column or an end-capped column.

    • Solution 2: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1% v/v), to the mobile phase to mask the silanol groups.

    • Solution 3: Adjust the mobile phase pH. A slightly acidic pH (e.g., 3-4) can help to protonate the silanol groups and reduce unwanted interactions.

  • Inappropriate Mobile Phase: The choice and composition of the mobile phase are critical.

    • Solution: Ensure the mobile phase is adequately buffered and that the organic solvent composition is optimized for good peak shape. For Opelconazole, a mobile phase consisting of a mixture of acetonitrile or methanol and a buffer (e.g., ammonium acetate or phosphate buffer) is a good starting point.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution: Replace the column with a new one of the same type.

Question: My Opelconazole peak is showing a drifting retention time. What should I investigate?

Answer:

Retention time drift can compromise the reliability of your quantification method. The following are common causes and their respective solutions.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time shifts.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before each injection.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile organic solvent or changes in pH can lead to drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure its stability over the analysis time.

  • Temperature Fluctuations: Variations in the column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Pump Performance Issues: Inconsistent pump flow rates can cause retention time to vary.

    • Solution: Check the pump for leaks, and ensure it is properly primed and delivering a consistent flow rate.

LC-MS/MS Method Troubleshooting

Question: I am experiencing low sensitivity or no signal for Opelconazole in my LC-MS/MS analysis. What are the potential reasons?

Answer:

Low sensitivity in LC-MS/MS analysis of Opelconazole can be a complex issue. A logical troubleshooting workflow is essential to identify the root cause.

Possible Causes & Solutions:

  • Incorrect Mass Transitions (MRM): The selected precursor and product ions may not be optimal for Opelconazole.

    • Solution: Infuse a standard solution of Opelconazole directly into the mass spectrometer to determine the most abundant precursor ion and its corresponding product ions.

  • Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of Opelconazole, leading to inaccurate and variable results.

    • Solution 1: Improve the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

    • Solution 2: Optimize the chromatographic separation to ensure Opelconazole elutes in a region free from significant matrix effects.

    • Solution 3: Use a stable isotope-labeled internal standard (SIL-IS) for Opelconazole if available. This will co-elute and experience similar matrix effects, allowing for accurate correction.

  • Suboptimal Ion Source Parameters: The settings for the ion source, such as temperature, gas flows, and voltages, may not be optimized for Opelconazole.

    • Solution: Systematically optimize the ion source parameters using a standard solution of Opelconazole to maximize the signal intensity.

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before entering the mass analyzer.

    • Solution: Reduce the cone voltage or fragmentation voltage in the ion source.

Question: I am observing high background noise or interfering peaks in my LC-MS/MS chromatogram. How can I resolve this?

Answer:

High background noise or the presence of interfering peaks can compromise the limit of detection and quantification of your assay.

Possible Causes & Solutions:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents.

  • Carryover from Previous Injections: Opelconazole or other analytes from previous injections may be carried over to subsequent runs.

    • Solution: Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.

  • Matrix Interferences: Endogenous components from the biological matrix can produce interfering peaks.

    • Solution: As mentioned previously, enhance the sample preparation procedure (e.g., using SPE) or improve the chromatographic separation to resolve Opelconazole from these interferences.

  • Plasticizers and Other Contaminants: Leachables from plasticware used during sample preparation can introduce contaminants.

    • Solution: Use glass or polypropylene labware where possible and minimize the use of plastics that are known to leach contaminants.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development and refinement of analytical methods for Opelconazole quantification.

General Questions

Question: What are the recommended analytical techniques for quantifying Opelconazole?

Answer:

The most common and recommended techniques for the quantification of triazole antifungal agents like Opelconazole are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its superior sensitivity and selectivity, especially for analysis in complex biological matrices.[2]

Question: What are the key physicochemical properties of Opelconazole to consider for method development?

Answer:

HPLC-UV Method Development

Question: What are the recommended starting conditions for developing an HPLC-UV method for Opelconazole?

Answer:

A good starting point for developing an HPLC-UV method for Opelconazole would be to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic buffer (e.g., 20 mM ammonium acetate, pH 4.5). A gradient elution from a lower to a higher concentration of acetonitrile would be a suitable initial approach to ensure elution of the compound with good peak shape. The detection wavelength should be selected based on the UV absorbance maximum of Opelconazole.

LC-MS/MS Method Development

Question: How should I approach the development of an LC-MS/MS method for Opelconazole?

Answer:

For developing an LC-MS/MS method, a validated, specific, and sensitive approach has been utilized in pharmacokinetic studies.[2] The following steps are recommended:

  • Tuning and Optimization: Infuse a standard solution of Opelconazole into the mass spectrometer to determine the optimal precursor ion (likely [M+H]+) and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

  • Chromatography: Use a reversed-phase C18 or similar column. A gradient elution with a mobile phase of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid), is a common starting point for triazole antifungals. This helps to promote protonation and improve peak shape.

  • Sample Preparation: For biological samples, a simple protein precipitation with acetonitrile or methanol can be a starting point.[2] However, for cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) is recommended.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for the most accurate and precise quantification, as it compensates for matrix effects and variability in sample processing. If a SIL-IS is not available, a structurally similar compound that does not interfere with Opelconazole can be used as an alternative.

Data Presentation

Table 1: Recommended Starting Parameters for Opelconazole HPLC-UV Method Development
ParameterRecommended Starting Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5) in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at maximum absorbance wavelength of Opelconazole
Table 2: Recommended Starting Parameters for Opelconazole LC-MS/MS Method Development
ParameterRecommended Starting Condition
Column Reversed-phase C18 or UPLC equivalent (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by direct infusion of Opelconazole standard
Internal Standard Stable Isotope-Labeled Opelconazole (preferred) or a structural analog

Experimental Protocols

Protocol 1: Generic Sample Preparation for Opelconazole Quantification in Plasma (Protein Precipitation)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Generic Sample Preparation for Opelconazole Quantification in Plasma (Solid-Phase Extraction)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute Opelconazole and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (Reversed-Phase C18) reconstitution->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Opelconazole calibration_curve->quantification

Caption: A typical experimental workflow for the quantification of Opelconazole in plasma.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing) cause1 Secondary Interactions (Silanol Activity) start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase start->cause3 cause4 Column Degradation start->cause4 sol1 Use Base-Deactivated Column Add Competing Base (e.g., TEA) Adjust Mobile Phase pH cause1->sol1 sol2 Reduce Injection Volume Dilute Sample cause2->sol2 sol3 Optimize Buffer and Organic Solvent Ratio cause3->sol3 sol4 Replace Column cause4->sol4

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis of Opelconazole.

References

Validation & Comparative

Opelconazole: A New Era in Antifungal Therapy with a Distinguished Drug-Drug Interaction Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is continually evolving, driven by the need for agents with improved efficacy, safety, and predictable drug-drug interaction (DDI) profiles. Opelconazole, an investigational inhaled triazole antifungal, has emerged as a promising candidate, specifically engineered for targeted delivery to the lungs, thereby minimizing systemic exposure and its associated risks. This guide provides a comprehensive comparison of Opelconazole's DDI potential against established triazole antifungals, supported by robust experimental data, detailed methodologies, and clear visual representations to aid in the critical evaluation of this novel agent.

Low Systemic Exposure Translates to a Favorable DDI Profile

A key differentiator of Opelconazole is its administration via inhalation, designed to achieve high concentrations at the site of infection in the lungs while maintaining low systemic levels. This targeted approach is fundamental to its low potential for clinically significant drug-drug interactions, a common challenge with systemically administered azole antifungals which are notorious inhibitors and substrates of cytochrome P450 (CYP) enzymes.

Clinical and in vitro data demonstrate that Opelconazole has a negligible risk of CYP-mediated DDIs at clinically relevant doses. A Phase 1 study in healthy volunteers showed no inhibition or induction of CYP1A2 and CYP3A4, two major drug-metabolizing enzymes.[1][2]

In Vitro CYP Inhibition: A Quantitative Comparison

In vitro studies using human liver microsomes are crucial for elucidating the direct inhibitory potential of a drug on various CYP isoforms. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating stronger inhibition.

As illustrated in the table below, Opelconazole exhibits significantly weaker inhibition of major CYP enzymes compared to other widely used triazole antifungals.

DrugCYP3A4 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)
Opelconazole >5 [3]>50 >50
Voriconazole2.90[4]3.62[4]5.25[4]
Itraconazole0.016-0.026>10[5]30-53[6]
Posaconazole~1.82 (hepatic)[1]No significant inhibition[1]No significant inhibition[1]

In Vitro CYP Induction: Minimal Potential for Altering Drug Metabolism

CYP induction can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. In vitro studies with cryopreserved human hepatocytes are the standard for assessing induction potential.

Opelconazole has demonstrated a weak induction potential for CYP1A2 and CYP3A4 only at concentrations significantly higher than those observed clinically.[3] In contrast, other azoles have shown a more pronounced induction profile.

DrugCYP1A2 InductionCYP2B6 InductionCYP3A4 Induction
Opelconazole Weak [3]No [3]Weak [3]
VoriconazolePotential for inductionPotential for inductionPotential for induction[7]
ItraconazolePotential for inductionPotential for inductionPotential for induction[8]
PosaconazoleNo significant inductionNo significant inductionNo significant induction[1]

Clinical DDI Studies: Confirming the In Vitro Findings

The low DDI potential of Opelconazole observed in vitro has been corroborated in clinical studies. A Phase 1 study in healthy volunteers evaluated the effect of inhaled Opelconazole on the pharmacokinetics of sensitive probe substrates for CYP1A2 (caffeine) and CYP3A4 (midazolam). The results showed no clinically significant impact on the exposure (AUC and Cmax) of either substrate.[1][2]

The geometric mean ratios (GMRs) for the AUC and Cmax of midazolam and caffeine when co-administered with Opelconazole were well within the FDA's criteria for no interaction (0.8-1.25).[3]

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key in vitro DDI assays are provided below.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.

Methodology:

  • Test System: Pooled human liver microsomes (HLMs).

  • Probe Substrates: Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, midazolam for CYP3A4).

  • Incubation: The test compound at various concentrations is pre-incubated with HLMs and NADPH (a necessary cofactor) in a temperature-controlled environment.

  • Reaction Initiation: The reaction is initiated by the addition of the specific probe substrate.

  • Reaction Termination: The reaction is stopped after a defined incubation period by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

In Vitro Cytochrome P450 Induction Assay

Objective: To evaluate the potential of a test compound to induce the expression of major human CYP isoforms.

Methodology:

  • Test System: Cryopreserved primary human hepatocytes.

  • Cell Culture: Hepatocytes are thawed and cultured in a suitable medium to form a monolayer.

  • Treatment: The cells are treated with the test compound at various concentrations for a period of 48 to 72 hours. Positive and negative (vehicle) controls are included.

  • Endpoint Measurement:

    • mRNA Analysis: Total RNA is extracted from the cells, and the relative expression of CYP mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

    • Enzyme Activity Assay: The cultured hepatocytes are incubated with a cocktail of specific probe substrates for the CYP isoforms of interest. The formation of metabolites is measured by LC-MS/MS to determine the enzymatic activity.

  • Data Analysis: The fold induction of mRNA expression or enzyme activity relative to the vehicle control is calculated. The concentration that produces a 50% maximal response (EC50) and the maximum induction effect (Emax) are determined.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of azole antifungals, the experimental workflow for CYP inhibition assays, and the logical relationship of Opelconazole's favorable DDI profile.

cluster_0 Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol CellMembrane Fungal Cell Membrane (Disrupted) Ergosterol->CellMembrane Essential Component Lanosterol_14a_demethylase->Ergosterol Conversion Azoles Azole Antifungals (e.g., Opelconazole) Azoles->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of azole antifungals.

cluster_0 CYP Inhibition Assay Workflow A Prepare Human Liver Microsomes B Add Test Compound (e.g., Opelconazole) A->B C Pre-incubate with NADPH B->C D Add CYP-specific Probe Substrate C->D E Incubate D->E F Quench Reaction E->F G Analyze Metabolite Formation (LC-MS/MS) F->G H Calculate IC50 G->H

Caption: Experimental workflow for in vitro CYP inhibition assay.

cluster_0 Opelconazole's Favorable DDI Profile Inhaled Inhaled Administration HighLung High Lung Concentration Inhaled->HighLung LowSystemic Low Systemic Exposure Inhaled->LowSystemic MinimalCYP Minimal Interaction with CYP Enzymes LowSystemic->MinimalCYP LowDDI Low Potential for Drug-Drug Interactions MinimalCYP->LowDDI

References

A Comparative Safety Analysis of Opelconazole Versus Standard Antifungal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of the investigational antifungal agent opelconazole against established standard-of-care therapies, including voriconazole, isavuconazole, and liposomal amphotericin B. The information is compiled from available clinical trial data to assist researchers and drug development professionals in evaluating the relative safety of these agents.

Executive Summary

Opelconazole, a novel inhaled triazole antifungal, has demonstrated a favorable safety and tolerability profile in clinical trials, particularly in lung transplant recipients.[1][2][3] Its localized delivery is designed to maximize efficacy in the lungs while minimizing systemic exposure, thereby reducing the risk of systemic adverse events and drug-drug interactions commonly associated with systemic antifungal therapies.[4] Data from the Phase 2 OPERA-S study indicates a lower incidence of drug-related adverse events and discontinuations due to adverse events and drug-drug interactions compared to standard of care.[1][2][5]

Standard antifungal therapies, while effective, are associated with a range of adverse events. Voriconazole treatment is often linked to visual disturbances, skin reactions, and elevated liver function tests.[6][7][8][9] Isavuconazole is generally better tolerated than voriconazole, with a lower incidence of drug-related adverse events, particularly concerning hepatotoxicity.[10][11] Liposomal amphotericin B, a polyene antifungal, is primarily associated with infusion-related reactions and nephrotoxicity, although its lipid formulation has a better safety profile compared to conventional amphotericin B.[12][13][14][15]

Data Presentation: Comparative Safety Profiles

The following table summarizes the incidence of key adverse events reported in clinical trials for opelconazole and standard antifungal therapies.

Adverse Event CategoryOpelconazole (OPERA-S Study)[1][2]Voriconazole (Various Trials)Isavuconazole (SECURE Trial & other studies)Liposomal Amphotericin B (Various Trials)
Drug-Related Adverse Events (Overall) < 7% (cough, nausea, respiratory tract irritation)15% - 60%[6][10]42%[10]Varies significantly by study
Discontinuation due to AEs/DDIs 7.7%[1][2]High, often due to LFTs, rash, visual disturbances[6]Lower than voriconazole[10]Varies
Hepatotoxicity (Elevated Liver Enzymes) Not prominently reported13% - 23%[7][8]9%[10]Less frequent than azoles
Visual Disturbances Not reported as a common AE18% - 44% (often transient)[7][8]Significantly lower than voriconazoleNot a characteristic AE
Skin Reactions/Rash Not prominently reported5.3% - 17%[7][9]Lower than voriconazoleInfrequent
Nephrotoxicity Not reported as a common AE4% (renal disturbances)[7]Not a prominent AE10.6% - 22.6% (less than ABLC)[12]
Infusion-Related Reactions N/A (inhaled)N/A (oral/IV)N/A (oral/IV)9.5% - 23.9% (chills, fever, etc.)[12][13]
Gastrointestinal Events (Nausea/Vomiting) Nausea: 4.6%[1]4.4% - 5.4%Common, but often mild to moderate[16]Common during infusion

Experimental Protocols

OPERA-S Study (Opelconazole)
  • Study Design: A Phase 2, randomized, open-label, active-controlled study to assess the safety and tolerability of nebulized opelconazole for prophylaxis or pre-emptive therapy against pulmonary aspergillosis in lung transplant recipients.[2][17][18][19]

  • Patient Population: 102 single or double lung transplant recipients.[2][17]

  • Dosing Regimen: Participants were randomized in a 2:1 ratio to receive either inhaled opelconazole or standard of care (SOC) antifungal prophylaxis for up to 12 weeks.[2][20]

  • Key Assessments: The primary focus was on safety and tolerability, including the incidence of adverse events (AEs), drug-drug interactions (DDIs), and treatment discontinuations.[2]

SECURE Trial (Isavuconazole vs. Voriconazole)
  • Study Design: A Phase 3, randomized, double-blind, global multicenter, non-inferiority trial.[11][16]

  • Patient Population: 527 adult patients with suspected invasive mould disease.[11]

  • Dosing Regimen:

    • Isavuconazole: 372 mg of isavuconazonium sulfate (equivalent to 200 mg isavuconazole) intravenously three times a day on days 1 and 2, then 200 mg once daily (intravenously or orally).[11]

    • Voriconazole: 6 mg/kg intravenously twice daily on day 1, 4 mg/kg intravenously twice daily on day 2, then 4 mg/kg intravenously twice daily or 200 mg orally twice daily from day 3.[11]

  • Key Assessments: The primary efficacy endpoint was all-cause mortality through day 42. Safety was assessed by monitoring treatment-emergent adverse events.[11]

Liposomal Amphotericin B Trials (General Methodology)
  • Study Design: Various study designs have been employed, including retrospective and comparative trials, often in patients with invasive fungal infections who are intolerant to or have failed other antifungal therapies.[12]

  • Patient Population: Typically includes patients with invasive fungal infections, often with underlying conditions such as hematological malignancies or solid organ transplants.

  • Dosing Regimen: Dosing varies depending on the specific lipid formulation and indication, but a common dose for liposomal amphotericin B is 3-5 mg/kg/day intravenously.

  • Key Assessments: Safety assessments focus on the incidence of nephrotoxicity (measured by changes in serum creatinine) and infusion-related reactions (such as fever, chills, and rigors).[12][13]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and an experimental workflow relevant to the comparison of these antifungal agents.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51) Fungal Cell Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Opelconazole Opelconazole (and other azoles) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Opelconazole->Lanosterol 14-alpha-demethylase (CYP51) Inhibits Disrupted_Membrane Disrupted Fungal Cell Membrane (Cell Death)

Caption: Mechanism of action of azole antifungals like opelconazole.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Patient_Population Identify Eligible Patients (e.g., Lung Transplant Recipients) Informed_Consent Obtain Informed Consent Patient_Population->Informed_Consent Baseline_Assessment Baseline Assessments (Labs, Clinical Status) Informed_Consent->Baseline_Assessment Randomization Randomize (1:1 or 2:1) Baseline_Assessment->Randomization Group_A Treatment Group A (e.g., Opelconazole) Randomization->Group_A Group_B Treatment Group B (e.g., Standard of Care) Randomization->Group_B Treatment_Period Administer Treatment (e.g., up to 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Monitor_AEs Monitor for Adverse Events & Drug-Drug Interactions Treatment_Period->Monitor_AEs Data_Collection Collect Efficacy & Safety Data Monitor_AEs->Data_Collection Statistical_Analysis Statistical Analysis of Safety & Tolerability Data_Collection->Statistical_Analysis

Caption: Generalized workflow for a comparative antifungal clinical trial.

References

A Comparative Guide to Opelconazole for Prophylaxis of Fungal Infections in Lung Transplant Recipients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes for Opelconazole (PC945), an investigational inhaled antifungal agent, with the established standard of care for the prevention of pulmonary fungal infections in lung transplant patients. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and study designs to offer an objective assessment for research and development purposes.

Quantitative Data Summary

The following tables present a comparative summary of the clinical trial outcomes for Opelconazole versus standard of care (SOC) antifungal prophylaxis in lung transplant recipients. The primary data for Opelconazole is derived from the Phase II OPERA-S (NCT05037851) trial.[1][2][3][4] Data for comparator agents are compiled from various studies and represent a broader view of their performance in this patient population.

Table 1: Baseline Characteristics and Trial Design of the OPERA-S Study
ParameterOpelconazoleStandard of Care (SOC)
Trial Name OPERA-S (NCT05037851)[1][5]OPERA-S (NCT05037851)[1][5]
Phase II[1][5]II[1][5]
Number of Patients 65 (randomized 2:1)[1][5]37 (randomized 2:1)
Patient Population Adult single or double lung transplant recipients[4][6]Adult single or double lung transplant recipients[4][6]
Treatment Inhaled Opelconazole (14.8 mg twice daily)[7]Investigator's choice of mold-active antifungal prophylaxis
Treatment Duration Up to 12 weeks[1][5][4]Up to 12 weeks[1][5][4]
Study Design Open-label, active-controlled[1][3]Open-label, active-controlled[1][3]
Table 2: Efficacy Outcomes
Efficacy EndpointOpelconazoleStandard of Care (SOC)Comparator: VoriconazoleComparator: Inhaled Amphotericin B
Incidence of Breakthrough Fungal Disease 4%[2][3][4]3%[2][3][4]1.5% (universal prophylaxis) vs. 23% (targeted prophylaxis)[8]No culture-proven invasive pulmonary fungal infections in one study[9]
Eradication of Aspergillus Colonization at Baseline 100% (6/6 patients)[2][3]100% (2/2 patients)[2][3]Data not availableData not available
Eradication of Candida Colonization at Baseline 80% (12/15 patients)[2][3]67% (4/6 patients)[2][3]Data not availableData not available
Completion of 12-Week Prophylaxis 72.3%[3][4]69.7%[3][4]Data not available90.2% completed recommended course (duration varied)[10]
All-Cause Mortality 1.5% (1 patient)[3]6% (2 patients)[3]Data not available13.3% at 1 year[10]
Table 3: Safety and Tolerability Outcomes
Safety EndpointOpelconazoleStandard of Care (SOC)Comparator: VoriconazoleComparator: Inhaled Amphotericin B
Discontinuation due to Adverse Events (AEs) & Drug-Drug Interactions (DDIs) 7.7%[4]27.3%[4]14% due to side effects[8]0.2% discontinued due to drug-attributable AE[10]
Drug-Related Adverse Events (≥2% incidence) Cough (6.2%), Nausea (4.6%), Respiratory Tract Irritation (3.1%)[2]Data not specifiedElevated liver enzymes (37-60%)[8]Adverse events more frequent with deoxycholate (42%) vs. lipid complex (28%)[9]
Drug-Drug Interactions (DDIs) leading to dose reduction/discontinuation of immunosuppressants None reported[1][2][5]Not specified, but a contributor to discontinuation rate[11]Requires regular monitoring of calcineurin inhibitor levels[8]Minimal systemic absorption limits DDIs
Oral Candidiasis 1.5% (1 patient)[2][3]9.1% (3 patients)[2][3]Data not availableData not available

Experimental Protocols

OPERA-S Trial (NCT05037851) Protocol Summary

The OPERA-S study was a Phase II, open-label, active-controlled trial designed to evaluate the safety and tolerability of inhaled Opelconazole for the prevention of pulmonary aspergillosis in lung transplant recipients.[1][5][4]

  • Patient Population: The trial enrolled 102 adult patients who had received a single or double lung transplant.[1][3] Participants were eligible if they were due to receive mold-active antifungal prophylaxis or pre-emptive therapy for Aspergillus colonization without evidence of fungal disease.[6][12]

  • Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either inhaled Opelconazole or standard of care (SOC) antifungal prophylaxis.[1][3] The study was open-label, but the Data Review Committee for determining pulmonary fungal disease was blinded to the treatment assignment to reduce bias in efficacy assessments.[6]

  • Treatment Regimen:

    • Opelconazole Arm: Patients received 14.8 mg of Opelconazole administered via a nebulizer twice daily for up to 12 weeks.[7]

    • SOC Arm: The choice of antifungal agent was at the discretion of the investigator, representing real-world clinical practice.[3]

  • Study Phases: The study consisted of a 12-week prophylaxis or pre-emptive therapy phase, followed by a 4-week safety follow-up phase.[6]

  • Primary Outcome Measures: The primary focus of the study was the safety and tolerability of Opelconazole.[2][3]

  • Exploratory Outcome Measures: Efficacy in preventing breakthrough pulmonary Aspergillus disease and eradication of fungal colonization were assessed as exploratory outcomes.[3]

Comparator Trial Methodologies (General Overview)
  • Voriconazole: Studies evaluating voriconazole for prophylaxis in lung transplant recipients have often been retrospective or single-center, non-randomized trials.[8] These studies typically compare a period of universal voriconazole prophylaxis against a period of targeted prophylaxis with other agents like itraconazole with or without inhaled amphotericin B.[8]

  • Inhaled Amphotericin B: Clinical evaluations of inhaled amphotericin B have included retrospective cohort studies and some prospective, randomized, open-label studies.[10][13] These trials often compare different formulations (e.g., deoxycholate vs. lipid complex) or different dosing regimens.[9] The primary endpoints are typically the incidence of fungal infections and safety/tolerability.[9][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Opelconazole

Opelconazole is a triazole antifungal agent that targets the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene and is a cytochrome P450 enzyme (CYP51).[14][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] By inhibiting CYP51, Opelconazole disrupts the integrity of the fungal cell membrane, leading to fungal cell growth arrest and death.[1][15]

Opelconazole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption Fungal_Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Fungal_Membrane Essential component Fungal_Membrane->Disruption Opelconazole Opelconazole Opelconazole->CYP51 Inhibits

Caption: Mechanism of action of Opelconazole via inhibition of CYP51.

OPERA-S Trial Workflow

The following diagram illustrates the workflow of the OPERA-S clinical trial, from patient screening to the follow-up phase.

OPERA_S_Trial_Workflow Screening Screening of Lung Transplant Recipients Eligibility Inclusion/Exclusion Criteria Met Screening->Eligibility Randomization Randomization (2:1) Eligibility->Randomization Eligible Opelconazole_Arm Opelconazole Arm (n=65) Inhaled Opelconazole for 12 weeks Randomization->Opelconazole_Arm SOC_Arm Standard of Care Arm (n=37) Investigator's Choice for 12 weeks Randomization->SOC_Arm Follow_Up 4-Week Safety Follow-Up Opelconazole_Arm->Follow_Up SOC_Arm->Follow_Up Analysis Data Analysis (Safety, Tolerability, Efficacy) Follow_Up->Analysis

Caption: Workflow of the OPERA-S clinical trial.

Logical Relationship of Antifungal Prophylaxis Strategies

This diagram shows the logical relationship between different antifungal prophylaxis strategies employed in lung transplant recipients, highlighting where Opelconazole fits as an investigational agent.

Antifungal_Prophylaxis_Strategies Prophylaxis Antifungal Prophylaxis Strategies in Lung Transplant Universal Universal Prophylaxis Prophylaxis->Universal Targeted Targeted/Pre-emptive Prophylaxis Prophylaxis->Targeted Systemic Systemic Agents Universal->Systemic Inhaled Inhaled Agents Universal->Inhaled Targeted->Systemic Targeted->Inhaled Azoles Triazoles (e.g., Voriconazole, Posaconazole) Systemic->Azoles Amphotericin Inhaled Amphotericin B Inhaled->Amphotericin Opelconazole Opelconazole (Investigational) Inhaled->Opelconazole Investigational Alternative

Caption: Antifungal prophylaxis strategies in lung transplantation.

References

A Comparative Analysis of the Immunomodulatory Effects of Opelconazole and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interplay between antifungal agents and the host immune system is a critical factor in the successful treatment of invasive fungal infections. Beyond their direct fungicidal or fungistatic activity, many antifungals exhibit immunomodulatory properties that can either enhance or suppress the host's immune response. This guide provides a comparative overview of the immunomodulatory effects of the novel inhaled triazole, Opelconazole, and other established antifungal classes, including other azoles, polyenes, and echinocandins. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and the underlying cellular and molecular mechanisms.

Executive Summary

Direct experimental data on the specific immunomodulatory effects of Opelconazole are currently limited in the public domain. As an inhaled triazole designed for high pulmonary retention and low systemic exposure, its primary evaluation has focused on antifungal efficacy and safety.[1][2] Preclinical studies in animal models of pulmonary aspergillosis and candidiasis indicate that Opelconazole (also known as PC945) reduces the levels of inflammatory biomarkers such as IFN-γ, IL-17, TNF-α, and IL-6 in response to infection.[3][4] The manufacturer suggests that the high local concentration of Opelconazole in the lungs may enhance the ability of host cells to clear the fungus, a potential immunomodulatory benefit that requires further investigation.[5]

In contrast, extensive research has characterized the immunomodulatory profiles of other antifungal classes:

  • Azoles (e.g., Voriconazole, Itraconazole): Generally considered to have variable, often pro-inflammatory effects. Voriconazole, for instance, can enhance the inflammatory response to Aspergillus fumigatus by upregulating Toll-like receptor 2 (TLR2) and activating the NF-κB signaling pathway in monocytes.[6]

  • Polyenes (e.g., Amphotericin B): Known for potent, typically pro-inflammatory immunomodulatory activity. Amphotericin B acts as an agonist for TLR2 and TLR4, stimulating the production of pro-inflammatory cytokines.[7] Different formulations, such as liposomal Amphotericin B, may modulate this response by shifting the signaling preference from TLR2 to TLR4, potentially reducing inflammatory toxicity.[8][9]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class also demonstrates immunomodulatory potential, with studies showing they can stimulate a Th1-type cytokine response from peripheral blood mononuclear cells when challenged with Candida species.[10]

This guide will delve into the available quantitative data, experimental methodologies, and known signaling pathways associated with these immunomodulatory effects.

Data Presentation: Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the reported effects of various antifungal agents on key immunological parameters. It is important to note that these results are derived from different studies with varying experimental conditions, and direct cross-study comparisons should be made with caution.

Table 1: Effects on Cytokine Production

Antifungal AgentImmune Cell TypeFungal StimulusCytokineEffectReference(s)
Opelconazole (this compound) In vivo (mice)A. fumigatusIFN-γ, IL-17, TNF-α, IL-6[3]
In vivo (mice)C. albicansTNF-α↓ (prophylaxis)[4][11]
Voriconazole Human Monocytes (THP-1)A. fumigatusTNF-α[6]
Human PBMCsC. albicans, C. kruseiIL-2, IFN-γ, IL-6[10]
Human PBMCsC. albicans, C. kruseiTGF-β, IL-10No significant change[10]
Itraconazole In vivo (mice)NoneIL-4, IL-10, IL-12p70, IL-13, TNF-α
In vivo (mice)NoneIL-1β, IL-2, IL-1α, VEGF
Amphotericin B Human MonocytesNoneIL-1β, TNF-α
Caspofungin Human PBMCsC. albicans, C. kruseiIL-2, IFN-γ, IL-6[10]
Human PBMCsC. albicans, C. kruseiTGF-β, IL-10No significant change[10]

(↑: Increase, ↓: Decrease)

Table 2: Effects on Neutrophil Function

Antifungal AgentNeutrophil FunctionEffectReference(s)
Posaconazole Activation (CD62L, CD11b)[12]
Degranulation (CD66b)[12]
Reactive Oxygen Species (ROS)[12]
IL-8 Release[12]
Isavuconazole Activation Signaling
Degranulation
Reactive Oxygen Species (ROS)
Micafungin Activation Markers
Degranulation
Phagocytosis
Reactive Oxygen Species (ROS)
IL-8 Release
Caspofungin Phagocytosis
Degranulation
Reactive Oxygen Species (ROS)
Amphotericin B Overall Activation
Phagocytosis
Liposomal Amphotericin B Overall FunctionNo significant change
Fluconazole Bactericidal Activity[13]

(↑: Increase, ↓: Decrease)

Table 3: Effects on T-Cell Responses

Antifungal AgentT-Cell ParameterEffectReference(s)
Voriconazole ProliferationNo inhibition[14]
Amphotericin B Proliferation[14]
CD8+ T-cell cytolytic activity[14]
IFN-γ production[14]

(↓: Decrease)

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of antifungal agents are often mediated through interactions with pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream signaling cascades.

Amphotericin B Signaling

Amphotericin B is known to engage with Toll-like receptors, primarily TLR2 and TLR4, on the surface of immune cells. This interaction triggers a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines. Liposomal formulations of Amphotericin B may preferentially signal through TLR4, which is hypothesized to activate a less inflammatory, more effective antifungal state.[8][9]

AmphotericinB_Signaling AmB Amphotericin B TLR2 TLR2/TLR1 AmB->TLR2 Binds L_AmB Liposomal AmB TLR4 TLR4 L_AmB->TLR4 Preferentially Binds MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 AntiInflammatory Anti-inflammatory Cytokines (IL-10) TLR4->AntiInflammatory Antifungal Antifungal State (Degranulation) TLR4->Antifungal NFkB NF-κB Activation MyD88->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory

Amphotericin B signaling via TLRs.

Voriconazole Signaling

Voriconazole has been shown to enhance the expression of TLR2 on monocytes. When these cells are subsequently challenged with fungal pathogens like Aspergillus fumigatus, the increased TLR2 presence leads to a more robust activation of the NF-κB pathway, resulting in heightened production of TNF-α. This suggests a priming effect of Voriconazole on the innate immune response.[6]

Voriconazole_Signaling cluster_0 Monocyte VRC Voriconazole TLR2 TLR2 Expression VRC->TLR2 Upregulates Monocyte Monocyte NFkB NF-κB Activation Monocyte->NFkB via TLR2 Aspergillus Aspergillus hyphae Aspergillus->Monocyte Challenges TNFa TNF-α Production NFkB->TNFa

Voriconazole's effect on monocyte signaling.

Experimental Protocols

The assessment of antifungal immunomodulatory effects relies on a variety of in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Cytokine Profiling via Multiplex Assay

This method allows for the simultaneous measurement of multiple cytokines in a single sample (e.g., cell culture supernatant, serum).

  • Cell Culture and Stimulation: Immune cells (e.g., PBMCs, monocytes) are cultured in the presence or absence of the antifungal agent for a predetermined period. Subsequently, the cells are stimulated with a fungal pathogen (e.g., heat-killed Candida albicans or Aspergillus fumigatus conidia) or a specific PRR ligand (e.g., LPS for TLR4).

  • Sample Collection: After an incubation period (typically 24-48 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Multiplex Bead Assay: The supernatant is incubated with a mixture of fluorescently-coded beads, each coated with an antibody specific for a different cytokine.

  • Detection: A secondary, biotinylated detection antibody and a fluorescent reporter molecule (streptavidin-phycoerythrin) are added.

  • Data Acquisition: The beads are analyzed using a flow cytometry-based instrument, which identifies each bead by its fluorescent code and quantifies the amount of bound cytokine by the reporter fluorescence intensity.

  • Analysis: Cytokine concentrations are determined by comparison to a standard curve.

Cytokine_Assay_Workflow start Isolate Immune Cells (e.g., PBMCs) culture Culture cells with Antifungal Agent start->culture stimulate Stimulate with Fungal Pathogen culture->stimulate incubate Incubate (24-48h) stimulate->incubate collect Collect Supernatant incubate->collect assay Perform Multiplex Bead Assay collect->assay acquire Data Acquisition (Flow Cytometry) assay->acquire analyze Analyze Data vs. Standard Curve acquire->analyze

Workflow for Cytokine Profiling.

Neutrophil Phagocytosis Assay via Flow Cytometry

This assay quantifies the ability of neutrophils to engulf fungal particles.

  • Fungal Labeling: Fungal conidia or yeast are labeled with a fluorescent dye (e.g., FITC).

  • Co-incubation: Isolated human neutrophils are co-incubated with the fluorescently labeled fungi at a specific multiplicity of infection (e.g., 2 fungi per neutrophil) in the presence or absence of the antifungal agent.

  • Phagocytosis: The mixture is incubated at 37°C to allow for phagocytosis to occur. A control sample is kept on ice to prevent active uptake.

  • Quenching: A quenching agent (e.g., trypan blue) is added to extinguish the fluorescence of non-ingested, surface-bound fungi.

  • Flow Cytometry: The cells are analyzed by flow cytometry. The percentage of neutrophils that are fluorescent (i.e., have phagocytosed fungi) and the mean fluorescence intensity (indicating the number of ingested fungi per cell) are measured.

T-Cell Proliferation Assay

This assay measures the impact of an antifungal agent on the ability of T-cells to proliferate in response to a stimulus.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

  • Labeling: T-cells within the PBMC population are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE fluorescence intensity halves.

  • Culture and Stimulation: The labeled cells are cultured with a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) in the presence of varying concentrations of the antifungal agent.

  • Incubation: The cells are incubated for 3-5 days to allow for proliferation.

  • Flow Cytometry: The cells are harvested and analyzed by flow cytometry. The progressive halving of CFSE fluorescence in the T-cell population is used to quantify the extent of cell division.

Conclusion

The immunomodulatory effects of antifungal agents are a complex and critical aspect of their overall therapeutic profile. While established antifungals like Amphotericin B and Voriconazole have well-documented pro-inflammatory activities mediated through PRR signaling, the immunomodulatory landscape of the novel inhaled agent Opelconazole is still emerging. The available preclinical data suggests that Opelconazole may modulate the host's inflammatory response to fungal pathogens in the lungs, but further dedicated immunological studies are required to fully characterize its effects on specific immune cell populations and signaling pathways. As our understanding of the intricate host-pathogen-drug interactions grows, leveraging the immunomodulatory properties of antifungals may become an increasingly important strategy in the management of invasive fungal diseases.

References

A Comparative Guide to Opelconazole's Targeted Lung Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the targeted lung delivery system of Opelconazole (PC945) with other inhaled antifungal alternatives, supported by available experimental data. Opelconazole is a novel triazole antifungal agent designed for direct inhalation to treat and prevent pulmonary aspergillosis.[1][2] Its delivery system is engineered to maximize drug concentration at the site of infection within the lungs while minimizing systemic exposure, a key differentiator from systemically administered antifungals.[1]

Performance Comparison

Opelconazole's targeted lung delivery is designed to achieve high local concentrations and prolonged retention in the lungs.[1] This approach aims to enhance efficacy against Aspergillus species while reducing the risk of systemic side effects and drug-drug interactions commonly associated with oral or intravenous triazoles.[1][3]

Alternatives for inhaled antifungal therapy include formulations of amphotericin B and voriconazole. While direct head-to-head clinical trials comparing the lung deposition and concentration of these agents with Opelconazole are not yet published, preclinical and clinical data for each provide a basis for comparison.[4]

Quantitative Data Summary

The following tables summarize key performance indicators based on available preclinical and clinical data.

Table 1: Preclinical Lung and Plasma Concentrations

DrugAdministration RouteAnimal ModelLung ConcentrationPlasma ConcentrationLung-to-Plasma Concentration RatioSource(s)
Opelconazole (this compound) InhaledAnimal studiesSubstantially higher than plasmaVery low>2000-fold[1]
Voriconazole InhaledMice6.73 ± 3.64 µg/g (multiple doses)2.32 ± 1.52 µg/mL (multiple doses)~2.9-fold[5]
Amphotericin B (Liposomal) IntravenousNot specifiedData not available for direct comparisonData not available for direct comparisonData not available for direct comparison

Table 2: Clinical Safety and Tolerability (OPERA-S Study: Opelconazole vs. Standard of Care)

OutcomeOpelconazole GroupStandard of Care (SOC) Group
Number of Patients 6834
Treatment Completion (12 weeks) 72.3%69.7%
Discontinuation due to Adverse Events/Drug-Drug Interactions 7.7%27.3%
Drug-related Adverse Events (e.g., cough, nausea) < 7%Not specified
Incidence of Breakthrough Fungal Disease 4%3%
Eradication of Aspergillus Colonization All 6 patients colonized at entryAll 2 patients colonized at entry
Eradication of Candida Colonization 12 of 15 patients (80%)4 of 6 patients (67%)
Oral Candidiasis 1 patient (1.5%)3 patients (9.1%)
Deaths 1 (1.5%)2 (6%)

Source:[6][7]

Experimental Protocols

The validation of a targeted lung delivery system involves several key experimental methodologies to assess drug deposition, concentration in lung tissue, and overall safety and efficacy.

Lung Deposition and Distribution Studies

Methodology: Gamma Scintigraphy

Gamma scintigraphy is a non-invasive imaging technique used to visualize and quantify the deposition of inhaled drugs in the respiratory tract.

  • Protocol Overview:

    • The drug formulation is radiolabeled with a gamma-emitting isotope, most commonly Technetium-99m (99mTc).

    • In vitro studies are conducted to ensure that the aerodynamic properties of the radiolabeled drug are comparable to the unlabeled formulation.

    • The subject inhales the radiolabeled drug from the delivery device (e.g., nebulizer).

    • A gamma camera acquires images of the chest from anterior and posterior views immediately after inhalation.

    • Regions of interest (e.g., whole lung, peripheral lung, central airways, oropharynx, and stomach) are defined on the images.

    • The amount of radioactivity in each region is quantified to determine the percentage of the total dose deposited in each area.

    • Corrections for tissue attenuation of gamma rays are applied to improve the accuracy of quantification.

Lung Tissue and Fluid Concentration Measurement

Methodology: Bronchoalveolar Lavage (BAL)

BAL is a minimally invasive procedure to sample the epithelial lining fluid (ELF) and cells from the lower respiratory tract to measure drug concentrations.

  • Protocol Overview:

    • A flexible bronchoscope is inserted through the nose or mouth and advanced into a subsegmental bronchus until it is wedged.

    • A sterile saline solution (typically 100-300 mL in aliquots) is instilled through the bronchoscope into the lung segment.

    • The fluid is then gently aspirated to collect the BAL fluid, which contains ELF, alveolar macrophages, and other cells.

    • The collected BAL fluid is centrifuged to separate the cellular components from the supernatant.

    • The drug concentration in the BAL fluid supernatant is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).

    • A dilution marker, such as urea, can be measured in both plasma and BAL fluid to estimate the volume of ELF recovered and calculate the drug concentration in the ELF.

Methodology: Lung Tissue Homogenization (Preclinical)

In animal studies, drug concentrations can be directly measured in lung tissue.

  • Protocol Overview:

    • Following drug administration and a specified time course, animals are euthanized.

    • The lungs are excised, rinsed, blotted dry, and weighed.

    • The lung tissue is homogenized in a suitable buffer.

    • The homogenate is processed (e.g., protein precipitation, liquid-liquid extraction) to extract the drug.

    • The drug concentration in the processed sample is quantified using an analytical method like HPLC or liquid chromatography-mass spectrometry (LC-MS).

Clinical Trial Protocol: The OPERA-S Study

The OPERA-S study was a Phase 2, open-label, active-controlled trial designed to evaluate the safety and tolerability of inhaled Opelconazole for the prevention of pulmonary aspergillosis in lung transplant recipients.[6][7]

  • Study Design:

    • Participants: 102 lung transplant recipients.[6]

    • Randomization: 2:1 ratio to receive either inhaled Opelconazole or standard of care (SOC) antifungal prophylaxis.[6]

    • Treatment Duration: Up to 12 weeks.[8]

    • Dosage: Opelconazole administered as a 14.8 mg nebulizer suspension twice daily.[8]

    • Primary Endpoints: Safety and tolerability of Opelconazole.[6]

    • Secondary/Exploratory Endpoints: Incidence of breakthrough pulmonary fungal disease, eradication of Aspergillus and Candida colonization.[6]

Visualizations

Experimental_Workflow_for_Targeted_Lung_Delivery_Validation cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation in_vitro In Vitro Characterization (Particle Size, Potency) animal_model Animal Model Studies (e.g., Immunocompromised Mouse) in_vitro->animal_model Formulation Selection pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd histopathology Histopathology animal_model->histopathology lung_homogenization Lung Tissue Homogenization pk_pd->lung_homogenization phase1 Phase 1 Studies (Healthy Volunteers) pk_pd->phase1 Dosage & Safety Information phase2 Phase 2 Studies (e.g., OPERA-S in Patients) phase1->phase2 Safety & PK Data gamma_scintigraphy Gamma Scintigraphy (Lung Deposition) phase1->gamma_scintigraphy bal Bronchoalveolar Lavage (Lung Concentration) phase1->bal phase3 Phase 3 Studies (Pivotal Efficacy & Safety) phase2->phase3 Efficacy Signal & Safety

Caption: Workflow for validating a targeted lung delivery system.

Opelconazole_Signaling_Pathway opelconazole Opelconazole (Inhaled Triazole) cyp51 Lanosterol 14-alpha-demethylase (CYP51) opelconazole->cyp51 Inhibits disruption Membrane Disruption & Inhibition of Fungal Growth ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol Catalyzed by CYP51 fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Essential Component

References

Safety Operating Guide

Proper Disposal Procedures for Opelconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information regarding the proper disposal of Opelconazole, a triazole antifungal agent. The intended audience for this guidance includes researchers, scientists, and drug development professionals engaged in laboratory work with this compound.

Important Notice: As of the date of this publication, a specific Safety Data Sheet (SDS) for Opelconazole is not publicly available. The following procedures are based on best practices for the disposal of hazardous pharmaceutical waste and the known properties of the triazole antifungal class. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the official SDS for Opelconazole once it becomes available.

Essential Safety and Disposal Plan

The proper disposal of Opelconazole is critical to ensure personnel safety and prevent environmental contamination. Azole antifungals can be persistent in the environment and may contribute to the development of antifungal resistance if not handled and disposed of correctly.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling Opelconazole, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with Opelconazole, such as weighing papers, contaminated gloves, bench paper, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

    • Liquid Waste: All liquid waste containing Opelconazole, including unused stock solutions, cell culture media, and rinsates, should be collected in a dedicated, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's EHS department.

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "Opelconazole," and any other identifiers required by your institution and local regulations.

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup. This is typically managed through the EHS department.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, that has come into contact with Opelconazole should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Spill Management: In the event of a spill, isolate the area. For small spills of solid material, carefully sweep or vacuum the powder (using a HEPA-filtered vacuum) and place it in the hazardous solid waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the hazardous solid waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

Data Presentation

Due to the absence of a publicly available Safety Data Sheet for Opelconazole, a table of quantitative data regarding its physical and chemical properties, toxicity, and other safety parameters cannot be provided at this time. Researchers must refer to the official SDS upon its release for this critical information.

Experimental Protocols

A specific, validated experimental protocol for the disposal of Opelconazole is not available. The step-by-step guidance provided above is based on general best practices for the management of hazardous pharmaceutical waste in a research setting. Adherence to your institution-specific protocols, developed in consultation with your EHS department, is mandatory.

Mechanism of Action and Signaling Pathway

Opelconazole is a triazole antifungal agent that targets the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.

Opelconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell, which disrupts the cell membrane structure and function, ultimately leading to the inhibition of fungal growth.

Ergosterol Biosynthesis Pathway and Opelconazole's Point of Inhibition

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol IntermediateSterols Intermediate Sterols Lanosterol->IntermediateSterols Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol IntermediateSterols->Ergosterol Opelconazole Opelconazole Opelconazole->Lanosterol Inhibition Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of Opelconazole.

Essential Safety and Logistical Information for Handling Opelconazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Opelconazole (also known as PC945) was identified in the public domain. The following guidance is based on available clinical safety data for Opelconazole and general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific guidance and to perform a risk assessment before handling any new compound.

Opelconazole is a novel, potent triazole antifungal agent designed for inhalation.[1][2] While clinical trials have shown it to be generally well-tolerated with low systemic exposure, proper personal protective equipment (PPE) and handling procedures are crucial to minimize occupational exposure in a laboratory setting.[3][4][5][6][7]

Personal Protective Equipment (PPE)

Given that Opelconazole is a potent pharmaceutical compound, a cautious approach to PPE is warranted to prevent inhalation, dermal, and ocular exposure. The following table summarizes recommended PPE for various laboratory activities involving Opelconazole.

ActivityRecommended Personal Protective Equipment
Handling solid compound (weighing, aliquoting) - Gloves: Double gloving with nitrile gloves is recommended. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-certified N95 or higher respirator is recommended to prevent inhalation of fine particles. - Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability fabric.
Preparing solutions - Gloves: Double gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. A face shield should be worn if there is a significant splash risk. - Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols. - Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability fabric.
In-vitro and In-vivo administration - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard lab coat.

Operational and Disposal Plans

Engineering Controls:

  • All work with solid Opelconazole or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Use of a powder-containment balance enclosure is recommended for weighing the solid compound.

Handling Procedures:

  • Avoid the generation of dust and aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where Opelconazole is handled.

Disposal:

  • All waste contaminated with Opelconazole, including gloves, disposable lab coats, and other materials, should be disposed of as hazardous chemical waste.

  • Consult your institution's EHS department for specific hazardous waste disposal procedures. Do not dispose of Opelconazole down the drain or in the regular trash.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow for Handling Opelconazole

The following diagram outlines a general workflow for safely handling Opelconazole in a laboratory setting.

Opelconazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Information (SDS, Institutional SOPs) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Weigh Solid Opelconazole (In Fume Hood or Powder Enclosure) B->C D Prepare Stock Solution (In Fume Hood) C->D E Perform In-vitro/ In-vivo Experiment D->E F Decontaminate Work Area E->F G Dispose of Contaminated Waste (As Hazardous Waste) F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Opelconazole Handling Workflow

Signaling Pathway (Mechanism of Action)

Opelconazole is a triazole antifungal that inhibits sterol 14α-demethylase (CYP51A and CYP51B) in Aspergillus fumigatus.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this pathway, Opelconazole disrupts fungal cell membrane integrity and function, leading to fungal cell death.

Opelconazole_MOA cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug cluster_target Lanosterol Lanosterol 14-demethylation Lanosterol->14-demethylation Intermediate Sterols Intermediate Sterols 14-demethylation->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Opelconazole Opelconazole CYP51 CYP51 (14α-demethylase) Opelconazole->CYP51 Inhibition CYP51->14-demethylation Catalyzes Fungal Cell Viability Fungal Cell Viability Fungal Cell Membrane Integrity->Fungal Cell Viability

Opelconazole Mechanism of Action

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.